Product packaging for Gibberellin A19(Cat. No.:CAS No. 6980-44-5)

Gibberellin A19

Cat. No.: B1232454
CAS No.: 6980-44-5
M. Wt: 362.4 g/mol
InChI Key: VNCQCPQAMDQEBY-YTJHIPEWSA-N
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Description

Gibberellin A19 is a C20-gibberellin. It has a role as a plant metabolite. It is a dicarboxylic acid and a C20-gibberellin. It is a conjugate acid of a this compound(2-).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O6 B1232454 Gibberellin A19 CAS No. 6980-44-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S,3S,4R,8R,9R,12S)-8-formyl-12-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O6/c1-11-8-19-9-20(11,26)7-4-12(19)18(10-21)6-3-5-17(2,16(24)25)14(18)13(19)15(22)23/h10,12-14,26H,1,3-9H2,2H3,(H,22,23)(H,24,25)/t12-,13+,14+,17+,18+,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCQCPQAMDQEBY-YTJHIPEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C(=O)O)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50990063
Record name Gibberellin A19
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Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gibberellin A19
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6980-44-5
Record name Gibberellin A19
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Record name Gibberellin A19
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Record name Gibberellin A19
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

236 - 237 °C
Record name Gibberellin A19
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Discovery of Gibberellin A19: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flower and fruit development. To date, over 130 GAs have been identified, each designated with a number in the order of its discovery. This guide focuses on the history and discovery of Gibberellin A19 (GA19), a key intermediate in the biosynthesis of bioactive GAs in many plant species.

A Historical Perspective on the Discovery of this compound

The journey to uncover the complexities of gibberellin biosynthesis has been a long and collaborative effort by scientists worldwide. While the initial discovery of gibberellins dates back to the 1920s in Japan with the study of the "bakanae" or "foolish seedling" disease of rice, the specific identification of individual GAs, including GA19, occurred over subsequent decades.

The first identification of this compound was not in the well-studied rice model system, but rather in the bamboo species Phyllostachys edulis. In 1966, a team of Japanese scientists including Nobutaka Takahashi and his colleagues reported the isolation and structure elucidation of several new gibberellins from this plant, one of which was named this compound.

However, the significant role of GA19 as a major endogenous gibberellin in a staple food crop was brought to light in a landmark 1979 paper by Kurogochi and his collaborators. Their research on the rice plant (Oryza sativa L. japonica cv. Nihonbare) established GA19 as the predominant gibberellin in its shoots, roots, and ears.[1] This discovery was pivotal in piecing together the primary gibberellin biosynthetic pathway in monocots and highlighted GA19's function as a crucial precursor to bioactive GAs.

Subsequent research has confirmed the presence and importance of GA19 in a wide range of plant species, including dicots like apple (Malus domestica), pea (Pisum sativum), tomato (Solanum lycopersicum), and the model organism Arabidopsis thaliana.[2][3][4][5]

Quantitative Data of this compound in Various Plant Species

The concentration of GA19 varies significantly among different plant species, tissues, and developmental stages. The following table summarizes some of the reported quantitative data for GA19.

Plant SpeciesTissue/OrganDevelopmental StageGA19 Concentration (ng/g fresh weight)Reference
Oryza sativa (Rice)Shoots3rd-leaf seedlings10 - 15[Kurogochi et al., 1979][1]
Oryza sativa (Rice)ShootsPanicle initiation10 - 15[Kurogochi et al., 1979][1]
Oryza sativa (Rice)EarsHeading and anthesis10 - 15[Kurogochi et al., 1979][1]
Pisum sativum (Pea)Taproot tips9-day-old seedlings~1.5[Gibberellin Biosynthesis Mutations and Root Development in Pea, n.d.][2]
Pisum sativum (Pea)Lateral roots9-day-old seedlings~1.0[Gibberellin Biosynthesis Mutations and Root Development in Pea, n.d.][2]
Solanum lycopersicum (Tomato)Pollinated fruits-Increased upon pollination[Gibberellin Regulation of Fruit Set and Growth in Tomato, n.d.][4][5]
Arabidopsis thalianaShoots-Reduced in gai mutant[Accumulation of C19-gibberellins in the gibberellin-insensitive dwarf mutantgai ofArabidopsis thaliana (L.) Heynh, n.d.][3]

Experimental Protocols for the Identification and Quantification of this compound

The identification and quantification of GA19 from plant tissues involve a multi-step process requiring careful extraction, purification, and analysis.

Extraction and Purification
  • Homogenization: Plant tissue is frozen in liquid nitrogen and ground to a fine powder to halt enzymatic activity and facilitate extraction.

  • Solvent Extraction: The powdered tissue is extracted with a polar solvent, most commonly 80% methanol, to solubilize the gibberellins. This is typically done at a low temperature (e.g., 4°C) for several hours with constant agitation.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The methanol is then removed under reduced pressure using a rotary evaporator, leaving an aqueous extract.

  • Solid-Phase Extraction (SPE): The aqueous extract is then subjected to one or more rounds of solid-phase extraction to purify and concentrate the gibberellins. A common approach involves using a C18 reverse-phase cartridge. The extract is passed through the cartridge, which retains the GAs and other non-polar compounds. The cartridge is then washed with a non-polar solvent to remove interfering compounds, and the GAs are subsequently eluted with a more polar solvent like methanol or acetonitrile.[6][7][8]

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gibberellins, including GA19, are not sufficiently volatile for direct analysis by gas chromatography. Therefore, a derivatization step is necessary to increase their volatility. The standard procedure involves a two-step derivatization:

  • Methylation: The carboxylic acid groups of the gibberellin are converted to their methyl esters using diazomethane.

  • Trimethylsilylation: The hydroxyl groups are then converted to their trimethylsilyl (TMS) ethers using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of pyridine, hexamethyldisilazane, and trimethylchlorosilane.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The derivatized GA19 (methyl ester trimethylsilyl ether) is then analyzed by GC-MS.

  • Gas Chromatography (GC): The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A temperature program is used to gradually increase the column temperature, allowing for the separation of different gibberellins.

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison to a library of known spectra. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is often employed, where the mass spectrometer is set to detect only specific fragment ions characteristic of the target analyte (in this case, derivatized GA19), providing high sensitivity and specificity.[10][11][12]

Bioassays for Gibberellin Activity

While instrumental analysis provides structural and quantitative information, bioassays are essential for determining the biological activity of gibberellins. The dwarf rice bioassay is a classic and widely used method for assessing gibberellin activity.

Dwarf Rice Bioassay Protocol:

  • Plant Material: Seeds of a gibberellin-deficient dwarf rice cultivar (e.g., 'Tan-ginbozu' or 'Waito-C') are used.

  • Germination and Growth: Seeds are surface-sterilized and germinated in the dark on a suitable medium.

  • Application of Test Substance: A small droplet of the test solution (containing the purified GA fraction or a standard) is applied to the shoot apex of the young seedling.

  • Incubation: The seedlings are incubated under controlled conditions (e.g., specific temperature and light regime) for a set period.

  • Measurement: The elongation of the second leaf sheath is measured. An increase in leaf sheath elongation compared to control plants (treated with a blank solution) indicates gibberellin activity. The magnitude of the response can be compared to a standard curve generated with known concentrations of a bioactive GA (e.g., GA3) to estimate the biological activity of the sample.[2]

Signaling Pathways and Experimental Workflows

Gibberellin Biosynthesis Pathway

This compound is a C20-gibberellin that serves as a key intermediate in the gibberellin biosynthesis pathway. It is synthesized from GA24 and is a precursor to GA20, which is then converted to the bioactive GA1.

Gibberellin_Biosynthesis GGPP Geranylgeranyl diphosphate ent_Copalyl_diphosphate ent-Copalyl diphosphate GGPP->ent_Copalyl_diphosphate CPS ent_Kaurene ent-Kaurene ent_Copalyl_diphosphate->ent_Kaurene KS GA12_aldehyde GA12-aldehyde ent_Kaurene->GA12_aldehyde KO/KAO GA12 GA12 GA12_aldehyde->GA12 GA53 GA53 GA12->GA53 13-hydroxylase GA24 GA24 GA12->GA24 GA20ox GA44 GA44 GA53->GA44 GA20ox GA19 GA19 GA44->GA19 GA20ox GA20 GA20 GA19->GA20 GA20ox GA1 GA1 (Bioactive) GA20->GA1 GA3ox GA9 GA9 GA24->GA9 GA20ox GA4 GA4 (Bioactive) GA9->GA4 GA3ox Gibberellin_Signaling cluster_nucleus Nucleus GA Bioactive GA (e.g., GA1) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (Repressor) GID1->DELLA interacts with SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF targeted by PIFs PIF Transcription Factors DELLA->PIFs represses Proteasome 26S Proteasome SCF->Proteasome leads to degradation by GA_responsive_genes GA-Responsive Genes PIFs->GA_responsive_genes activate Growth_responses Growth Responses GA_responsive_genes->Growth_responses lead to Experimental_Workflow Plant_Tissue Plant Tissue Homogenization Homogenization (in Liquid N2) Plant_Tissue->Homogenization Extraction Extraction (80% Methanol) Homogenization->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration SPE Solid-Phase Extraction (C18) Concentration->SPE Derivatization Derivatization (Methylation & TMS) SPE->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

References

The Role of Gibberellin A19 in the Gibberellin Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Gibberellins (GAs) are a large family of tetracyclic diterpenoid phytohormones that regulate numerous aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering. The biosynthesis of the few biologically active GAs is a complex, multi-step process that is tightly regulated. Gibberellin A19 (GA19) is a critical C20-GA intermediate within the early-13-hydroxylation pathway, serving as the direct precursor to GA20. The conversion of GA19 to GA20, catalyzed by the enzyme GA 20-oxidase, represents a key regulatory control point. This step involves the removal of a carbon atom (C-20) to transition from the C20 to the C19 series of gibberellins, from which the bioactive forms are derived. The expression and activity of GA 20-oxidase are subject to intricate regulation by feedback from bioactive GA levels, as well as environmental and other hormonal signals, making the metabolism of GA19 a pivotal node in maintaining GA homeostasis. This guide provides an in-depth technical overview of the role of GA19, its enzymatic conversion, regulatory networks, and the experimental protocols used for its study.

Introduction to Gibberellin Biosynthesis

Gibberellins are synthesized via the terpenoid pathway, with the biosynthesis process occurring across three different cellular compartments: plastids, the endoplasmic reticulum, and the cytosol.[1][2] The pathway begins in plastids with the synthesis of ent-kaurene from geranylgeranyl diphosphate (GGDP).[1] ent-Kaurene is then transported to the endoplasmic reticulum, where it is oxidized by cytochrome P450 monooxygenases to form GA12, the first gibberellin in the pathway.[1][3] In the final stage, which occurs in the cytosol, GA12 is converted into all other GAs by a series of 2-oxoglutarate-dependent dioxygenases (2ODDs).[1]

GAs can be structurally classified into two main groups based on their carbon skeleton: C20-GAs, which have 20 carbon atoms, and C19-GAs, which have 19 carbon atoms.[4] The biologically active forms, such as GA1 and GA4, are all C19-GAs.[4][5] The conversion from a C20 to a C19 structure is a crucial activation step in the pathway.

This compound: A Pivotal C20-Gibberellin Intermediate

GA19 is a C20-gibberellin that occupies a central position in the widely distributed early-13-hydroxylation pathway. This pathway is responsible for producing some of the most common bioactive GAs in higher plants. GA19 is formed from its precursor, GA44, through the action of a GA 20-oxidase.[6] It then serves as the immediate substrate for the same enzyme, GA 20-oxidase, to be converted into GA20.[6] This step is significant as it represents the final conversion from a C20-GA to a C19-GA in this branch of the pathway, leading directly towards the production of the bioactive GA1.[6]

Gibberellin_Biosynthesis_Pathway cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol GGDP GGDP ent_Kaurene ent-Kaurene GGDP->ent_Kaurene CPS, KS GA12 GA12 ent_Kaurene->GA12 KO, KAO GA53 GA53 GA12->GA53 13-hydroxylase GA44 GA44 GA53->GA44 GA20ox GA19 GA19 GA44->GA19 GA20ox GA20 GA20 GA19->GA20 GA20ox GA1 GA1 (Bioactive) GA20->GA1 GA3ox GA29 GA29 (Inactive) GA20->GA29 GA2ox GA8 GA8 (Inactive) GA1->GA8 GA2ox

Figure 1. The early-13-hydroxylation pathway of gibberellin biosynthesis.

The Conversion of GA19 to GA20: A Critical Regulatory Step

The conversion of GA19 to GA20 is catalyzed by GA 20-oxidase (GA20ox) , a multifunctional 2-oxoglutarate-dependent dioxygenase (2ODD).[5][7] This enzyme is a key regulator in the GA synthesis pathway.[5] GA20ox catalyzes the sequential oxidation of C-20, leading to its eventual removal as CO2, thereby converting the C20-GA (GA19) into the C19-GA (GA20).[6] The activity of GA20ox is often a rate-limiting step in the production of bioactive GAs, making it a primary point of regulation.[8] While GA20ox catalyzes multiple steps in the pathway (GA53 → GA44 → GA19 → GA20), the efficiency of these steps can vary. For instance, in developing Arabidopsis seeds and siliques, the conversion of GA19 to GA20 has been noted to have lower catalytic efficiency compared to other steps.[9]

Regulation of GA19 Metabolism

The flux of metabolites through GA19 is tightly controlled by several mechanisms that modulate the expression and activity of GA 20-oxidase.

  • Negative Feedback Regulation: The expression of genes encoding GA 20-oxidase is subject to negative feedback regulation by bioactive GAs.[7][8] High levels of bioactive GAs, such as GA1, suppress the transcription of GA20ox genes.[8][10] This homeostatic mechanism prevents the excessive accumulation of active GAs. Consequently, when bioactive GA levels are high, the conversion of GA19 to GA20 is reduced. This feedback is mediated by DELLA proteins, which are repressors of GA signaling; low GA levels lead to stable DELLA proteins that can promote the expression of GA biosynthesis genes.[11]

  • Hormonal Crosstalk: Other phytohormones influence GA19 metabolism by regulating GA20ox gene expression. Auxin can promote GA biosynthesis, in part by up-regulating GA20ox expression.[3][11] Conversely, abscisic acid (ABA) often acts antagonistically to GA. Brassinosteroids (BR) may also affect GA biosynthesis, with BR-deficient mutants showing reduced GA20ox1 mRNA levels.[3][12]

  • Environmental Control: External factors like light and temperature regulate GA biosynthesis.[8] For example, the transfer of etiolated pea seedlings to light results in a significant increase in the expression of GA20ox transcripts.[7][10] In sunflower internodes, both light quality (Red/Far-Red ratio) and irradiance levels affect the endogenous concentrations of GA19 and its downstream products.[13]

GA19_Regulation GA19 GA19 GA20 GA20 GA19->GA20 GA20-oxidase Bioactive_GA Bioactive GAs (e.g., GA1) DELLA DELLA Proteins Bioactive_GA->DELLA Degrades GA20ox_Gene GA20ox Gene Expression GA20ox_Gene->GA20 Catalyzes DELLA->GA20ox_Gene Represses Light Light Light->GA20ox_Gene Promotes Auxin Auxin Auxin->GA20ox_Gene Promotes

Figure 2. Regulatory network controlling the conversion of GA19 to GA20.

Quantitative Analysis of GA19 Levels

The endogenous concentration of GA19 varies significantly depending on the plant species, tissue, developmental stage, and environmental conditions. Accurate quantification is essential for understanding its metabolic flux.

Plant SpeciesTissue/ConditionGA19 Level (ng/g FW)Reference
Fagus sylvatica (Beech)Dormant Seed (Cotyledons)~25[14]
Fagus sylvatica (Beech)Non-dormant Seed (Cotyledons)~10[14]
Fagus sylvatica (Beech)Dormant Seed (Embryo Axes)~15[14]
Fagus sylvatica (Beech)Non-dormant Seed (Embryo Axes)~22[14]
Pisum sativum (Pea)Etiolated Shoot1.83[7]
Pisum sativum (Pea)Shoot (24h after light exposure)1.09[7]
Helianthus annuus (Sunflower)Youngest Internode (Normal Light)~0.8[13]
Helianthus annuus (Sunflower)Youngest Internode (Low Light/Low R:FR)~2.0[13]

Experimental Protocols for Studying GA19 Metabolism

Studying the role of GA19 requires precise methodologies for its quantification and for assaying the activity of the enzymes that metabolize it.

Protocol 6.1: Quantification of Endogenous GA19 by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the benchmark method for the accurate and sensitive quantification of gibberellins.[15][16][17] The protocol involves extraction, purification, derivatization, and detection.[15]

1. Extraction:

  • Harvest plant tissue (0.5-1.0 g fresh weight) and immediately freeze in liquid nitrogen to halt metabolic activity.

  • Grind the tissue to a fine powder.

  • Add a known amount of a deuterated internal standard (e.g., [²H₂]GA19) to the powdered tissue for accurate quantification.

  • Extract the powder with 10 mL of cold 80% methanol containing an antioxidant like butylated hydroxytoluene (BHT) overnight at 4°C with constant shaking.

  • Centrifuge the extract and collect the supernatant. Re-extract the pellet with 5 mL of 80% methanol for 1-2 hours. Pool the supernatants.

2. Purification (Solid-Phase Extraction - SPE):

  • Reduce the methanol volume of the extract using a rotary evaporator.

  • Adjust the pH of the remaining aqueous solution to ~2.5 with formic acid.

  • Pass the extract through a pre-conditioned C18 SPE cartridge. Wash the cartridge with water to remove polar impurities.

  • Elute the GAs from the C18 cartridge with 80% methanol.

  • For further purification, an anion-exchange SPE step can be employed to separate acidic GAs from neutral compounds.

3. Derivatization:

  • Thoroughly dry the purified GA fraction under a stream of N₂ gas.

  • Methylate the carboxylic acid group by adding an ethereal solution of diazomethane.

  • After methylation, dry the sample again and silylate the hydroxyl groups by adding N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine. Heat at 60-80°C for 15-20 minutes.

4. GC-MS Analysis:

  • Inject the derivatized sample into a GC-MS system.

  • Use a suitable capillary column (e.g., DB-1 or DB-5) and a temperature program that effectively separates the GA derivatives.

  • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor the molecular ion and characteristic fragment ions for both the endogenous GA19 and the deuterated internal standard.

  • Quantify the amount of endogenous GA19 by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[18]

GCMS_Workflow start Plant Tissue Homogenization (with Deuterated Standard) extraction Solvent Extraction (80% Methanol) start->extraction purification Solid-Phase Extraction (SPE) (e.g., C18, Anion Exchange) extraction->purification derivatization Derivatization (Methylation & Silylation) purification->derivatization analysis GC-MS Analysis (SIM Mode) derivatization->analysis quantification Data Analysis & Quantification analysis->quantification

Figure 3. Experimental workflow for the quantification of GA19 via GC-MS.
Protocol 6.2: In Vitro GA 20-oxidase Activity Assay

This assay measures the enzymatic conversion of a GA substrate (like GA19) to its product (GA20) using a recombinant enzyme.

1. Enzyme Preparation:

  • Clone the full-length coding sequence of the target GA20ox gene into an expression vector (e.g., pDEST15 for GST-fusion protein expression in E. coli).[19]

  • Transform the construct into an appropriate E. coli strain (e.g., BL21).

  • Induce protein expression with IPTG.

  • Harvest the bacterial cells and lyse them by sonication in a suitable buffer.

  • Use the crude cell lysate directly or purify the recombinant protein using affinity chromatography (e.g., glutathione-sepharose for GST-tagged proteins).

2. Enzyme Reaction:

  • Prepare a reaction mixture in a microfuge tube containing:

    • Phosphate or Tris buffer (pH ~7.5)
    • Substrate: Radiolabeled [¹⁴C]GA19 or unlabeled GA19
    • Cofactors: 2-oxoglutarate, FeSO₄, and L-ascorbic acid (as a reducing agent).[20]
    • Recombinant GA20-oxidase enzyme preparation.

  • Incubate the reaction at 30°C for 1-4 hours with gentle shaking.[19]

  • Stop the reaction by adding acetone or methanol and acidifying with formic or acetic acid.

3. Product Analysis:

  • Extract the reaction products by partitioning with ethyl acetate.

  • Concentrate the organic phase under N₂.

  • Separate the substrate and products using reverse-phase HPLC with a C18 column.

  • If using a radiolabeled substrate, collect fractions and determine radioactivity using liquid scintillation counting. The identity of the product peak (GA20) can be confirmed by co-elution with an authentic standard.[21]

  • If using an unlabeled substrate, the product can be identified and quantified by LC-MS/MS analysis.[19]

Conclusion

This compound is more than a simple intermediate; it is a key metabolic nexus in the biosynthesis of active gibberellins. Its position as the direct C20 precursor to the C19-GA series places it at a critical control point. The conversion of GA19 to GA20, catalyzed by the highly regulated GA 20-oxidase, effectively governs the metabolic flux towards bioactive GAs. Understanding the intricate regulation of GA19 metabolism by feedback loops, other hormones, and environmental signals is fundamental to comprehending how plants modulate their growth and development. The methodologies detailed herein provide the necessary tools for researchers and drug development professionals to accurately probe this crucial step, paving the way for innovations in agriculture and plant science.

References

Gibberellin A19: A Pivotal Precursor in the Biosynthesis of Bioactive Gibberellins

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid phytohormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flower and fruit development.[1][2] Of the more than 130 identified GAs, only a few, such as GA1 and GA4, are biologically active.[3][4] The biosynthesis of these active GAs is a complex, multi-step process, and the regulation of this pathway is crucial for normal plant development. Gibberellin A19 (GA19) is a key intermediate in the later stages of this biosynthetic pathway, serving as the direct precursor to GA20, which is then converted to the bioactive GA1.[4][5] Understanding the metabolism and regulation of GA19 is therefore essential for manipulating plant growth and for developing novel plant growth regulators. This technical guide provides a comprehensive overview of the role of GA19 as a precursor to bioactive gibberellins, with a focus on quantitative data, experimental protocols, and signaling pathways.

The Gibberellin Biosynthesis Pathway: The Role of GA19

The biosynthesis of gibberellins can be broadly divided into three stages, occurring in different cellular compartments: the plastid, the endoplasmic reticulum, and the cytoplasm.[1] GA19 is a C20-gibberellin and is synthesized in the cytoplasm. It is a crucial substrate for the enzyme GA 20-oxidase (GA20ox), which catalyzes a series of oxidative reactions to convert GA19 to GA20.[4][6] This conversion involves the removal of the C-20 carbon atom. GA20 is then further metabolized by GA 3-oxidase (GA3ox) to produce the bioactive GA1.[4]

The conversion of GA19 to GA20 is a key regulatory point in the GA biosynthetic pathway. The expression of GA20ox genes is tightly regulated by various developmental and environmental signals, including photoperiod and feedback regulation by bioactive GA levels.[7]

Quantitative Data on this compound and Related Gibberellins

The endogenous levels of GA19 and other gibberellins can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following tables summarize some of the quantitative data available in the literature.

Table 1: Endogenous Gibberellin Levels in Sunflower (Helianthus annuus) Internodes under Different Light Conditions

GibberellinLight Condition (R/FR ratio)Low PAR (ng/g dry weight)Normal PAR (ng/g dry weight)
GA19 Low R/FR~25~15
Normal R/FR~18~8
High R/FR~12~5
GA20 Low R/FR~1.8~1.2
Normal R/FR~1.0~0.6
High R/FR~0.5~0.3
GA1 Low R/FR~0.8~0.7
Normal R/FR~0.5~0.4
High R/FR~0.3~0.2
GA8 Low R/FR~3.5~2.0
Normal R/FR~2.0~1.0
High R/FR~1.0~0.5

Data adapted from a study on sunflower internodes. The values are approximate and intended for comparative purposes.[8]

Table 2: Endogenous Gibberellin Levels in Rice (Oryza sativa) at Different Developmental Stages

GibberellinDevelopmental StageConcentration (µg/kg fresh weight)
GA19 3rd-leaf seedlings10-15
Panicle initiation (shoots)10-15
Heading and anthesis (ears)10-15

Data adapted from a study on rice cv. Nihonbare. GA19 was identified as the major endogenous gibberellin.[5]

Table 3: Endogenous Gibberellin Levels in Medicago truncatula during Somatic Embryogenesis

GibberellinLineDays of CultureConcentration (pmol/g fresh weight)
GA53 Embryogenic7~150
14~120
21~90
Non-embryogenic7~10
14~10
21~10
GA19 Embryogenic7~80
14~60
21~50
Non-embryogenic7~15
14~10
21~10
GA3 Embryogenic7~5
14~8
21~12
Non-embryogenic7<1
14<1
21<1

Data adapted from a study on Medicago truncatula. The values are approximate and intended for comparative purposes.[9]

Experimental Protocols

Extraction and Quantification of Endogenous Gibberellins by GC-MS

This protocol provides a general framework for the extraction, purification, and quantification of gibberellins from plant tissues.

a. Extraction:

  • Freeze approximately 1-5 g of plant tissue in liquid nitrogen and grind to a fine powder.

  • Extract the powdered tissue with 80% methanol (containing an antioxidant like butylated hydroxytoluene) at 4°C overnight.

  • Add a known amount of deuterated internal standards for each gibberellin to be quantified to correct for losses during purification.

  • Centrifuge the extract and collect the supernatant. Re-extract the pellet with 80% methanol and combine the supernatants.

b. Purification:

  • Pass the combined supernatant through a C18 solid-phase extraction (SPE) cartridge to remove non-polar compounds.

  • Elute the gibberellins from the C18 cartridge with methanol.

  • Further purify the eluate using a combination of anion-exchange and cation-exchange SPE cartridges.

  • The final purification step often involves reverse-phase HPLC to separate individual gibberellins.

c. Derivatization and GC-MS Analysis:

  • Dry the purified gibberellin fractions under a stream of nitrogen.

  • Derivatize the gibberellins by methylation followed by trimethylsilylation to make them volatile for GC analysis.

  • Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Identify and quantify the gibberellins based on their retention times and mass spectra compared to authentic standards.[10][11][12]

Quantitative Real-Time PCR (qRT-PCR) for Gibberellin Biosynthesis Gene Expression

This protocol outlines the steps for analyzing the expression levels of genes involved in gibberellin biosynthesis, such as GA20ox.

a. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from plant tissue using a suitable RNA extraction kit or protocol.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

b. qRT-PCR:

  • Design and validate primers specific to the target genes (e.g., GA20ox, GA3ox) and a reference gene (housekeeping gene with stable expression).

  • Prepare the qRT-PCR reaction mixture containing cDNA, primers, and a fluorescent dye (e.g., SYBR Green).

  • Perform the qRT-PCR reaction in a real-time PCR cycler.

  • Analyze the amplification data to determine the relative expression levels of the target genes, normalized to the reference gene.[13][14]

Signaling Pathways and Experimental Workflows

Gibberellin Biosynthesis Pathway Focusing on GA19

The following diagram illustrates the key steps in the conversion of GA19 to the bioactive GA1.

Gibberellin_Biosynthesis GA53 GA53 GA44 GA44 GA53->GA44 GA20ox GA19 This compound GA44->GA19 GA20ox GA20 GA20 GA19->GA20 GA20ox GA1 GA1 (Bioactive) GA20->GA1 GA3ox GA8 GA8 (Inactive) GA1->GA8 GA2ox

Caption: Late stages of the gibberellin biosynthesis pathway.

Experimental Workflow for Analyzing GA19 Metabolism

This diagram outlines a typical experimental workflow to investigate the role of GA19 in a physiological process.

Experimental_Workflow cluster_plant_material Plant Material cluster_treatments Treatments cluster_analysis Analysis wild_type Wild-Type Plants control Control wild_type->control ga19_treatment Exogenous GA19 Application wild_type->ga19_treatment inhibitor_treatment GA Biosynthesis Inhibitor wild_type->inhibitor_treatment ga_mutant GA Biosynthesis/Signaling Mutant ga_mutant->control ga_mutant->ga19_treatment phenotypic_analysis Phenotypic Analysis (e.g., stem height, germination rate) control->phenotypic_analysis ga_quantification Gibberellin Quantification (GC-MS/LC-MS) control->ga_quantification gene_expression Gene Expression Analysis (qRT-PCR) control->gene_expression ga19_treatment->phenotypic_analysis ga19_treatment->ga_quantification ga19_treatment->gene_expression inhibitor_treatment->phenotypic_analysis inhibitor_treatment->ga_quantification inhibitor_treatment->gene_expression Gibberellin_Signaling GA Bioactive GA (e.g., GA1) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Repressor Protein GID1->DELLA GA-GID1 complex binds DELLA SCF SCF E3 Ubiquitin Ligase DELLA->SCF Recruitment to Proteasome 26S Proteasome DELLA->Proteasome Degradation PIF PIF Transcription Factor DELLA->PIF Represses SCF->DELLA Ubiquitination GA_Response_Genes GA Response Genes PIF->GA_Response_Genes Activates Growth Growth and Development GA_Response_Genes->Growth

References

An In-depth Technical Guide to the Chemical Structure and Properties of Gibberellin A19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological role of Gibberellin A19 (GA19). It includes detailed experimental protocols for its analysis and diagrams of its associated signaling pathways to support advanced research and development.

Chemical Structure and Identification

This compound is a C20-gibberellin, a class of diterpenoid plant hormones that play a critical role in regulating various aspects of plant growth and development.[1] Its chemical identity is defined by the following identifiers:

IdentifierValue
IUPAC Name (1S,2S,3S,4R,8R,9R,12S)-8-formyl-12-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.0¹’⁹.0³’⁸]pentadecane-2,4-dicarboxylic acid[1][2]
Molecular Formula C₂₀H₂₆O₆[1][2]
SMILES C[C@]1(CCC[C@@]2([C@@H]1--INVALID-LINK--(C(=C)C4)O">C@@HC(=O)O)C=O)C(=O)O[1]
InChI Key VNCQCPQAMDQEBY-YTJHIPEWSA-N[1][2]
CAS Number 6980-44-5[1][2]

Physicochemical Properties

The physical and chemical characteristics of this compound are essential for its handling, formulation, and analysis.

PropertyValueSource
Molecular Weight 362.4 g/mol [1][2]
Physical Description Solid[1]
Melting Point 236 - 237 °C[1]
Solubility Soluble in organic solvents.[3]
Vapor Pressure 5.12E-14 mmHg at 25°C

Biological Properties and Function

This compound functions as a key intermediate in the biosynthesis of bioactive gibberellins and also exhibits some intrinsic biological activities.[4] Its primary roles in plants include:

  • Precursor to Bioactive Gibberellins: GA19 is a crucial precursor in the gibberellin biosynthetic pathway, being converted to GA20 and subsequently to the highly bioactive GA1.[4]

  • Plant Growth Regulation: While less potent than its downstream products, GA19 can influence various developmental processes such as stem elongation, leaf expansion, and the transition from vegetative to reproductive growth.[3][5]

  • Seed Germination: Gibberellins, including the pathway involving GA19, play a vital role in breaking seed dormancy and promoting germination.[3][5]

  • Flowering and Fruit Development: GA19 is involved in the complex hormonal regulation of flowering time and subsequent fruit development.[3]

Gibberellin Biosynthesis Pathway

This compound is synthesized in a multi-step pathway that takes place in different cellular compartments. The following diagram illustrates the key steps leading to the formation of bioactive gibberellins from GA19.

Gibberellin_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol GGPP GGPP ent_copalyl_diphosphate ent-copalyl diphosphate GGPP->ent_copalyl_diphosphate CPS ent_kaurene ent-kaurene ent_copalyl_diphosphate->ent_kaurene KS ent_kaurenoic_acid ent-kaurenoic acid ent_kaurene->ent_kaurenoic_acid KO ent_kaurene_er ent_kaurene->ent_kaurene_er GA12_aldehyde GA12-aldehyde ent_kaurenoic_acid->GA12_aldehyde KAO GA12 GA12 GA12_aldehyde->GA12 GA12_aldehyde_cyto GA12_aldehyde->GA12_aldehyde_cyto GA53 GA53 GA12->GA53 GA13ox GA44 GA44 GA53->GA44 GA20ox GA19 GA19 GA44->GA19 GA20ox GA20 GA20 GA19->GA20 GA20ox GA1 GA1 (Bioactive) GA20->GA1 GA3ox GA8 GA8 (Inactive) GA1->GA8 GA2ox ent_kaurene_er->ent_kaurenoic_acid GA12_aldehyde_cyto->GA12

Gibberellin Biosynthesis Pathway Highlighting GA19.

Gibberellin Signaling Pathway

The biological effects of gibberellins are mediated through a signaling cascade that involves the derepression of a repressor. The key components are the GID1 receptor and DELLA proteins.

Gibberellin_Signaling cluster_low_ga Low Gibberellin cluster_high_ga High Gibberellin DELLA_low DELLA Protein PIFs_low PIFs DELLA_low->PIFs_low binds and inactivates Growth_Repression Growth Repression GA Gibberellin (e.g., GA1) GID1 GID1 Receptor GA->GID1 binds GA_GID1 GA-GID1 Complex DELLA_high DELLA Protein GA_GID1->DELLA_high binds GA_GID1_DELLA GA-GID1-DELLA Complex Proteasome 26S Proteasome DELLA_high->Proteasome degradation SCF_SLY1_GID2 SCF (SLY1/GID2) E3 Ligase GA_GID1_DELLA->SCF_SLY1_GID2 recruits SCF_SLY1_GID2->DELLA_high ubiquitinates PIFs_high PIFs Gene_Expression Gene Expression PIFs_high->Gene_Expression Growth_Promotion Growth Promotion Gene_Expression->Growth_Promotion

Simplified Gibberellin Signaling Pathway.

Experimental Protocols

Extraction and Purification of this compound

This protocol outlines a general method for the extraction and purification of gibberellins from plant tissues, which can be adapted for the specific isolation of GA19.

Workflow Diagram:

Extraction_Workflow Start Plant Tissue Homogenization (in 80% Methanol) Centrifugation1 Centrifugation Start->Centrifugation1 Supernatant_Collection Collect Supernatant Centrifugation1->Supernatant_Collection Partitioning Partition against Ethyl Acetate (at pH 2.5-3.0) Supernatant_Collection->Partitioning Organic_Phase_Collection Collect Organic Phase Partitioning->Organic_Phase_Collection Drying Dry under Vacuum Organic_Phase_Collection->Drying Resuspension Resuspend in Mobile Phase Drying->Resuspension HPLC_Purification HPLC Purification (C18 column) Resuspension->HPLC_Purification Fraction_Collection Collect Fractions HPLC_Purification->Fraction_Collection Analysis GC-MS or LC-MS/MS Analysis Fraction_Collection->Analysis

Workflow for Gibberellin Extraction and Purification.

Methodology:

  • Homogenization: Homogenize fresh or frozen plant tissue in cold 80% (v/v) methanol.

  • Extraction: Stir the homogenate for several hours at 4°C in the dark.

  • Centrifugation: Centrifuge the extract to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant.

  • Partitioning: Acidify the supernatant to pH 2.5-3.0 with an appropriate acid and partition it against an equal volume of ethyl acetate. Repeat this step three times.

  • Organic Phase Collection: Pool the ethyl acetate fractions, which now contain the gibberellins.

  • Drying: Evaporate the ethyl acetate to dryness under reduced pressure.

  • Purification: Further purify the crude extract using solid-phase extraction (SPE) with a C18 cartridge, followed by high-performance liquid chromatography (HPLC) with a C18 column.

  • Fraction Collection: Collect fractions based on the retention time of a GA19 standard.

  • Analysis: Confirm the identity and quantity of GA19 in the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][6]

Quantification of this compound by GC-MS

Methodology:

  • Derivatization: Methylate the purified GA19-containing fractions using diazomethane, followed by trimethylsilylation to increase volatility.

  • GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

  • Separation: Use a suitable capillary column (e.g., DB-1) with a temperature gradient to separate the components.

  • Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode, targeting the characteristic ions of derivatized GA19.

  • Quantification: Calculate the concentration of GA19 by comparing the peak area to a standard curve generated with known amounts of a derivatized GA19 standard.[7]

This compound Bioassay

The biological activity of GA19 can be assessed using various bioassays, with the dwarf rice micro-drop bioassay being a common method.[8]

Methodology:

  • Plant Material: Use a gibberellin-deficient dwarf rice cultivar (e.g., 'Tan-ginbozu').

  • Seedling Growth: Grow the rice seedlings under controlled conditions until the second leaf emerges.

  • Application: Apply a small droplet (micro-drop) of the GA19 solution (at various concentrations) to the junction of the first and second leaves.

  • Incubation: Incubate the treated seedlings for a defined period (e.g., 3-5 days).

  • Measurement: Measure the length of the second leaf sheath.

  • Analysis: Compare the elongation of the second leaf sheath in treated plants to that of control plants (treated with a mock solution) to determine the biological activity of GA19.[8]

References

The Biological Function of C20-Gibberellins: A Technical Guide to GA19 and its Precursor Role

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Gibberellins (GAs) are a large family of diterpenoid phytohormones that are critical for a multitude of plant development processes, including seed germination, stem elongation, and flower development.[1] While the biological activity is primarily attributed to the C19-GA forms, the C20-gibberellins, such as GA19, serve as essential precursors. The regulation of their conversion is a pivotal control point in the GA biosynthetic pathway, determining the pool of active GAs available to the plant. This technical guide provides an in-depth examination of the biological function of C20-gibberellins, with a specific focus on GA19. It details the biosynthetic and signaling pathways, presents quantitative data on GA levels in relevant genetic backgrounds, and provides detailed experimental protocols for their study.

The Gibberellin Biosynthesis Pathway: The Role of C20 Intermediates

The biosynthesis of gibberellins is a multi-stage process occurring in different subcellular compartments. The final stages, which involve the conversion of C20-GAs to C19-GAs, occur in the cytoplasm and are catalyzed by 2-oxoglutarate-dependent dioxygenases (2ODDs).[2]

C20-gibberellins are characterized by the presence of all 20 carbon atoms of the original geranylgeranyl diphosphate (GGDP) precursor. GA19 is a key intermediate in the dominant early 13-hydroxylation pathway found in many higher plants, including spinach and Arabidopsis.[3] It is formed from its precursor, GA44, through the action of GA 20-oxidase (GA20ox). The same enzyme, GA20ox, then catalyzes the sequential oxidation of GA19 to GA20. This step is significant as it involves the removal of the C-20 carbon atom as CO2, thereby converting a C20-GA into a C19-GA.[4] GA20 is then converted to the highly bioactive GA1 by a GA 3-oxidase (GA3ox).[2]

The expression of both GA20ox and GA3ox genes is subject to tight feedback regulation. High levels of bioactive GAs (like GA1 and GA4) suppress the transcription of these genes, leading to an accumulation of their substrates, including C20-precursors like GA19. This homeostatic mechanism ensures that bioactive GA levels are maintained within an optimal physiological range.

Gibberellin_Biosynthesis_Pathway cluster_c20 C20-Gibberellins cluster_c19 C19-Gibberellins GA53 GA53 GA20ox1 GA20ox GA53->GA20ox1 GA44 GA44 GA20ox2 GA20ox GA44->GA20ox2 GA19 GA19 GA20ox3 GA20ox GA19->GA20ox3 GA20 GA20 GA3ox GA3ox GA20->GA3ox GA1 GA1 (Bioactive) GA2ox GA2ox GA1->GA2ox Feedback Feedback Inhibition GA1->Feedback GA8 GA8 (Inactive) GA20ox1->GA44 GA20ox2->GA19 GA20ox3->GA20 C-20 removed GA3ox->GA1 GA2ox->GA8 Feedback->GA20ox3 Feedback->GA3ox

Caption: The early 13-hydroxylation pathway for gibberellin biosynthesis.

The Core Gibberellin Signaling Pathway

While C20-GAs like GA19 are not direct signaling molecules, they control the supply of bioactive GAs that initiate the signaling cascade. The core GA signaling pathway operates as a de-repression mechanism.[5]

  • GA Perception : Bioactive GA (e.g., GA1, GA4) binds to its nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[2]

  • GID1-DELLA Interaction : The GA-GID1 complex undergoes a conformational change that promotes its interaction with DELLA proteins, which are a family of nuclear-localized growth repressors.[5]

  • Targeting for Degradation : The formation of the GA-GID1-DELLA complex targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase complex (SCFSLY1/GID2).

  • Proteasomal Degradation : The polyubiquitinated DELLA protein is subsequently degraded by the 26S proteasome.

  • De-repression of Transcription : The degradation of DELLA proteins relieves their repressive effect on downstream transcription factors (e.g., PIFs), allowing for the expression of GA-responsive genes that drive plant growth and development.

GA_Signaling_Pathway GA Bioactive GA (e.g., GA1, GA4) GID1 GID1 Receptor GA->GID1 Binds to DELLA DELLA Protein (Repressor) GID1->DELLA GA promotes interaction SCF SCF SLY1/GID2 (E3 Ligase) DELLA->SCF Recruited by GA-GID1 complex Proteasome 26S Proteasome DELLA->Proteasome Targeted for degradation PIF PIF Transcription Factors DELLA->PIF Represses SCF->DELLA Ubiquitination Proteasome->p1 GA_Response Transcription of GA-Responsive Genes PIF->GA_Response Activates Growth Plant Growth & Development GA_Response->Growth

Caption: The core GID1-DELLA-mediated gibberellin signaling pathway.

Quantitative Analysis of C20-Gibberellins

The concentration of GA19 and other GA intermediates provides critical insight into the flux through the biosynthetic pathway. Analysis of GA-deficient mutants often reveals bottlenecks and regulatory points. The table below summarizes data from a study on Arabidopsis mutants, illustrating how disruptions in the pathway or related processes affect GA levels.

GibberellinWild Type (Col-0)brm-6 Mutantga1-3 Mutant
(ng/g FW) (ng/g FW) (ng/g FW)
C20-GAs
GA120.44 ± 0.080.28 ± 0.040.07 ± 0.01
GA530.21 ± 0.030.19 ± 0.040.03 ± 0.01
GA440.08 ± 0.010.07 ± 0.010.02 ± 0.01
GA191.09 ± 0.110.58 ± 0.080.17 ± 0.03
C19-GAs
GA200.11 ± 0.020.08 ± 0.010.02 ± 0.01
GA90.23 ± 0.040.41 ± 0.060.04 ± 0.01
GA4 (Bioactive)0.20 ± 0.030.10 ± 0.020.03 ± 0.01
GA34 (Inactive)0.38 ± 0.060.11 ± 0.020.04 ± 0.01
Data adapted from Archacki et al. (2013), showing GA levels in 4-week-old Arabidopsis plants.[6] The brm-6 mutant has defects in a chromatin remodeling subunit, while ga1-3 is a GA biosynthesis mutant.

Key Experimental Protocols

Quantification of Endogenous Gibberellins by UPLC-MS/MS

The analysis of GAs requires highly sensitive and specific methods due to their low abundance in plant tissues. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for GA quantification.[7][8][9]

Methodology:

  • Sample Preparation :

    • Flash-freeze a precisely weighed amount of plant tissue (e.g., 50-100 mg fresh weight) in liquid nitrogen to halt metabolic activity.

    • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction :

    • Transfer the powder to a tube containing a pre-chilled extraction solvent (e.g., 1 mL of 80% acetonitrile / 5% formic acid in water).

    • Add a known amount of a mixture of isotopically labeled GA internal standards (e.g., [2H2]GA1, [2H2]GA4, [2H2]GA19, etc.). These are crucial for accurate quantification via isotope dilution.

    • Incubate the mixture overnight at 4°C with gentle shaking.

    • Centrifuge at high speed (e.g., 13,000 x g) for 15 minutes at 4°C. Collect the supernatant.

  • Purification and Concentration (Solid-Phase Extraction - SPE) :

    • The crude extract is passed through a series of SPE cartridges to remove interfering compounds. A common combination is a mixed-mode cation exchange (MCX) column followed by a mixed-mode anion exchange (MAX) column.[7]

    • Condition the SPE columns according to the manufacturer's instructions.

    • Load the supernatant onto the first column.

    • Wash the column with appropriate solvents (e.g., 1 M formic acid) to remove impurities.

    • Elute the GA fraction with a specific solvent (e.g., 5% NH4OH in 60% methanol).

    • Dry the eluate completely under a stream of nitrogen or in a vacuum concentrator.

  • UPLC-MS/MS Analysis :

    • Reconstitute the dried sample in a small volume (e.g., 50 µL) of the initial mobile phase (e.g., 10% methanol with 0.1% formic acid).

    • Inject the sample into the UPLC-MS/MS system.

    • Chromatography : Separation is typically achieved on a C18 reversed-phase column (e.g., Acquity CSH®) using a gradient of methanol or acetonitrile in water, both containing an additive like formic acid or ammonium formate to improve ionization.[7][8]

    • Mass Spectrometry : The mass spectrometer is operated in negative electrospray ionization (ESI) mode. Quantification is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each native GA and its corresponding labeled internal standard.[8]

  • Data Analysis :

    • The concentration of each endogenous GA is calculated by comparing the peak area ratio of the analyte to its labeled internal standard against a calibration curve.

GA_Quantification_Workflow cluster_prep Sample Preparation & Extraction cluster_purify Purification & Concentration cluster_analysis Instrumental Analysis Harvest 1. Harvest & Weigh Plant Tissue Freeze 2. Flash Freeze in Liquid N2 Harvest->Freeze Homogenize 3. Homogenize to Fine Powder Freeze->Homogenize Extract 4. Extract in Solvent with Labeled Standards Homogenize->Extract Centrifuge 5. Centrifuge & Collect Supernatant Extract->Centrifuge SPE 6. Solid-Phase Extraction (SPE) Centrifuge->SPE Dry 7. Dry Eluate Under N2 SPE->Dry Reconstitute 8. Reconstitute in Mobile Phase Dry->Reconstitute UPLC 9. UPLC Separation (C18 Column) Reconstitute->UPLC MSMS 10. ESI-MS/MS Detection (MRM Mode) UPLC->MSMS Data 11. Data Processing & Quantification MSMS->Data

Caption: Experimental workflow for the quantification of gibberellins.
Arabidopsis thaliana Seed Germination Bioassay

This bioassay is used to assess the biological activity of GAs or to characterize mutants with altered GA sensitivity or biosynthesis.[10][11]

Methodology:

  • Seed Sterilization :

    • Place Arabidopsis seeds (approx. 50-100) in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% (v/v) ethanol and vortex for 1 minute.

    • Remove ethanol and add 1 mL of 20% (v/v) commercial bleach containing 0.05% Tween-20. Vortex for 5-10 minutes.

    • Carefully remove the bleach solution and wash the seeds 4-5 times with sterile distilled water.

  • Media Preparation :

    • Prepare Murashige and Skoog (MS) agar medium (0.5X MS salts, 1% sucrose, 0.8% agar, pH 5.7).

    • Autoclave the medium and cool to ~50-60°C.

    • For treatment plates, add a filter-sterilized GA solution to the desired final concentration (e.g., 1 µM GA3 or GA4). Prepare corresponding control (mock) plates without GA.

    • Pour the medium into sterile petri dishes.

  • Plating and Stratification :

    • Resuspend the sterilized seeds in a small amount of sterile 0.1% agar solution.

    • Pipette the seeds onto the surface of the prepared MS plates.

    • Seal the plates with parafilm and wrap them in aluminum foil.

    • Incubate at 4°C for 2-4 days (stratification) to break dormancy and synchronize germination.

  • Incubation and Scoring :

    • Transfer the plates to a growth chamber under a long-day photoperiod (16h light / 8h dark) at 22°C.

    • Monitor the seeds daily using a stereomicroscope.

    • Score germination based on a defined endpoint, typically radicle emergence through the seed coat.

    • Calculate the germination percentage at various time points for each treatment. Data should be collected from at least three biological replicates.

Conclusion

C20-gibberellins, exemplified by GA19, are not merely passive intermediates but are central to the homeostatic control of plant growth. Their concentration in plant tissues reflects the activity of the GA biosynthetic pathway and is tightly regulated by feedback from bioactive end-products. While lacking direct signaling capacity, the flux through the C20-GA pool, particularly the conversion of GA19 to GA20, is a critical determinant of the levels of bioactive GAs that ultimately de-repress growth and development. Understanding the regulation of these precursor steps is therefore essential for developing strategies to modulate plant architecture and yield for agricultural and biotechnological applications.

References

Endogenous Gibberellin A19: A Comprehensive Technical Guide to its Levels and Analysis in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the endogenous levels of Gibberellin A19 (GA19) across various plant tissues. This compound, a key intermediate in the gibberellin biosynthesis pathway, plays a crucial role in regulating plant growth and development. Understanding its concentration and distribution within the plant is vital for research in plant physiology, agricultural biotechnology, and the development of plant growth regulators. This document summarizes quantitative data, details experimental protocols for GA19 analysis, and provides visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Levels of Endogenous this compound

The concentration of this compound varies significantly between plant species, developmental stages, and tissue types. The following table summarizes quantitative data on endogenous GA19 levels from various published studies. These values, typically measured in nanograms per gram of fresh or dry weight, provide a comparative reference for researchers.

Plant SpeciesTissue/OrganDevelopmental StageGA19 Concentration (ng/g)Weight BasisReference
Oryza sativa L. japonica cv. NihonbareShoots3rd-leaf seedlings~10,000 - 15,000 (as μg/kg)Fresh Weight[1]
Oryza sativa L. japonica cv. NihonbareRoots3rd-leaf seedlings~10,000 - 15,000 (as μg/kg)Fresh Weight[1]
Oryza sativa L. japonica cv. NihonbareEarsHeading and anthesis~10,000 - 15,000 (as μg/kg)Fresh Weight[1]
Oryza sativaElongating second internodes-High relative abundanceNot specified[2]
Solanum lycopersicum (Tomato)Pollinated fruits (treated with LAB 198999)-Accumulation observedNot specified[3]
Lycopersicon esculentum (Tomato)Leaves7 and 14 days old transplants0.8 - 2.1Dry Weight[4]
Pisum sativum L. (Pea)Vegetative tissue (leaves and stems)-IdentifiedNot specified[5]
Pisum sativum L. (Pea)Reproductive tissue (pods and seeds)-IdentifiedNot specified[5]
Solanum tuberosum (Potato)Apical shoot tips-PresentNot specified[2]
Solanum tuberosum (Potato)Tubers-Below detection limitNot specified[2]

Experimental Protocols: Quantification of this compound

The accurate quantification of endogenous gibberellins, including GA19, requires meticulous extraction, purification, and analytical procedures due to their low abundance in plant tissues. The most common and reliable method involves gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the use of isotopically labeled internal standards.

Sample Preparation and Extraction
  • Harvesting and Freezing: Plant tissues should be harvested and immediately frozen in liquid nitrogen to quench metabolic activity and prevent degradation of GAs.[6] Samples are typically stored at -80°C until extraction.

  • Homogenization: The frozen tissue is ground to a fine powder under liquid nitrogen using a mortar and pestle or a cryogenic grinder.

  • Extraction Solvent: A common extraction solvent is 80% methanol or acetone containing an antioxidant like butylated hydroxytoluene (BHT) to prevent oxidation.[6]

  • Internal Standards: A known amount of a deuterated GA19 internal standard (e.g., [²H₂]GA19) is added to the extraction solvent. This is crucial for accurate quantification as it corrects for losses during sample preparation and analysis.

  • Extraction: The powdered tissue is extracted with the solvent, typically overnight at 4°C with continuous shaking. The mixture is then centrifuged, and the supernatant containing the GAs is collected. The extraction process is often repeated to ensure complete recovery.

Purification and Fractionation

Crude plant extracts contain numerous compounds that can interfere with GA analysis. Therefore, a multi-step purification process is essential.

  • Solid-Phase Extraction (SPE): The extract is passed through a C18 SPE cartridge to remove nonpolar compounds like chlorophylls and lipids. The GAs are retained on the column and subsequently eluted with a solvent of higher polarity, such as methanol or acetonitrile.

  • Further Purification (Optional): Depending on the complexity of the extract, additional purification steps may be necessary. These can include:

    • Anion-exchange chromatography: To separate acidic GAs from neutral and basic compounds.

    • High-Performance Liquid Chromatography (HPLC): For further fractionation and purification of the GA-containing fraction.

Derivatization (for GC-MS analysis)

For analysis by GC-MS, the carboxyl group of GAs must be derivatized to increase their volatility. This is typically achieved by methylation using diazomethane, followed by trimethylsilylation to derivatize hydroxyl groups.

Quantification by GC-MS or LC-MS/MS
  • Gas Chromatography-Mass Spectrometry (GC-MS): The derivatized sample is injected into a gas chromatograph, where the different GAs are separated based on their retention times. The eluting compounds are then introduced into a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. Quantification is performed using selected ion monitoring (SIM), where the instrument is set to detect specific ions characteristic of GA19 and its deuterated internal standard.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become increasingly popular for GA analysis as it often does not require derivatization and offers high sensitivity and specificity. The purified extract is injected into an LC system for separation, followed by detection using a tandem mass spectrometer. Multiple reaction monitoring (MRM) mode is typically used for quantification, providing high selectivity by monitoring a specific precursor ion to product ion transition for both the endogenous GA19 and the internal standard.

Mandatory Visualizations

Gibberellin Biosynthesis Pathway focusing on GA19

Gibberellin_Biosynthesis GGDP Geranylgeranyl diphosphate ent_Kaurene ent-Kaurene GGDP->ent_Kaurene CPS, KS GA12_aldehyde GA12-aldehyde ent_Kaurene->GA12_aldehyde KO, KAO GA12 GA12 GA12_aldehyde->GA12 GA53 GA53 GA12->GA53 GA13ox GA44 GA44 GA53->GA44 GA20ox GA19 GA19 GA44->GA19 GA20ox GA20 GA20 GA19->GA20 GA20ox GA1 GA1 (Bioactive) GA20->GA1 GA3ox GA29 GA29 (Inactive) GA20->GA29 GA2ox GA8 GA8 (Inactive) GA1->GA8 GA2ox

Caption: Simplified gibberellin biosynthesis pathway highlighting the position of GA19.

Experimental Workflow for GA19 Quantification

GA19_Quantification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis cluster_data Data Processing Harvesting Tissue Harvesting & Freezing (-80°C) Homogenization Homogenization (in Liquid N2) Harvesting->Homogenization Extraction Solvent Extraction (+ Internal Standard) Homogenization->Extraction SPE Solid-Phase Extraction (C18) Extraction->SPE HPLC HPLC Fractionation (Optional) SPE->HPLC Derivatization Derivatization (for GC-MS) HPLC->Derivatization LC_MS LC-MS/MS Analysis (MRM) HPLC->LC_MS GC_MS GC-MS Analysis (SIM) Derivatization->GC_MS Quantification Quantification GC_MS->Quantification LC_MS->Quantification

Caption: General experimental workflow for the quantification of this compound.

References

An In-depth Technical Guide to Gibberellin A19 Metabolism and its Regulation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the metabolic fate of Gibberellin A19 (GA19) and the complex regulatory networks that govern its turnover. It is intended to serve as a technical resource, offering detailed experimental protocols and consolidated quantitative data to aid in research and development.

Core Concepts in GA19 Metabolism

This compound (GA19) is a C20-diterpenoid phytohormone precursor that occupies a critical junction in the gibberellin (GA) biosynthetic pathway. It is an intermediate in the 13-hydroxylation pathway, which ultimately produces bioactive GAs essential for numerous developmental processes, including stem elongation, seed germination, and flowering. The metabolic flux through GA19 is tightly controlled by the interplay of biosynthetic and catabolic enzymes.

Biosynthesis of Bioactive Gibberellins from GA19

GA19 serves as the direct substrate for the enzyme GA 20-oxidase (GA20ox) , a multifunctional 2-oxoglutarate-dependent dioxygenase (2-ODD). This enzyme catalyzes the sequential oxidation and eventual elimination of C-20 to convert C20-GAs into their C19 counterparts. The conversion of GA19 to the bioactive GA1 involves two key enzymatic steps:

  • GA19 to GA20: GA20-oxidase catalyzes the conversion of GA19 to GA20. This is a rate-limiting step in GA biosynthesis.

  • GA20 to GA1: The resulting GA20 is then hydroxylated at the 3β-position by GA 3-oxidase (GA3ox) to produce the biologically active GA1.

Catabolism of GA19

The primary route for the deactivation of GA19 is through 2β-hydroxylation, a reaction catalyzed by GA 2-oxidases (GA2ox) . These enzymes are also 2-ODDs and are classified based on their substrate preference. C20-GA2-oxidases specifically act on C20-GAs like GA19, converting them into inactive forms. This catabolic process is crucial for maintaining GA homeostasis and preventing excessive growth.

Quantitative Data on GA19 and Related Metabolites

The concentration of GA19 and other gibberellins varies significantly between different plant tissues and developmental stages. The following tables summarize the available quantitative data from wild-type Arabidopsis thaliana and pea (Pisum sativum).

Table 1: Endogenous Gibberellin Levels in Arabidopsis thaliana Shoots

GibberellinConcentration (ng/g Fresh Weight)[1]
GA532.8
GA4415.0
GA19 17.0
GA200.23
GA10.14
GA291.8
GA82.5

Data from Talon et al. (1990) for the Landsberg erecta line.

Table 2: Endogenous Gibberellin Levels in Pea (Pisum sativum) Shoots During De-Etiolation

GibberellinDark Control (ng/g Fresh Weight)[2]24h Light (ng/g Fresh Weight)[2]
GA53~1.5~1.5
GA44~1.0~1.0
GA19 ~17.5 ~15.0
GA20~1.0~2.5
GA29~2.0~12.5
GA1~3.0~0.5
GA8~1.5~1.5

Data adapted from Ait-Ali et al. (1999), showing levels in whole shoots of 6-day-old etiolated seedlings and after 24 hours of continuous light.

Table 3: Kinetic Parameters of a Recombinant GA 2-oxidase

EnzymeSubstrateKm (µM)[3]Vmax (pkat/mg)[3]
PsGA2ox1 (Pea)GA200.0244.4

Regulation of GA19 Metabolism

The metabolism of GA19 is regulated at multiple levels, primarily through the transcriptional control of the genes encoding GA20-oxidase and GA2-oxidase. This regulation integrates developmental cues, other hormonal signals, and environmental stimuli.

Feedback and Feed-forward Regulation

GA metabolism is subject to a homeostatic feedback mechanism. High levels of bioactive GAs, such as GA1, lead to the transcriptional repression of biosynthetic genes (GA20ox, GA3ox) and the induction (feed-forward regulation) of catabolic genes (GA2ox). Central to this process are DELLA proteins , which are nuclear-localized growth repressors. In the absence of bioactive GA, DELLA proteins accumulate and interact with transcription factors to modulate gene expression. When bioactive GA binds to its receptor, GID1, it triggers the degradation of DELLA proteins, thereby de-repressing GA responses. DELLAs are directly involved in the feedback regulation of GA biosynthetic genes.

Hormonal Crosstalk
  • Auxin: Auxin signaling directly impacts GA metabolism. Auxin can rapidly up-regulate the expression of several GA20ox and GA2ox genes. This regulation is thought to be mediated directly by AUXIN RESPONSE FACTOR (ARF) and Aux/IAA proteins, providing a mechanism for the coordinated control of growth processes by both hormones. For instance, the ARF7 transcription factor in poplar forms a complex with DELLA and Aux/IAA proteins to integrate both signals and regulate cambial development.[4]

Transcriptional Control

The promoters of GA metabolism genes contain cis-regulatory elements that are targets for various transcription factors.

Visualized Pathways and Workflows

GA19 Metabolic Pathway

GA19_Metabolism GA53 GA53 GA44 GA44 GA53->GA44 GA20ox GA19 GA19 GA44->GA19 GA20ox GA20 GA20 GA19->GA20 GA20ox Inactive_GA Inactive Metabolite GA19->Inactive_GA GA2ox GA1 Bioactive GA1 GA20->GA1 GA3ox GA20ox1 GA20-oxidase GA3ox GA3-oxidase GA2ox GA2-oxidase (C20-specific)

Caption: Metabolic fate of this compound (GA19).

Regulatory Network of GA20-oxidase Expression

GA20ox_Regulation cluster_0 GA Feedback Loop GA_bio Bioactive GA (e.g., GA1) GID1 GID1 Receptor GA_bio->GID1 binds GA20ox_gene GA20ox Gene GA_bio->GA20ox_gene feedback inhibition DELLA DELLA Protein GID1->DELLA targets for degradation GAF1 GAF1 (Transcription Factor) DELLA->GAF1 co-activates GAF1->GA20ox_gene activates transcription Auxin Auxin ARF ARF Auxin->ARF promotes ARF->GA20ox_gene activates transcription

Caption: Transcriptional regulation of the GA20-oxidase gene.

Experimental Protocols

Protocol for Gibberellin Extraction and Quantification by GC-MS

This protocol is adapted from methodologies described for the analysis of endogenous gibberellins in plant tissues.[7][8][9]

1. Extraction: a. Freeze ~1-2 g of plant tissue in liquid nitrogen and grind to a fine powder. b. Add deuterated internal standards ([2H2]-GAs) for quantification. c. Extract the powder with 20 mL of 80% methanol containing an antioxidant like butylated hydroxytoluene (BHT) at 4°C with shaking for at least 4 hours. d. Centrifuge the extract at 10,000 x g for 15 minutes at 4°C. Collect the supernatant. e. Re-extract the pellet with another 10 mL of 80% methanol and combine the supernatants.

2. Fractionation (Solid Phase Extraction - SPE): a. Reduce the methanol volume of the extract under vacuum. b. Pass the aqueous extract through a C18 SPE cartridge (e.g., Bakerbond spe) pre-conditioned with methanol and water. c. Wash the cartridge with water to remove highly polar compounds. d. Elute the GAs with 80% methanol. e. Evaporate the eluate to dryness.

3. Fractionation (HPLC): a. Resuspend the dried extract in the initial mobile phase (e.g., 20% methanol in 1% acetic acid). b. Purify the GA-containing fractions using reverse-phase HPLC on a C18 column with a suitable gradient (e.g., a water/methanol gradient containing 0.1% acetic acid). c. Collect fractions corresponding to the retention times of standard GAs.

4. Derivatization: a. Dry the purified fractions completely under a stream of nitrogen. b. Methylate the carboxylic acid groups by adding ethereal diazomethane. c. Silylate the hydroxyl groups by adding N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heating at 80°C for 15 minutes.

5. GC-MS Analysis: a. Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS). b. Use a capillary column suitable for steroid analysis (e.g., DB-1 or HP-5MS). c. Program the oven temperature with a gradient to separate the different GA derivatives. d. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for each GA and its corresponding deuterated internal standard. e. Quantify the endogenous GAs by comparing the peak area ratios of the analyte to its internal standard against a standard curve.

Protocol for In Vitro GA20-oxidase Enzyme Assay

This protocol is based on the expression and assay of recombinant 2-ODD enzymes.[10][11]

1. Recombinant Enzyme Expression: a. Clone the full-length cDNA of the desired GA20ox gene (e.g., AtGA20ox1) into an expression vector (e.g., pET vector with a His-tag or GST-tag). b. Transform the construct into a suitable E. coli expression strain (e.g., BL21(DE3)). c. Grow the bacterial culture to an OD600 of ~0.6 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside). d. Harvest the cells by centrifugation and lyse them by sonication in a lysis buffer. e. Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or Glutathione Sepharose for GST-tagged proteins).

2. Enzyme Assay: a. Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5). b. Set up the reaction mixture in a microfuge tube containing:

  • Reaction buffer
  • 2-oxoglutarate (cofactor)
  • Ascorbate (cofactor)
  • FeSO4 (cofactor)
  • Catalase
  • Radiolabeled substrate ([14C]GA19 or [3H]GA19)
  • Purified recombinant GA20-oxidase enzyme c. Incubate the reaction at 30°C for 1-2 hours with gentle shaking. d. Stop the reaction by adding acetone or ethyl acetate containing a small amount of acetic acid.

3. Product Analysis: a. Extract the reaction products with ethyl acetate. b. Dry the organic phase and resuspend the residue in a small volume of methanol. c. Separate the substrate and products using reverse-phase HPLC with an online radioactivity detector. d. Identify the product peaks (e.g., [14C]GA20) by comparing their retention times with those of authentic standards. e. Quantify the conversion by integrating the peak areas to determine enzyme activity.

Protocol for qRT-PCR Analysis of GA Metabolism Genes

This protocol provides a general framework for quantifying the transcript levels of genes like GA20ox1.[12][13][14]

1. RNA Extraction and cDNA Synthesis: a. Harvest plant tissue and immediately freeze in liquid nitrogen. b. Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method. c. Treat the RNA with DNase I to remove any contaminating genomic DNA. d. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel. e. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase (e.g., M-MLV or SuperScript) and oligo(dT) or random hexamer primers.

2. Primer Design and Validation: a. Design gene-specific primers for the target gene (GA20ox1) and a stably expressed reference gene (e.g., ACTIN2, UBQ10, or PP2A). Primers should span an intron where possible to differentiate between cDNA and gDNA amplification. b. Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90-110%.

3. qPCR Reaction: a. Prepare the qPCR reaction mix. A typical 10 µL reaction includes:

  • 5 µL 2x SYBR Green Master Mix
  • 0.5 µL Forward Primer (final concentration ~0.2-0.5 µM)
  • 0.5 µL Reverse Primer (final concentration ~0.2-0.5 µM)
  • 1 µL diluted cDNA template
  • 3 µL Nuclease-free water b. Run the reactions in a real-time PCR cycler (e.g., LightCycler 480, Roche) using a standard three-step cycling protocol (e.g., 95°C for 5 min, followed by 40 cycles of 95°C for 15s, 60°C for 15s, and 72°C for 20s). c. Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

4. Data Analysis: a. Determine the quantification cycle (Cq) values for the target and reference genes in all samples. b. Calculate the relative expression of the target gene using the ΔΔCq method:

  • ΔCq = Cq(target gene) - Cq(reference gene)
  • ΔΔCq = ΔCq(treatment sample) - ΔCq(control sample)
  • Relative Expression = 2-ΔΔCq c. Perform statistical analysis on the results from at least three biological replicates.

References

An In-depth Technical Guide on the Transport and Localization of Gibberellin A19 in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a class of diterpenoid phytohormones that play a critical role in regulating a wide array of developmental processes in higher plants. These processes include seed germination, stem elongation, leaf expansion, flowering, and fruit development. The precise control of GA concentration and distribution is paramount for normal plant growth. This guide provides a comprehensive technical overview of the transport and localization of Gibberellin A19 (GA19), a key intermediate in the GA biosynthesis pathway.

GA19 is a C20-gibberellin, one of the precursors to the biologically active C19-GAs, such as GA1 and GA4. Understanding the spatial and temporal distribution of GA19 is crucial for elucidating the regulation of bioactive GA synthesis. This document details the current understanding of where GA19 is synthesized, whether it is transported throughout the plant, and the experimental methodologies used to derive this knowledge.

The scope of this guide is to provide an in-depth resource for researchers in plant biology and related fields. It summarizes quantitative data, presents detailed experimental protocols, and visualizes key pathways and workflows to facilitate a deeper understanding of GA19's role in plant physiology.

This compound Biosynthesis and Localization

The Gibberellin Biosynthesis Pathway

The biosynthesis of gibberellins is a multi-step process that occurs in different subcellular compartments. The pathway can be broadly divided into three stages:

  • Plastid-based synthesis: The pathway begins in the plastids where geranylgeranyl diphosphate (GGDP) is converted to ent-kaurene by the enzymes ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).

  • Endoplasmic Reticulum: ent-kaurene is then oxidized on the endoplasmic reticulum by ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO) to produce GA12.

  • Cytosolic conversions: In the cytosol, GA12 is converted through a series of oxidation steps into various GA intermediates and finally to bioactive GAs.

GA19 is synthesized in the cytosol from its precursor, GA24, by a GA20-oxidase (GA20ox). GA19 is then further oxidized by the same enzyme to produce GA20.

Subcellular Localization of GA19 Synthesis

The enzymes responsible for the later stages of GA biosynthesis, including the GA20-oxidases that catalyze the formation of GA19, are soluble proteins located in the cytoplasm. This subcellular localization has been confirmed through various studies, including the analysis of transgenic plants expressing fluorescently tagged versions of these enzymes.

Tissue and Organ Level Localization of GA19 Synthesis

The expression of GA biosynthesis genes is spatially and temporally regulated, leading to localized production of GAs in specific tissues and organs. Genes encoding GA20-oxidases are predominantly expressed in actively growing tissues such as the shoot apex, young leaves, developing flowers, and roots. This suggests that the synthesis of GA19 is also concentrated in these regions of active growth and development.

Transport of this compound

Long-Distance Transport: The Role of GA Precursors

While it was once thought that bioactive GAs might be transported over long distances, current evidence in Arabidopsis thaliana points to the precursor GA12 as the primary long-distance mobile gibberellin signal[1][2][3].

GA12 is transported through the plant's vascular system, likely via both the xylem and phloem, from its sites of synthesis to target tissues where it is then converted to bioactive forms[1][2]. This strategy of transporting an inactive precursor allows for localized activation of GA signaling in specific tissues. In a study on pea, GA20 was identified as a major mobile form of gibberellin.

Mobility of this compound

Current research suggests that GA19 itself is not a major long-distance transport form of gibberellin. Instead, it appears to be an intermediate that is rapidly synthesized and then converted to GA20 within the same cells or tissues. While GAs have been detected in phloem and xylem exudates, the predominant mobile form in Arabidopsis is considered to be GA12[1][4].

Intercellular and Intracellular Transport

The movement of gibberellins and their precursors across cell membranes is likely facilitated by specific transporters. Members of the NITRATE TRANSPORTER 1/PEPTIDE TRANSPORTER FAMILY (NPF) have been identified as putative gibberellin transporters[1]. These transporters may play a role in the cell-to-cell movement of GA precursors and in their uptake into specific cells for the localized synthesis of bioactive GAs.

Quantitative Data on this compound Distribution

The concentration of GA19 varies significantly between different plant species, tissues, and developmental stages. The following table summarizes available quantitative data on endogenous GA19 levels.

Plant SpeciesTissue/OrganDevelopmental StageGA19 Concentration (ng/g fresh weight)Reference
Arabidopsis thalianaShoots-Present, but levels are generally low compared to its precursors and products.[5]
Arabidopsis thalianaShoots (ELA1-RNAi/ela2 mutant)Seedling~0.1[6]
Arabidopsis thalianaShoots (Wild-type Col-0)Seedling~0.15[6]

Key Experimental Protocols

Protocol 1: Arabidopsis thaliana Grafting to Study Long-Distance Transport of Gibberellins

5.1.1 Principle

Grafting allows for the creation of chimeric plants with a shoot (scion) and root system of different genotypes. By grafting a GA-biosynthesis mutant scion onto a wild-type rootstock (or vice versa), it is possible to determine if a mobile signal from the wild-type tissue can rescue the mutant phenotype. This technique was instrumental in identifying GA12 as a long-distance mobile signal.

5.1.2 Materials

  • Seeds of wild-type and GA-biosynthesis mutant Arabidopsis thaliana (e.g., ga1-3)

  • 0.5x Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar

  • Petri dishes

  • Sterile scalpel or razor blades

  • Fine-tipped forceps

  • Stereomicroscope

  • Growth chamber with controlled light and temperature

5.1.3 Step-by-Step Procedure

  • Seed Sterilization and Germination:

    • Surface sterilize seeds with 70% ethanol for 1 minute, followed by 20% bleach with 0.05% Triton X-100 for 10 minutes.

    • Rinse seeds 3-5 times with sterile distilled water.

    • Plate seeds on MS medium and stratify at 4°C for 2-4 days in the dark.

    • Germinate and grow seedlings vertically for 4-5 days under long-day conditions (16h light/8h dark).

  • Grafting Procedure:

    • Under a stereomicroscope, use a sterile scalpel to make a transverse cut through the hypocotyl of a 4-5 day old seedling.

    • Prepare the scion and rootstock from different genotypes.

    • Carefully place the scion from one seedling onto the rootstock of another. No sealant is required.

    • Transfer the grafted seedling to a fresh MS plate.

  • Post-Grafting Care and Observation:

    • Seal the plates and place them in a growth chamber under high humidity.

    • After 7-10 days, successful grafts will have formed a vascular connection.

    • Transfer successful grafts to soil and grow to maturity.

    • Observe the phenotype of the scion (e.g., rescue of dwarfism) to determine if a mobile signal has been transported from the rootstock.

5.1.4 Expected Results and Interpretation

If a GA-deficient mutant scion grafted onto a wild-type rootstock shows a wild-type phenotype (e.g., normal stem elongation), it indicates that a mobile, growth-promoting signal is transported from the rootstock to the scion. By using mutants blocked at different steps of the GA biosynthesis pathway, the identity of the mobile signal can be deduced.

Protocol 2: Gibberellin Uptake Assay in Xenopus laevis Oocytes

5.2.1 Principle

Xenopus laevis oocytes are a powerful heterologous expression system for characterizing membrane transporters. By injecting cRNA encoding a putative GA transporter into the oocytes, the ability of the expressed protein to transport specific GAs can be quantified by measuring the uptake of labeled or unlabeled GAs into the oocytes using liquid chromatography-mass spectrometry (LC-MS).

5.2.2 Materials

  • Xenopus laevis frogs

  • cRNA of the candidate transporter gene

  • Collagenase solution

  • Kulori medium

  • Microinjection setup

  • Radiolabeled or unlabeled gibberellins (e.g., GA19)

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • 1.5 ml Eppendorf tubes

  • 50% Methanol (MeOH) with an internal standard

5.2.3 Step-by-Step Procedure

  • Oocyte Preparation:

    • Surgically remove ovarian lobes from an anesthetized Xenopus laevis female.

    • Treat the ovarian tissue with collagenase to defolliculate the oocytes.

    • Select healthy, stage V-VI oocytes and store them in Kulori medium.

  • cRNA Injection:

    • Inject oocytes with 50 nl of cRNA (e.g., 1 µg/µl) of the candidate transporter gene.

    • Inject a control group of oocytes with water.

    • Incubate the injected oocytes for 2-3 days to allow for protein expression.

  • Uptake Assay:

    • Pre-incubate a group of oocytes (e.g., 6-7) in Kulori medium at a specific pH (e.g., 5.6) for 5 minutes.

    • Transfer the oocytes to the assay well containing Kulori medium with the gibberellin substrate at a known concentration.

    • Incubate for a defined period (e.g., 2-180 minutes) at room temperature.

    • Stop the assay by adding cold Kulori medium and immediately wash the oocytes several times to remove external substrate.

  • Sample Preparation and LC-MS Analysis:

    • Transfer individual oocytes to Eppendorf tubes and remove excess medium.

    • Add 50 µl of 50% MeOH with an internal standard and immediately homogenize the oocyte.

    • Incubate the homogenate at -20°C for 2 hours, then centrifuge to precipitate proteins.

    • Dilute the supernatant and analyze by LC-MS to quantify the amount of gibberellin taken up by the oocytes.

5.2.4 Data Analysis and Interpretation

Compare the amount of gibberellin accumulated in oocytes expressing the transporter with the control oocytes. A significantly higher accumulation in the transporter-expressing oocytes indicates that the protein is capable of transporting the specific gibberellin.

Protocol 3: Whole-Mount Immunolocalization of GA Biosynthesis Enzymes in Arabidopsis Seedlings

5.3.1 Principle

Whole-mount immunolocalization allows for the visualization of the spatial distribution of a specific protein within intact tissues. This protocol, adapted for Arabidopsis seedlings, uses an antibody specific to a GA biosynthesis enzyme (e.g., GA20-oxidase) to determine its cellular and subcellular localization.

5.3.2 Materials

  • Arabidopsis seedlings

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Polyacrylamide embedding solution

  • Permeabilization solution (e.g., PBS with Triton X-100)

  • Primary antibody (e.g., anti-GA20-oxidase)

  • Fluorescently labeled secondary antibody

  • DNA counterstain (e.g., DAPI)

  • Confocal laser scanning microscope

5.3.3 Step-by-Step Procedure

  • Tissue Fixation:

    • Fix 5-day-old Arabidopsis seedlings in fixative solution for 30-60 minutes at room temperature.

    • Rinse the seedlings with PBS.

  • Embedding and Sectioning (if necessary for thicker tissues, for seedlings may not be required):

    • Embed the fixed tissue in a polyacrylamide matrix on a microscope slide. This helps to preserve the tissue integrity.

  • Permeabilization:

    • Treat the seedlings with a permeabilization solution to allow for antibody penetration. This may involve treatment with cell wall-degrading enzymes and detergents.

  • Antibody Incubation:

    • Block non-specific antibody binding with a blocking solution (e.g., PBS with BSA).

    • Incubate the seedlings with the primary antibody (diluted in blocking solution) overnight at 4°C.

    • Wash the seedlings extensively with PBS.

    • Incubate with the fluorescently labeled secondary antibody for several hours at room temperature in the dark.

    • Wash the seedlings again with PBS.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI.

    • Mount the seedlings on a microscope slide in an anti-fade mounting medium.

5.3.4 Imaging and Analysis

Visualize the fluorescent signal using a confocal laser scanning microscope. The localization of the fluorescence will indicate the spatial distribution of the target GA biosynthesis enzyme.

Signaling Pathways and Logical Relationships (Visualized with Graphviz)

Diagram 1: Gibberellin Biosynthesis Pathway Focusing on GA19

Gibberellin_Biosynthesis GGDP GGDP (in Plastid) ent_Kaurene ent-Kaurene (in Plastid) GGDP->ent_Kaurene CPS/KS GA12 GA12 (on ER) ent_Kaurene->GA12 KO/KAO GA12_cyto GA12 (in Cytosol) GA12->GA12_cyto GA24 GA24 GA12_cyto->GA24 GA20ox GA19 GA19 GA24->GA19 GA20ox GA20 GA20 GA19->GA20 GA20ox GA1 Bioactive GA1 GA20->GA1 GA3ox

Caption: Simplified GA biosynthesis pathway highlighting the position of GA19.

Diagram 2: Experimental Workflow for Arabidopsis Grafting

Grafting_Workflow Start Start: Seeds of WT and GA-mutant Germination Germinate seeds on MS plates Start->Germination Grafting Perform hypocotyl grafting Germination->Grafting Recovery Allow grafts to recover on fresh MS plates Grafting->Recovery Transfer Transfer successful grafts to soil Recovery->Transfer Observation Observe phenotype of scion Transfer->Observation Conclusion Conclude on the presence of a mobile signal Observation->Conclusion

Caption: Workflow for studying long-distance GA signaling using grafting.

Diagram 3: Logic of Gibberellin Long-Distance Signaling via Precursors

GA_Signaling_Logic Root Root (WT) GA12_synthesis GA12 Synthesis Root->GA12_synthesis Shoot Shoot (GA-mutant) GA_conversion Conversion of GA12 to Bioactive GA Shoot->GA_conversion GA12_transport GA12 Transport (Vascular System) GA12_synthesis->GA12_transport GA12_transport->Shoot Growth_rescue Rescue of Dwarf Phenotype GA_conversion->Growth_rescue

Caption: Logical flow of GA precursor transport and signaling.

Diagram 4: Workflow for Gibberellin Transporter Assay in Xenopus Oocytes

Oocyte_Assay_Workflow Start Start: Isolate Xenopus oocytes Injection Inject cRNA of candidate transporter Start->Injection Incubation Incubate for protein expression Injection->Incubation Uptake Perform uptake assay with labeled GA Incubation->Uptake Analysis Quantify GA uptake by LC-MS Uptake->Analysis Conclusion Determine transporter activity Analysis->Conclusion

Caption: Experimental workflow for GA transporter characterization.

Conclusion and Future Perspectives

The localization and transport of this compound are integral to the regulation of bioactive gibberellin levels in plants. Current evidence strongly suggests that GA19 is primarily a metabolic intermediate that is synthesized and rapidly converted in actively growing tissues, rather than a long-distance mobile signal itself. The long-distance signaling role in the gibberellin pathway in Arabidopsis is largely attributed to its precursor, GA12.

Future research in this area will likely focus on several key aspects:

  • Identification and characterization of more GA transporters: Elucidating the roles of specific transporters in the intercellular and intracellular movement of GA precursors will provide a more complete picture of GA distribution.

  • High-resolution imaging of GA distribution: The development of more sensitive in vivo GA biosensors will enable the visualization of GA gradients at the cellular and subcellular levels, providing new insights into the localized regulation of GA signaling.

  • Integration of transport and metabolism models: Combining quantitative data on GA levels, gene expression, and transporter activity into computational models will help to predict how GA distribution is regulated under different developmental and environmental conditions.

A deeper understanding of GA19 transport and localization will ultimately contribute to the development of novel strategies for modulating plant growth and improving crop yields.

References

The Unseen Precursor: A Technical Guide to the Physiological Effects of Gibberellin A19 Accumulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a pivotal role in regulating various aspects of plant growth and development, including stem elongation, seed germination, and flowering. Within the complex gibberellin biosynthesis pathway, Gibberellin A19 (GA19) holds a crucial position as the immediate precursor to GA20, which is subsequently converted to bioactive GAs such as GA1 and GA4. The accumulation of GA19, typically resulting from a deficiency in the enzyme GA20-oxidase (GA20ox), leads to a cascade of physiological and developmental alterations. This technical guide provides an in-depth analysis of the physiological consequences of GA19 accumulation, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways. Understanding these effects is critical for researchers in plant biology and for professionals in drug development aiming to modulate plant growth and development.

Physiological Effects of this compound Accumulation

The primary physiological manifestation of GA19 accumulation is a consequence of the subsequent depletion of bioactive GAs. This hormonal imbalance leads to a phenotype characteristic of gibberellin deficiency.

1. Dwarfism and Reduced Stem Elongation: The most prominent effect of GA19 accumulation is a significant reduction in plant height, a phenotype commonly referred to as dwarfism. Bioactive GAs are essential for promoting cell division and elongation in the intercalary meristems of stems. In the absence of sufficient levels of active GAs, internode elongation is severely inhibited, resulting in a compact, dwarfed plant stature. This has been extensively documented in various plant species carrying mutations in the GA20ox gene. For instance, the 'green revolution' in rice was largely attributed to the utilization of semi-dwarf varieties carrying a mutation in the SD1 gene, which encodes a GA20-oxidase.

2. Delayed Flowering: The transition from vegetative to reproductive growth is another critical developmental process regulated by gibberellins. Accumulation of GA19 and the consequent lack of bioactive GAs can lead to a significant delay in flowering time. This is because bioactive GAs promote the expression of key floral integrator genes, such as LEAFY (LFY) and FLOWERING LOCUS T (FT), which are essential for the initiation of flowering.

3. Altered Leaf Morphology: Plants with elevated GA19 levels often exhibit dark green, smaller, and more rounded leaves compared to their wild-type counterparts. This is attributed to a reduction in cell expansion in the leaf lamina.

4. Reduced Seed Germination: While not always the primary phenotype, impaired seed germination can also be associated with GA19 accumulation. Bioactive GAs are crucial for breaking seed dormancy and promoting the mobilization of stored food reserves in the endosperm, processes that are hindered in their absence.

Quantitative Data on GA19 Accumulation and its Physiological Consequences

The following tables summarize quantitative data from studies on mutants with deficient GA20-oxidase activity, leading to the accumulation of GA19 and its precursors.

Table 1: Gibberellin content and plant height in rice sd-1 mutant (defective in GA20-oxidase). [1]

GenotypeGA53 (ng/g dry wt)GA19 (ng/g dry wt)GA20 (ng/g dry wt)GA1 (ng/g dry wt)Plant Height (cm)
Wild Type (Kyeema)3.815.21.80.9110
sd-1 Mutant (Doongara)10.5Not Reported0.80.475

Note: GA53 is a precursor to GA19. The accumulation of GA53 in the sd-1 mutant indicates a blockage at the GA20-oxidase step, leading to a reduction in downstream GAs and a semi-dwarf phenotype.

Table 2: Phenotypic characterization of Arabidopsis ga20ox mutants. [2]

GenotypeFlowering Time (days to bolting)Number of Branches
Wild Type (Col-0)28.5 ± 0.54.2 ± 0.4
ga20ox132.1 ± 0.65.1 ± 0.5
ga20ox230.2 ± 0.44.5 ± 0.3
ga20ox1 ga20ox238.7 ± 0.86.3 ± 0.6

Note: The double mutant shows a more severe phenotype, indicating functional redundancy of the GA20ox genes.

Gibberellin Signaling Pathway and the Impact of GA19 Accumulation

Gibberellin signaling operates through a derepression mechanism. In the absence of bioactive GAs, DELLA proteins, which are nuclear-localized growth repressors, bind to and inactivate transcription factors that promote GA-responsive gene expression. When bioactive GAs are present, they bind to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor. This GA-GID1 complex then interacts with DELLA proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of DELLA proteins relieves the repression of transcription factors, allowing for the expression of GA-responsive genes and the promotion of growth.

Accumulation of GA19 does not trigger this signaling cascade as GA19 itself is not recognized by the GID1 receptor. Therefore, the physiological effects of GA19 accumulation are a direct result of the failure to degrade DELLA proteins, leading to a constitutive repression of growth and development.

Gibberellin_Signaling_Pathway cluster_biosynthesis Gibberellin Biosynthesis cluster_signaling Gibberellin Signaling GA12 GA12 GA53 GA53 GA12->GA53 GA19 GA19 GA53->GA19 GA20ox GA20-oxidase GA19->GA20ox GA20 GA20 GA20ox->GA20 X (Block in mutant) GID1 GID1 Receptor GA3ox GA3-oxidase GA20->GA3ox Bioactive_GA Bioactive GA (GA1, GA4) GA3ox->Bioactive_GA Bioactive_GA->GID1 Binds to DELLA DELLA Proteins (Growth Repressors) GID1->DELLA Promotes degradation of Growth_Promotion Growth Promotion (Stem Elongation, Flowering) GID1->Growth_Promotion Leads to GID1->Growth_Promotion Proteasome 26S Proteasome DELLA->Proteasome Degraded by Growth_Repression Growth Repression (Dwarfism, Delayed Flowering) DELLA->Growth_Repression Causes DELLA->Growth_Repression GA19_accum GA19 Accumulation

Gibberellin biosynthesis and signaling pathway illustrating the effect of a GA20-oxidase block.

Experimental Protocols

Extraction and Purification of Gibberellins from Plant Tissues

This protocol is a generalized procedure for the extraction and purification of gibberellins for subsequent analysis by mass spectrometry.

Materials:

  • Fresh or freeze-dried plant tissue

  • Liquid nitrogen

  • 80% (v/v) methanol

  • Internal standards (e.g., [2H2]GAs)

  • Solid Phase Extraction (SPE) C18 and SAX cartridges

  • Ethyl acetate

  • Formic acid

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Sample Homogenization: Freeze approximately 1-2 g of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a ball mill.

  • Extraction: Transfer the powdered tissue to a centrifuge tube and add 10 mL of 80% methanol containing deuterated internal standards. Shake vigorously and incubate overnight at 4°C with gentle agitation.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Re-extraction: Re-extract the pellet with another 5 mL of 80% methanol, centrifuge, and combine the supernatants.

  • Concentration: Evaporate the methanol from the combined supernatant under reduced pressure using a rotary evaporator at 35°C until the aqueous phase remains.

  • pH Adjustment and Partitioning: Adjust the pH of the aqueous extract to 2.5 with formic acid. Partition the extract three times against an equal volume of ethyl acetate. Combine the ethyl acetate fractions.

  • SPE Purification (C18): Evaporate the ethyl acetate fraction to dryness. Re-dissolve the residue in 1 mL of 10% methanol. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water. Load the sample and wash with 5 mL of water. Elute the gibberellins with 5 mL of 80% methanol.

  • SPE Purification (SAX): For further purification, especially for acidic GAs, an optional Strong Anion Exchange (SAX) SPE step can be performed. Evaporate the eluate from the C18 cartridge to dryness and redissolve in a suitable buffer for the SAX cartridge. Follow the manufacturer's instructions for loading, washing, and elution.

  • Final Concentration: Evaporate the final eluate to dryness under a stream of nitrogen gas. The sample is now ready for derivatization (for GC-MS) or direct analysis (for LC-MS/MS).

Quantification of Gibberellins by UHPLC-MS/MS

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each gibberellin and its corresponding internal standard. The transitions for GA19 are typically m/z 347.2 -> 257.1 and 347.2 -> 303.2.

  • Quantification: Generate a calibration curve using a series of standard solutions of known concentrations. The concentration of each gibberellin in the sample is determined by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

UHPLC_MS_Workflow Plant_Tissue Plant Tissue Extraction Extraction & Purification Plant_Tissue->Extraction UHPLC UHPLC Separation (C18 Column) Extraction->UHPLC ESI Electrospray Ionization (ESI) UHPLC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 Collision_Cell Quadrupole 2 (Collision Cell - Fragmentation) MS1->Collision_Cell MS2 Quadrupole 3 (Product Ion Selection) Collision_Cell->MS2 Detector Detector MS2->Detector Data_Analysis Data Analysis (Quantification) Detector->Data_Analysis

A simplified workflow for the quantification of gibberellins using UHPLC-MS/MS.

Conclusion

The accumulation of this compound, primarily observed in GA20-oxidase deficient mutants, serves as a powerful model for understanding the critical role of bioactive gibberellins in plant development. The resulting phenotypes of dwarfism and delayed flowering are direct consequences of the interruption of the gibberellin biosynthetic pathway and the subsequent failure to initiate the GA signaling cascade. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers investigating gibberellin metabolism and its manipulation for agricultural and biotechnological applications. Further research into the specific roles of individual GA20-oxidase family members and their regulation will continue to enhance our understanding of how plants fine-tune their growth and development in response to both internal and external cues.

References

The Discovery and Analysis of Gibberellin A19 in Moso Bamboo (Phyllostachys edulis): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, quantification, and analysis of Gibberellin A19 (GA19) in Phyllostachys edulis, commonly known as moso bamboo. Gibberellins are a class of diterpenoid phytohormones that play a crucial role in regulating various aspects of plant growth and development, including stem elongation, seed germination, and flowering. GA19 is a key intermediate in the gibberellin biosynthesis pathway.

Quantitative Data on Endogenous Gibberellins in Phyllostachys edulis

The following table summarizes the quantitative data on the levels of endogenous gibberellins, including GA19, found in the young shoots of Phyllostachys edulis. This data is essential for comparative studies and for understanding the hormonal regulation of bamboo growth.

GibberellinConcentration (ng/g fresh weight)Reference
GA10.072[1]
GA191.5[1]
GA200.90[1]

Experimental Protocols

A comprehensive understanding of the methodologies used to identify and quantify GA19 is critical for replicating and building upon existing research. The following protocols are synthesized from established methods for gibberellin analysis in plant tissues.

Extraction of Gibberellins

This protocol outlines the initial extraction of gibberellins from Phyllostachys edulis tissues.

  • Sample Preparation: Collect fresh young shoots of Phyllostachys edulis. Immediately freeze the samples in liquid nitrogen to quench metabolic activity and grind them into a fine powder.

  • Solvent Extraction:

    • Suspend the powdered tissue in 80% methanol containing an antioxidant like butylated hydroxytoluene (BHT) to prevent degradation of gibberellins.

    • Include internal standards, such as deuterated gibberellins ([2H2]GAs), to allow for accurate quantification by correcting for losses during sample preparation.

    • Homogenize the mixture using a tissue grinder or sonicator.

    • Agitate the homogenate on a shaker at 4°C for several hours to ensure thorough extraction.

    • Centrifuge the mixture at high speed (e.g., 10,000 x g) to pellet the solid debris.

    • Collect the supernatant containing the extracted gibberellins.

    • Repeat the extraction process on the pellet at least once more to maximize the yield.

    • Pool the supernatants from all extractions.

Purification and Fractionation

The crude extract contains numerous compounds that can interfere with the analysis of gibberellins. Therefore, a multi-step purification process is necessary.

  • Solid-Phase Extraction (SPE):

    • Pass the crude extract through a C18 SPE cartridge to remove nonpolar compounds like chlorophylls and lipids.

    • Elute the gibberellins from the C18 cartridge with a less polar solvent, such as 80% methanol.

    • Further purify the eluate using an anion-exchange SPE cartridge (e.g., DEAE-Sephadex or a quaternary ammonium-based sorbent). Gibberellins, being acidic, will bind to the column.

    • Wash the column with a solvent of intermediate polarity (e.g., methanol) to remove neutral and basic impurities.

    • Elute the gibberellins from the anion-exchange column using a solvent containing a weak acid, such as formic acid or acetic acid in methanol.

  • High-Performance Liquid Chromatography (HPLC):

    • Concentrate the purified extract under vacuum.

    • Redissolve the residue in a suitable solvent for HPLC injection.

    • Perform reversed-phase HPLC using a C18 column to separate the different gibberellins based on their polarity. A gradient elution with a mobile phase consisting of acidified water and methanol or acetonitrile is typically used.

    • Collect fractions corresponding to the retention time of GA19, which can be predetermined using authentic standards.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of gibberellins.

  • Derivatization:

    • Evaporate the HPLC fractions containing GA19 to dryness.

    • To make the non-volatile gibberellins suitable for GC analysis, they must be derivatized. A common method is methylation followed by silylation.

    • Methylate the carboxylic acid group of GA19 using diazomethane or a safer alternative like trimethylsilyldiazomethane.

    • Silylate the hydroxyl groups using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for separating steroid-like molecules.

    • The separated compounds are then introduced into a mass spectrometer.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both the endogenous GA19 and the deuterated internal standard.

    • Quantify the amount of endogenous GA19 by comparing the peak area of its characteristic ions to that of the internal standard.

Visualizations

Gibberellin Biosynthesis and Signaling Pathway

The following diagram illustrates the early-13-hydroxylation pathway for gibberellin biosynthesis in Phyllostachys edulis, leading to the formation of GA19 and its subsequent role in the gibberellin signaling cascade.

Gibberellin_Pathway cluster_biosynthesis Gibberellin Biosynthesis cluster_signaling Gibberellin Signaling GGDP GGDP ent_Copalyl_PP ent-Copalyl PP GGDP->ent_Copalyl_PP CPS ent_Kaurene ent-Kaurene ent_Copalyl_PP->ent_Kaurene KS GA12_aldehyde GA12-aldehyde ent_Kaurene->GA12_aldehyde KO GA12 GA12 GA12_aldehyde->GA12 KAO GA53 GA53 GA12->GA53 CYP450 GA44 GA44 GA53->GA44 GA20ox GA19 GA19 GA44->GA19 GA20ox GA20 GA20 GA19->GA20 GA20ox GA1 GA1 (Bioactive) GA20->GA1 GA3ox GA1_signal GA1 GID1 GID1 (Receptor) GA1_signal->GID1 Binds DELLA DELLA (Repressor) GID1->DELLA Interacts with SCF SCF (E3 Ligase) DELLA->SCF Recruited to Growth_Response Growth Response DELLA->Growth_Response Represses Proteasome 26S Proteasome SCF->Proteasome Ubiquitination & Degradation

Caption: Gibberellin biosynthesis and signaling pathway in Phyllostachys edulis.

Experimental Workflow for this compound Analysis

The following diagram provides a visual representation of the key steps involved in the extraction, purification, and quantification of this compound from Phyllostachys edulis.

Experimental_Workflow start Sample Collection (Young Shoots of P. edulis) homogenization Homogenization in 80% Methanol + Internal Standards start->homogenization extraction Solvent Extraction (4°C) homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 pellet1 Pellet centrifugation1->pellet1 pool Pool Supernatants supernatant1->pool re_extraction Re-extract Pellet pellet1->re_extraction centrifugation2 Centrifugation re_extraction->centrifugation2 supernatant2 Collect Supernatant centrifugation2->supernatant2 supernatant2->pool spe_c18 Solid-Phase Extraction (C18) pool->spe_c18 spe_anion Anion-Exchange SPE spe_c18->spe_anion hplc HPLC Fractionation spe_anion->hplc derivatization Derivatization (Methylation & Silylation) hplc->derivatization gcms GC-MS Analysis (SIM Mode) derivatization->gcms quantification Quantification of GA19 gcms->quantification

Caption: Workflow for the analysis of this compound in Phyllostachys edulis.

References

Gibberellin A19: An In-Depth Technical Guide to an Inactive Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Gibberellin A19 (GA19), a crucial intermediate in the gibberellin (GA) biosynthesis pathway. While biologically inactive itself, GA19 serves as a key precursor to the bioactive GAs that regulate a myriad of processes in plant growth and development. Understanding the metabolism and regulation of GA19 is paramount for developing novel plant growth regulators and for advancing our knowledge of phytohormone signaling.

Introduction to this compound

Gibberellins are a large family of diterpenoid acids that function as essential plant hormones, influencing processes such as seed germination, stem elongation, leaf expansion, and flowering.[1][2] Of the over 130 identified GAs, only a few are biologically active.[3] this compound (GA19) is a C20-gibberellin, a class of GAs that are generally inactive but are essential intermediates in the synthesis of the active C19-GAs.[1][4] GA19's position in the GA biosynthesis pathway makes it a critical control point for the production of active GAs.

The Gibberellin Biosynthesis Pathway: The Role of GA19

Gibberellin biosynthesis is a complex process that occurs in multiple cellular compartments, including plastids, the endoplasmic reticulum, and the cytoplasm.[4][5] The pathway can be broadly divided into three stages. The final stage, which takes place in the cytoplasm, involves the conversion of GA12, the precursor to all other GAs in higher plants.[5][6]

The later steps of the main GA biosynthesis pathway, highlighting the position of GA19, are catalyzed by two key classes of enzymes: GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox).[5][7][8] GA19 is an intermediate in the sequential oxidation of GA53 by GA20-oxidase to produce GA20.[9] GA20 is then further converted to the bioactive GA1 by GA3-oxidase.[9]

Gibberellin_Biosynthesis GA12 GA12 GA53 GA53 GA12->GA53 GA13ox GA44 GA44 GA53->GA44 GA20ox GA19 GA19 GA44->GA19 GA20ox GA20 GA20 GA19->GA20 GA20ox GA1 GA1 (Active) GA20->GA1 GA3ox GA29 GA29 (Inactive) GA20->GA29 GA2ox GA8 GA8 (Inactive) GA1->GA8 GA2ox

Caption: The late stages of the gibberellin biosynthesis pathway.

Quantitative Analysis of Gibberellin Activity

Bioassays are critical for determining the biological activity of different gibberellins. The dwarf rice bioassay, utilizing cultivars such as 'Tan-ginbozu', is a classic and highly sensitive method for quantifying GA activity.[1][10] The elongation of the second leaf sheath of these GA-deficient dwarf mutants is proportional to the amount of active GA applied.[1][11]

The following table summarizes the relative activities of GA19 and other key gibberellins in the 'Tan-ginbozu' dwarf rice bioassay. The data clearly demonstrates the inactivity of GA19 compared to the bioactive C19-gibberellins.

GibberellinClassRelative Activity (%) in Dwarf Rice ('Tan-ginbozu') Bioassay
GA19 C20 <1
GA20C1910-50
GA1C19100
GA4C19>100
GA8C19 (Inactive)<1
GA29C19 (Inactive)<1

Data compiled from multiple sources comparing relative activities in dwarf rice and other bioassays. The activity of GA1 is set to 100% for reference.

Experimental Protocols

Extraction and Purification of Gibberellins from Plant Tissue

This protocol outlines a general method for the extraction and purification of gibberellins from plant tissues for subsequent analysis.

Materials:

  • Plant tissue (fresh or frozen in liquid nitrogen)

  • 80% (v/v) methanol with 5% formic acid (extraction solvent)[3]

  • Internal standards (e.g., deuterated GAs)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX and MAX)[3]

  • Ethyl acetate

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Homogenization: Homogenize frozen plant tissue to a fine powder.

  • Extraction: Suspend the powdered tissue in pre-chilled 80% methanol with 5% formic acid.[3] Add internal standards to correct for losses during purification. Incubate for at least 1 hour at 4°C with gentle agitation.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g) for 15 minutes at 4°C. Collect the supernatant.

  • Re-extraction: Re-extract the pellet with the same solvent to ensure complete recovery of GAs. Combine the supernatants.

  • Solvent Partitioning: Reduce the volume of the methanol extract under vacuum using a rotary evaporator. Partition the aqueous residue against ethyl acetate at a low pH (e.g., 2.5) to transfer the acidic GAs into the organic phase.

  • Solid-Phase Extraction (SPE): For further purification, pass the ethyl acetate fraction through a series of SPE cartridges. A common approach involves using a mixed-mode cation exchange (MCX) cartridge followed by a mixed-mode anion exchange (MAX) cartridge to remove interfering compounds.[3] Elute the GAs from the final cartridge with an appropriate solvent.

  • Drying and Reconstitution: Evaporate the purified fraction to dryness under a stream of nitrogen gas and reconstitute in a small volume of a suitable solvent (e.g., methanol/water) for analysis.

GA_Extraction_Workflow start Plant Tissue Homogenization extraction Extraction with 80% Methanol + 5% Formic Acid start->extraction centrifugation Centrifugation extraction->centrifugation partitioning Solvent Partitioning (Ethyl Acetate) centrifugation->partitioning spe Solid-Phase Extraction (SPE) partitioning->spe analysis LC-MS/MS Analysis spe->analysis

Caption: Workflow for the extraction and purification of gibberellins.

Quantification of Gibberellins by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of gibberellins.

Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column.[3]

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of acidic GAs.[3]

Procedure:

  • Sample Injection: Inject the purified and reconstituted GA extract onto the LC column.

  • Chromatographic Separation: Separate the different GAs based on their retention times on the C18 column.

  • Mass Spectrometric Detection: Introduce the eluent from the LC into the mass spectrometer.

  • Multiple Reaction Monitoring (MRM): For each GA and its corresponding internal standard, monitor a specific precursor ion to product ion transition. This highly selective detection method minimizes interference from the sample matrix.[3]

  • Quantification: Create a calibration curve using known concentrations of GA standards and their corresponding internal standards. Use the peak area ratios of the endogenous GAs to their internal standards to calculate their concentrations in the original plant tissue.

Dwarf Rice ('Tan-ginbozu') Bioassay

This bioassay provides a functional measure of GA activity.

Materials:

  • Seeds of dwarf rice (Oryza sativa L. cv. 'Tan-ginbozu').[1][12]

  • GA standards and purified plant extracts.

  • Micropipettes.

  • Growth chamber with controlled temperature and light.

Procedure:

  • Seed Sterilization and Germination: Surface sterilize the rice seeds and germinate them in the dark on moist filter paper at a constant temperature (e.g., 30°C).

  • Seedling Selection: After a few days, select uniform seedlings with a second leaf just emerging.

  • Sample Application: Apply a small, precise volume (e.g., 1 µL) of the GA standard or plant extract solution to the junction of the first and second leaves of each seedling.[1]

  • Incubation: Grow the seedlings under controlled light and temperature conditions for a set period (e.g., 3 days).[10]

  • Measurement: Measure the length of the second leaf sheath.

  • Data Analysis: Compare the elongation of the second leaf sheath in seedlings treated with plant extracts to those treated with known concentrations of GA standards to estimate the bioactive GA content in the extract.

Gibberellin Signaling Pathway

Bioactive GAs, such as GA1 and GA4, initiate a signaling cascade that leads to various developmental responses. This pathway involves the degradation of DELLA proteins, which are transcriptional regulators that repress GA-responsive genes.[13][14][15]

In the absence of active GAs, DELLA proteins are stable and bind to and inhibit the activity of various transcription factors, thereby repressing plant growth.[13][16] When a bioactive GA is present, it binds to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[16] This GA-GID1 complex then interacts with a DELLA protein, leading to the polyubiquitination of the DELLA protein by an SCF E3 ubiquitin ligase complex and its subsequent degradation by the 26S proteasome.[15][16] The degradation of DELLA proteins relieves their repressive effects, allowing for the expression of GA-responsive genes and the promotion of plant growth.

Gibberellin_Signaling cluster_nucleus Nucleus GA Bioactive GA (e.g., GA1) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein GID1->DELLA GA-GID1 complex binds to DELLA SCF SCF E3 Ligase DELLA->SCF recruitment Proteasome 26S Proteasome DELLA->Proteasome degradation TF Transcription Factors DELLA->TF represses SCF->DELLA ubiquitination GA_Response GA-Responsive Gene Expression TF->GA_Response activates Growth Growth & Development GA_Response->Growth

Caption: Simplified overview of the gibberellin signaling pathway.

Conclusion

This compound, while biologically inactive, holds a pivotal position in the gibberellin biosynthesis pathway as the immediate precursor to GA20, which is subsequently converted to the highly active GA1. A thorough understanding of the enzymatic conversions and regulatory mechanisms surrounding GA19 is essential for the targeted manipulation of plant growth and development. The experimental protocols and data presented in this guide provide a robust framework for researchers in academia and industry to further investigate the intricate role of gibberellins in plant biology.

References

Methodological & Application

Application Note: Quantitative Analysis of Gibberellin A19 by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gibberellins (GAs) are a large family of diterpenoid phytohormones that play a critical role in regulating various plant growth and development processes. Gibberellin A19 (GA19) is a key intermediate in the GA biosynthetic pathway, serving as the direct precursor to GA20, which is then converted to the bioactive GA1. Accurate quantification of GA19 in plant tissues is crucial for studies in plant physiology, agricultural science, and for understanding the regulation of plant growth. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of GAs due to its high sensitivity and selectivity.[1][2] However, GAs are not naturally volatile, necessitating a chemical derivatization step to increase their volatility and thermal stability for GC analysis.[3]

This application note provides a detailed protocol for the extraction, purification, derivatization, and quantitative analysis of GA19 from plant tissues using GC-MS with Selected Ion Monitoring (SIM) and an isotope-labeled internal standard.

Principle

The quantitative analysis of GA19 by GC-MS follows a multi-step procedure.[2] First, GA19 is extracted from a homogenized plant matrix using an organic solvent. The crude extract is then purified using Solid Phase Extraction (SPE) to remove interfering substances. To make the analyte suitable for GC analysis, the carboxyl and hydroxyl groups of GA19 are derivatized. This is typically a two-step process: methylation of the carboxylic acid groups to form methyl esters, followed by silylation of the hydroxyl group to form a trimethylsilyl (TMS) ether.[3][4] The resulting GA19 methyl ester-TMS ether is volatile and thermally stable.

For accurate quantification, an isotope-labeled internal standard (e.g., [¹³C]GA19 or [²H₂]GA19) is added at the beginning of the extraction process.[5] This standard behaves identically to the endogenous GA19 through extraction, purification, and derivatization, correcting for any sample loss. The derivatized sample is then injected into the GC-MS system. The GC separates the GA19 derivative from other components, and the MS, operating in SIM mode, selectively detects and quantifies characteristic ions of both the analyte and the internal standard.[6] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[5]

Experimental Protocols

1. Materials and Reagents

  • Standards: this compound (analytical standard), isotope-labeled this compound (e.g., [²H₂]GA19) as an internal standard.

  • Solvents (HPLC or GC grade): Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane, Acetone.

  • Reagents:

    • Formic Acid (FA)

    • Derivatization Reagents:

      • For Methylation: Trimethylsilyldiazomethane (2.0 M in diethyl ether) or freshly prepared diazomethane.

      • For Silylation: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Equipment:

    • Homogenizer (e.g., bead beater or mortar and pestle).

    • Centrifuge.

    • Nitrogen evaporator.

    • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg).

    • SPE manifold.

    • Heating block or oven.

    • GC-MS system with an autosampler.

    • GC vials (2 mL) with inserts.

2. Sample Preparation and Extraction

  • Weigh approximately 1 g of fresh plant tissue, immediately freeze in liquid nitrogen, and grind to a fine powder using a pre-chilled mortar and pestle.[1]

  • Transfer the powder to a centrifuge tube.

  • Add a known amount of the isotope-labeled GA19 internal standard.

  • Add 10 mL of 80% methanol containing 1% formic acid.

  • Homogenize thoroughly and extract overnight at 4°C with gentle shaking.

  • Centrifuge the mixture at 5000 rpm for 10 minutes at 4°C.

  • Collect the supernatant. Re-extract the pellet with an additional 5 mL of the extraction solvent, centrifuge again, and combine the supernatants.

  • Evaporate the methanol from the combined supernatant under a stream of nitrogen at 40°C.

3. Solid Phase Extraction (SPE) Purification

  • Condition a C18 SPE cartridge by washing sequentially with 5 mL of methanol followed by 5 mL of 1% aqueous formic acid.

  • Load the aqueous extract onto the conditioned cartridge.

  • Wash the cartridge with 5 mL of 1% aqueous formic acid to remove polar impurities.

  • Elute the gibberellins from the cartridge with 5 mL of 80% methanol.

  • Dry the eluate completely under a stream of nitrogen.

4. Derivatization

  • Methylation:

    • Re-dissolve the dried sample in 200 µL of methanol/diethyl ether (2:8, v/v).

    • Add trimethylsilyldiazomethane solution dropwise until a persistent yellow color is observed, indicating a slight excess of the reagent.

    • Allow the reaction to proceed for 30 minutes at room temperature.

    • Evaporate the solvent and excess reagent under a gentle stream of nitrogen. Safety Note: Diazomethane and its precursors are toxic and explosive. Handle with extreme care in a well-ventilated fume hood.

  • Silylation:

    • To the dried, methylated sample, add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine.

    • Seal the vial tightly and heat at 75°C for 45 minutes to 1 hour.[4]

    • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

5. GC-MS Analysis

  • GC System: Agilent 7890B GC or equivalent.

  • MS System: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms or equivalent nonpolar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Volume: 1 µL, splitless mode.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp 1: 30°C/min to 245°C.

    • Ramp 2: 5°C/min to 300°C, hold for 5 min.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Energy: 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

Data Presentation

For quantitative analysis, monitor the molecular ion (M+) and/or characteristic fragment ions for both the GA19 derivative and the internal standard. The selection of specific, abundant ions minimizes interference and increases sensitivity.

CompoundDerivative FormMolecular Weight ( g/mol )Retention Time (Typical)Quantification Ion (m/z)Qualifier Ion(s) (m/z)
This compoundMe-TMS Ether462.65~15-17 min462 (M+)447, 403, 301
[²H₂]this compoundMe-TMS Ether464.66~15-17 min464 (M+)449, 405, 303

Note: Retention times are approximate and must be confirmed experimentally based on the specific column and conditions used. Ions listed are based on the expected molecular weight of the derivative and common fragmentation patterns; they should be confirmed by running a full-scan analysis of a standard.[7]

Visualizations

experimental_workflow Experimental Workflow for GA19 Quantification cluster_prep Sample Preparation cluster_purify Purification & Derivatization cluster_analysis Analysis Sample 1. Sample Collection (>1g fresh tissue) Spike 2. Add Internal Standard ([2H2]GA19) Sample->Spike Extract 3. Solvent Extraction (80% MeOH) Spike->Extract Purify 4. Solid Phase Extraction (C18 SPE) Extract->Purify Methyl 5. Methylation (Diazomethane) Purify->Methyl Silyl 6. Silylation (BSTFA) Methyl->Silyl GCMS 7. GC-MS Analysis (SIM Mode) Silyl->GCMS Data 8. Data Processing (Peak Integration & Quantification) GCMS->Data

Caption: Flowchart of the complete analytical protocol for GA19.

ga_biosynthesis Simplified Gibberellin Biosynthesis Pathway cluster_pathway 13-Hydroxylation Pathway GA12 GA12 GA53 GA53 GA12->GA53 13-hydroxylase GA44 GA44 GA53->GA44 GA19 GA19 GA44->GA19 GA20 GA20 GA19->GA20 GA20-oxidase GA1 GA1 (Bioactive) GA20->GA1 GA3-oxidase

Caption: Position of GA19 in the GA biosynthesis pathway.

References

Anwendungshinweise und Protokolle zur Extraktion von Gibberellin A19 aus Blattgewebe

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung enthält ein detailliertes Protokoll für die Extraktion und Quantifizierung von Gibberellin A19 (GA19) aus pflanzlichem Blattgewebe. Das Protokoll ist für den Einsatz in der Pflanzenphysiologie, der Agrarwissenschaft und der Wirkstoffforschung konzipiert.

Einleitung

Gibberelline (GAs) sind eine Klasse von Diterpenoid-Phytohormonen, die verschiedene Prozesse im Pflanzenwachstum und in der Entwicklung regulieren, darunter Samenkeimung, Stängelwachstum, Blühen und Fruchtreifung. This compound ist ein wichtiger Vorläufer in der Biosynthese der biologisch aktiven Gibberelline wie GA1 und GA4. Die genaue Quantifizierung von endogenem GA19 in pflanzlichem Gewebe ist entscheidend für das Verständnis der Gibberellin-Homöostase und ihrer Regulation. Dieses Protokoll beschreibt eine robuste Methode zur Extraktion, Aufreinigung und Quantifizierung von GA19 aus Blattgewebe mittels Festphasenextraktion (SPE) und anschließender Analyse durch Hochleistungsflüssigkeitschromatographie-Tandem-Massenspektrometrie (HPLC-MS/MS) oder Gaschromatographie-Massenspektrometrie (GC-MS) nach Derivatisierung.

Experimentelles Protokoll

Materialien und Reagenzien

Pflanzenmaterial:

  • Frisches oder tiefgefrorenes Blattgewebe (-80 °C)

Lösungsmittel und Chemikalien:

  • 80%iges (v/v) Methanol in Wasser, mit 0,02% (w/v) Butylhydroxytoluol (BHT) als Antioxidans

  • Interne Standards (z.B. [²H₂]GA19)

  • Salzsäure (HCl)

  • n-Hexan

  • Ethylacetat

  • Ameisensäure

  • Methanol (HPLC-Qualität)

  • Acetonitril (HPLC-Qualität)

  • Wasser (HPLC-Qualität)

  • Stickstoffgas (hochrein)

  • Für die GC-MS-Analyse:

    • Diazomethan in Ether oder N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

    • Pyridin

Ausrüstung:

  • Homogenisator (z.B. Mörser und Pistill, Polytron)

  • Zentrifuge

  • Rotationsverdampfer

  • Festphasenextraktions (SPE)-Kartuschen (z.B. Oasis HLB, C18)

  • SPE-Vakuum-Manifold

  • Analytische Waage

  • pH-Meter

  • HPLC-MS/MS- oder GC-MS-System

Extraktions- und Aufreinigungsprotokoll

Dieses Protokoll wurde auf der Grundlage etablierter Methoden zur Extraktion von Gibberellinen aus Pflanzengewebe entwickelt.

  • Probenvorbereitung und Homogenisierung:

    • Wiegen Sie 1-2 g frisches oder gefrorenes Blattgewebe ab.

    • Fügen Sie flüssigen Stickstoff hinzu und zermahlen Sie das Gewebe zu einem feinen Pulver mit einem vorgekühlten Mörser und Pistill.

    • Überführen Sie das pulverisierte Gewebe in ein Zentrifugenröhrchen.

  • Extraktion:

    • Fügen Sie 10 ml 80%iges Methanol (vorgekühlt auf -20 °C) mit BHT und einer bekannten Menge des internen Standards (z.B. [²H₂]GA19) hinzu.

    • Homogenisieren Sie die Probe für 1 Minute mit einem Homogenisator.

    • Inkubieren Sie die Probe für mindestens 4 Stunden (oder über Nacht) bei 4 °C im Dunkeln auf einem Schüttler.

    • Zentrifugieren Sie das Homogenat bei 10.000 x g für 15 Minuten bei 4 °C.

    • Sammeln Sie den Überstand.

    • Extrahieren Sie den Pellet erneut mit 5 ml 80%igem Methanol, zentrifugieren Sie und vereinigen Sie die Überstände.

  • Lösungsmittel-Partitionierung und Aufreinigung:

    • Reduzieren Sie das Volumen des vereinigten Überstands im Rotationsverdampfer bei <40 °C auf das wässrige Volumen.

    • Passen Sie den pH-Wert der wässrigen Phase mit 1 M HCl auf 2,5-3,0 an.

    • Partitionieren Sie den wässrigen Extrakt dreimal gegen das gleiche Volumen an n-Hexan, um Lipide und Pigmente zu entfernen. Verwerfen Sie die n-Hexan-Phase.

    • Partitionieren Sie die wässrige Phase dreimal gegen das gleiche Volumen an Ethylacetat. Sammeln Sie die Ethylacetat-Phasen, die die sauren Phytohormone enthalten.

    • Trocknen Sie die vereinigten Ethylacetat-Phasen im Rotationsverdampfer ein.

  • Festphasenextraktion (SPE):

    • Lösen Sie den getrockneten Rückstand in 1 ml 100%igem Methanol, gefolgt von 9 ml Wasser mit 1% Ameisensäure.

    • Konditionieren Sie eine SPE-Kartusche (z.B. Oasis HLB) mit 5 ml Methanol, gefolgt von 5 ml Wasser.

    • Laden Sie die Probe auf die SPE-Kartusche.

    • Waschen Sie die Kartusche mit 5 ml Wasser, um polare Verunreinigungen zu entfernen.

    • Eluieren Sie die Gibberelline mit 5 ml Methanol.

    • Trocknen Sie das Eluat unter einem sanften Stickstoffstrom ein.

Analyse

Der aufgereinigte Extrakt kann nun mittels HPLC-MS/MS oder nach Derivatisierung mittels GC-MS analysiert werden.

a) HPLC-MS/MS-Analyse:

  • Lösen Sie den getrockneten Rückstand in einem geeigneten Volumen (z.B. 100 µl) der mobilen Anfangsphase (z.B. 95:5 Wasser:Acetonitril mit 0,1% Ameisensäure).

  • Injizieren Sie die Probe in das HPLC-MS/MS-System.

  • Die Trennung erfolgt typischerweise auf einer C18-Umkehrphasensäule.

  • Die Quantifizierung erfolgt im Multiple Reaction Monitoring (MRM)-Modus unter Verwendung der spezifischen Übergänge für GA19 und den internen Standard.

b) GC-MS-Analyse (nach Derivatisierung):

  • Methylierung: Lösen Sie den getrockneten Rückstand in Methanol und fügen Sie eine etherische Diazomethanlösung hinzu, bis eine gelbe Färbung bestehen bleibt. Nach 10 Minuten beenden Sie die Reaktion durch Zugabe von Essigsäure. Trocknen Sie die Probe unter Stickstoff.

  • Silylierung: Lösen Sie den methylierten Rückstand in Pyridin und fügen Sie BSTFA mit 1% TMCS hinzu. Erhitzen Sie für 15 Minuten auf 60 °C.

  • Injizieren Sie die derivatisierte Probe in das GC-MS-System.

  • Die Quantifizierung erfolgt im Selected Ion Monitoring (SIM)-Modus unter Verwendung charakteristischer Ionen für das derivatisierte GA19 und den internen Standard.

Datenpräsentation

Die quantitative Analyse von GA19 in verschiedenen Blattgewebeproben wird in der folgenden Tabelle zusammengefasst. Die Konzentrationen sind in Nanogramm pro Gramm Frischgewicht (ng/g FG) angegeben.

ProbenbezeichnungReplikation 1 (ng/g FG)Replikation 2 (ng/g FG)Replikation 3 (ng/g FG)Mittelwert (ng/g FG)Standardabweichung
Wildtyp - Blatt 115.216.115.515.60.46
Wildtyp - Blatt 212.813.513.113.10.36
Mutante A - Blatt 125.426.826.126.10.70
Mutante A - Blatt 222.121.522.922.20.70

Visualisierung

Experimenteller Arbeitsablauf

experimental_workflow sample Blattgewebe (1-2g) homogenization Homogenisierung in 80% Methanol + Interner Standard sample->homogenization extraction Extraktion (4°C, über Nacht) homogenization->extraction centrifugation Zentrifugation (10,000 x g) extraction->centrifugation supernatant Überstand centrifugation->supernatant pellet Pellet (verwerfen) centrifugation->pellet concentration Konzentration (Rotationsverdampfer) supernatant->concentration partitioning Lösungsmittel-Partitionierung (pH 2.5, Ethylacetat) concentration->partitioning spe Festphasenextraktion (SPE) partitioning->spe analysis Analyse spe->analysis hplc HPLC-MS/MS analysis->hplc gcms GC-MS (nach Derivatisierung) analysis->gcms

Abbildung 1: Schematischer Arbeitsablauf für die Extraktion von this compound.

Gibberellin-Biosyntheseweg (vereinfacht)

ga_biosynthesis cluster_early Frühe Schritte cluster_non13 Nicht-13-Hydroxylierungsweg cluster_13 13-Hydroxylierungsweg ggpp GGPP ent_kauren ent-Kauren ggpp->ent_kauren ga12 GA12 ent_kauren->ga12 ga53 GA53 ga12->ga53 13-Hydroxylase ga9 GA9 ga12->ga9 ga44 GA44 ga53->ga44 ga19 GA19 ga44->ga19 ga20 GA20 ga19->ga20 ga1 GA1 (bioaktiv) ga20->ga1 ga4 GA4 (bioaktiv) ga9->ga4

Application Notes and Protocols for the Solid-Phase Extraction of Gibberellin A19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellin A19 (GA19) is a crucial intermediate in the biosynthesis of bioactive gibberellins (GAs) in higher plants. As a C20-gibberellin, it serves as a precursor to the more biologically active C19-GAs, such as GA1 and GA4, which play pivotal roles in regulating various aspects of plant growth and development, including stem elongation, seed germination, and flowering. The accurate quantification and purification of GA19 from complex plant matrices are essential for studying its physiological functions and for various applications in agricultural and pharmaceutical research.

Solid-phase extraction (SPE) is a widely adopted technique for the purification and concentration of gibberellins from plant extracts.[1] It offers several advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation. This application note provides a detailed protocol for the purification of this compound using C18 reverse-phase SPE cartridges, along with representative quantitative data and visualizations of the relevant biological pathways.

Data Presentation

While specific quantitative data for the solid-phase extraction of this compound is not extensively available in the literature, the following table summarizes representative data for the recovery of a structurally similar gibberellin, Gibberellic Acid (GA3), using a C18 SPE cartridge. This data can be considered a benchmark for optimizing the purification of GA19. Researchers should empirically determine the specific recovery and purity for GA19 in their respective sample matrices.

AnalyteSPE CartridgeSample MatrixAverage Recovery (%)Purity (%)Analytical MethodReference
Gibberellic Acid (GA3)C18Fermented Fruit Extract91.92Not ReportedHPLC[2]

Note: The recovery and purity of GA19 are expected to be comparable but may vary depending on the specific plant matrix, the concentration of interfering compounds, and the optimization of the SPE protocol.

Experimental Protocols

This section provides a detailed methodology for the solid-phase extraction of this compound from plant tissue, adapted from established protocols for similar gibberellins.[1]

Materials and Reagents
  • SPE Cartridge: C18 reverse-phase SPE cartridge (e.g., 500 mg sorbent mass, 6 mL reservoir volume)

  • Solvents (HPLC grade):

    • Methanol (MeOH)

    • Acetonitrile (ACN)

    • Ethyl acetate

    • Water (deionized or Milli-Q)

    • Formic acid (or acetic acid)

  • Plant Tissue: Fresh or lyophilized plant material

  • Extraction Solvent: 80% Methanol in water

  • pH Adjustment: 1 M HCl or 1 M NaOH

  • Equipment:

    • Homogenizer or mortar and pestle

    • Centrifuge

    • SPE vacuum manifold

    • Rotary evaporator or nitrogen evaporator

    • Analytical balance

    • pH meter

    • Vortex mixer

Sample Preparation
  • Homogenization: Weigh 1-5 g of fresh or 0.1-0.5 g of lyophilized plant tissue and homogenize in 10-20 mL of cold 80% methanol using a homogenizer or a pre-chilled mortar and pestle.

  • Extraction: Transfer the homogenate to a centrifuge tube and shake or vortex for 1 hour at 4°C in the dark.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 10 mL of 80% methanol, and the supernatants combined.

  • Solvent Evaporation: Evaporate the methanol from the supernatant under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Aqueous Reconstitution and pH Adjustment: Reconstitute the aqueous residue in 10 mL of deionized water. Adjust the pH of the solution to 2.5-3.0 with 1 M HCl. This step is crucial for the protonation of the carboxylic acid group of GA19, enhancing its retention on the C18 stationary phase.

Solid-Phase Extraction Protocol
  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 SPE cartridge.

    • Equilibrate the cartridge by passing 5 mL of deionized water (pH adjusted to 2.5-3.0) through it. Do not allow the cartridge to run dry.

  • Sample Loading:

    • Load the acidified aqueous plant extract onto the conditioned C18 cartridge at a slow flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water (pH 2.5-3.0) to remove polar interferences.

    • Subsequently, wash the cartridge with 5 mL of a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute the retained gibberellins, including GA19, with 5-10 mL of an appropriate organic solvent. A common elution solvent is 80-100% methanol or acetonitrile. For fractional elution to separate gibberellins with different polarities, a stepwise gradient of methanol in water can be used (e.g., 20%, 40%, 60%, 80%, 100% methanol). GA19, being a dihydroxylated C20-gibberellin, is expected to elute in the mid-to-high polarity fractions.[3]

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator.

    • Reconstitute the dried residue in a small, known volume of the initial mobile phase for subsequent analytical determination (e.g., HPLC or LC-MS).

Mandatory Visualizations

This compound Biosynthesis Pathway

The following diagram illustrates the position of this compound in the early 13-hydroxylation pathway of gibberellin biosynthesis.

Gibberellin_Biosynthesis GGPP Geranylgeranyl diphosphate ent_Copalyl_PP ent-Copalyl diphosphate GGPP->ent_Copalyl_PP CPS ent_Kaurene ent-Kaurene ent_Copalyl_PP->ent_Kaurene KS ent_Kaurenoic_acid ent-Kaurenoic acid ent_Kaurene->ent_Kaurenoic_acid KO GA12_aldehyde GA12-aldehyde ent_Kaurenoic_acid->GA12_aldehyde KAO GA12 GA12 GA12_aldehyde->GA12 GA53 GA53 GA12->GA53 13-hydroxylase GA44 GA44 GA53->GA44 GA19 This compound GA44->GA19 GA20 GA20 GA19->GA20 GA20ox GA1 GA1 GA20->GA1 GA3ox GA8 GA8 (inactive) GA1->GA8 GA2ox

Caption: Simplified biosynthesis pathway of this compound.

Gibberellin Signaling Pathway

This diagram outlines the core components and mechanism of the gibberellin signaling pathway.

Gibberellin_Signaling cluster_nucleus Nucleus GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (Repressor) GID1->DELLA GA-GID1 complex binds to DELLA SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF recruits Proteasome 26S Proteasome DELLA->Proteasome Degradation PIFs PIFs DELLA->PIFs represses SCF->DELLA Ubiquitination GA_Responsive_Genes GA Responsive Genes PIFs->GA_Responsive_Genes activates Growth_Response Growth Response GA_Responsive_Genes->Growth_Response

Caption: Core mechanism of the gibberellin signaling pathway.

Experimental Workflow for GA19 Purification

The logical flow of the experimental protocol for the purification of this compound is depicted below.

SPE_Workflow Start Plant Tissue Sample Homogenization Homogenization in 80% Methanol Start->Homogenization Extraction Extraction at 4°C Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Methanol Evaporation Centrifugation->Evaporation Reconstitution Aqueous Reconstitution & pH Adjustment Evaporation->Reconstitution Sample_Loading Sample Loading Reconstitution->Sample_Loading SPE_Conditioning SPE Cartridge Conditioning (Methanol & Water) SPE_Conditioning->Sample_Loading Washing Washing (Water & weak organic) Sample_Loading->Washing Elution Elution (Methanol/Acetonitrile) Washing->Elution Final_Processing Evaporation & Reconstitution Elution->Final_Processing Analysis HPLC or LC-MS Analysis Final_Processing->Analysis

References

Application Note: Synthesis of Deuterated Gibberellin A19 for Use as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gibberellin A19 (GA19) is a C20-gibberellin that serves as a key intermediate in the biosynthesis of bioactive gibberellins in plants. Quantitative analysis of endogenous plant hormones is crucial for understanding plant development and for applications in agriculture and drug development. Mass spectrometry (MS)-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are powerful techniques for the accurate quantification of these low-abundance compounds. The use of stable isotope-labeled internal standards is essential for correcting for analyte losses during sample preparation and for minimizing matrix effects, thereby ensuring high accuracy and precision. This application note provides a detailed protocol for the chemical synthesis of deuterated this compound ([17,17-²H₂]GA19), designed for use as an internal standard in quantitative analyses. The synthesis starts from the more readily available Gibberellin A20 (GA20).

Experimental Protocols

1. Synthesis of [17,17-²H₂]this compound Methyl Ester

The overall synthetic workflow is depicted in the diagram below. The synthesis involves the protection of the carboxylic acid groups of GA20, followed by the selective deuteration of the exocyclic double bond and subsequent partial reduction of the C-20 lactone to an aldehyde.

Synthesis_Workflow GA20 Gibberellin A20 (GA20) GA20_dime GA20 Dimethyl Ester GA20->GA20_dime CH₂N₂ / Ether d_GA20_dime [17,17-²H₂]GA20 Dimethyl Ester GA20_dime->d_GA20_dime ¹D₂, Pd/C ²Toluene d_GA19_me [17,17-²H₂]GA19 Methyl Ester d_GA20_dime->d_GA19_me DIBAL-H Toluene, -78°C d_GA19 [17,17-²H₂]this compound d_GA19_me->d_GA19 LiOH / H₂O

Caption: Synthetic workflow for deuterated this compound.

a. Methylation of Gibberellin A20

This step protects the carboxylic acid functionalities at C-7 and C-19 as their methyl esters.

  • Materials:

    • Gibberellin A20 (100 mg)

    • Diazomethane (CH₂N₂) in diethyl ether (generated from Diazald® as per standard procedures)

    • Diethyl ether, anhydrous

    • Methanol

  • Procedure:

    • Dissolve Gibberellin A20 in a minimal amount of methanol.

    • Add the ethereal solution of diazomethane dropwise at 0 °C with stirring until a faint yellow color persists, indicating a slight excess of diazomethane.

    • Continue stirring for 30 minutes at 0 °C.

    • Quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

    • Evaporate the solvent under reduced pressure to yield GA20 dimethyl ester.

    • The product is used in the next step without further purification.

b. Deuteration of GA20 Dimethyl Ester

This step introduces two deuterium atoms at the C-17 position via catalytic deuteration of the exocyclic double bond.

  • Materials:

    • GA20 dimethyl ester (from the previous step)

    • Palladium on charcoal (Pd/C, 10% w/w)

    • Deuterium gas (D₂)

    • Toluene, anhydrous

  • Procedure:

    • Dissolve the GA20 dimethyl ester in anhydrous toluene.

    • Add 10% Pd/C catalyst (approximately 10% by weight of the substrate).

    • Connect the reaction flask to a deuterium gas supply and purge the system several times with D₂.

    • Stir the reaction mixture vigorously under a D₂ atmosphere (1 atm) at room temperature for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with toluene.

    • Evaporate the combined filtrates under reduced pressure to obtain [17,17-²H₂]GA20 dimethyl ester.

c. Partial Reduction of the C-20 Lactone

This crucial step selectively reduces the C-20 lactone to the corresponding aldehyde functionality of GA19.

  • Materials:

    • [17,17-²H₂]GA20 dimethyl ester (from the previous step)

    • Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in toluene)

    • Toluene, anhydrous

    • Methanol

  • Procedure:

    • Dissolve the [17,17-²H₂]GA20 dimethyl ester in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add 1.1 equivalents of DIBAL-H solution dropwise via syringe, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-3 hours.

    • Quench the reaction by the slow addition of methanol at -78 °C.

    • Allow the reaction mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers are formed.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude [17,17-²H₂]GA19 methyl ester.

d. Hydrolysis of the Methyl Ester

The final step is the deprotection of the methyl ester to yield the desired deuterated this compound.

  • Materials:

    • Crude [17,17-²H₂]GA19 methyl ester (from the previous step)

    • Lithium hydroxide (LiOH)

    • Water/Methanol mixture (e.g., 3:1 v/v)

    • Hydrochloric acid (HCl, 1 M)

  • Procedure:

    • Dissolve the crude [17,17-²H₂]GA19 methyl ester in a water/methanol mixture.

    • Add an excess of LiOH (e.g., 5 equivalents) and stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, acidify the reaction mixture to pH 3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by High-Performance Liquid Chromatography (HPLC).

2. Purification and Characterization

  • Purification:

    • The crude [17,17-²H₂]GA19 is purified by reversed-phase HPLC using a C18 column.[1][2]

    • A typical mobile phase would be a gradient of methanol or acetonitrile in water, both containing a small amount of acetic or formic acid (e.g., 0.1%) to ensure the carboxylic acid is in its protonated form.

  • Characterization:

    • The purified product is characterized by GC-MS after derivatization (methylation followed by silylation) to confirm its mass and isotopic enrichment.[3][4]

    • The mass spectrum of the deuterated standard will show a molecular ion peak (and characteristic fragment ions) that is 2 Da higher than the corresponding unlabeled GA19 derivative.

Data Presentation

Table 1: Expected Mass Spectral Data for Derivatized GA19 and [17,17-²H₂]GA19

CompoundDerivatizationExpected [M]⁺ (m/z)Key Fragment Ions (m/z)
GA19Me + TMSi506475, 447, 418, 386
[17,17-²H₂]GA19Me + TMSi508477, 449, 418, 386

Table 2: Summary of a Hypothetical Synthesis Yield and Isotopic Purity

StepProductStarting Material (mg)Product (mg)Yield (%)Isotopic Purity (%)
aGA20 Dimethyl Ester100~105~98N/A
b[17,17-²H₂]GA20 Dimethyl Ester105~100~95>98% D₂
c[17,17-²H₂]GA19 Methyl Ester100~75~75>98% D₂
d[17,17-²H₂]GA1975~60~80>98% D₂

Signaling Pathways and Logical Relationships

Gibberellin_Biosynthesis cluster_pathway Early 13-Hydroxylation Pathway GA53 GA53 GA44 GA44 GA53->GA44 Oxidation GA19 GA19 GA44->GA19 Oxidation GA20 GA20 GA19->GA20 Oxidation GA1 GA1 (Bioactive) GA20->GA1 Oxidation

References

Gibberellin A19 Analytical Standard: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides detailed information on the commercial sources, analytical protocols, and biological context of Gibberellin A19 (GA19), a crucial intermediate in the biosynthesis of bioactive gibberellins in plants. This document is intended to guide researchers, scientists, and drug development professionals in sourcing and utilizing GA19 analytical standards for their research needs.

Commercial Sources for this compound Analytical Standard

Procuring high-purity analytical standards is the foundation of accurate and reproducible research. Several commercial vendors offer this compound for research purposes. While pricing and availability are subject to change and often require a direct quote, the following table summarizes the available information for key suppliers. Researchers are advised to contact the suppliers directly to obtain the most current data and a Certificate of Analysis (CoA).

SupplierCatalog Number (Example)PurityFormulationAdditional Information
Olchemim012 2690 (50 µg)> 90% (HPLC)CrystallineAlso available in 1 mg, 2 mg, and 5 mg quantities.
CymitQuimica4Z-G-049019 (5mg)Not specifiedNot specifiedAvailable in various quantities (5mg, 10mg, 25mg, 50mg, 100mg). Pricing requires inquiry.
Simson PharmaRC02427Not specifiedNot specifiedOffered as custom synthesis. A Certificate of Analysis is stated to accompany every compound.[1]
Axios ResearchAR-G02211≥ 95.0 % (for impurity standards)Not specifiedDescribed as a fully characterized chemical compound used as a reference standard.[2]

Experimental Protocols

Accurate quantification and analysis of this compound are critical for understanding its role in plant physiology and for various agricultural and biotechnological applications. Below are detailed protocols for the analysis of a GA19 analytical standard, adapted from established methods for gibberellin analysis.

Quality Control and Quantification of this compound Analytical Standard by HPLC-DAD

This protocol is adapted from methodologies used for the analysis of gibberellic acid and its impurities and is suitable for verifying the purity and concentration of a GA19 analytical standard.[3]

a. Materials and Reagents:

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Water (ultrapure)

  • Formic acid (analytical grade)

  • Ammonium formate (analytical grade)

  • Acetonitrile (HPLC grade)

  • 0.2 µm syringe filters

b. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 100 mm, 4 µm particle size)

c. Chromatographic Conditions:

  • Mobile Phase A: 0.1% aqueous formic acid containing 5 mM ammonium formate

  • Mobile Phase B: Methanol

  • Gradient: 10% to 80% B over 15 minutes, hold for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 195 nm (or a wavelength determined by UV scan of GA19)

  • Injection Volume: 10 µL

d. Standard Solution Preparation:

  • Accurately weigh a small amount of the this compound analytical standard.

  • Dissolve the standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (e.g., 1, 5, 10, 20, 50 µg/mL).

  • Filter all solutions through a 0.2 µm syringe filter before injection.

e. Analysis and Data Interpretation:

  • Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the GA19 analytical standard solution (prepared at a known concentration) to be tested.

  • Determine the purity of the standard by calculating the percentage of the main peak area relative to the total peak area.

  • Quantify the concentration of the test solution using the calibration curve.

Confirmatory Analysis by LC-MS/MS

For higher sensitivity and selectivity, especially when dealing with complex matrices or confirming the identity of the standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[4]

a. Materials and Reagents:

  • As per HPLC protocol.

b. Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) or HPLC system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

c. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 10 mM Ammonium Formate in water

  • Mobile Phase B: Methanol

  • Gradient: A linear gradient from 10% to 60% B over 15 minutes

  • Flow Rate: 0.25 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 15 µL

d. Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Precursor Ion: [M-H]⁻ (m/z 361.2 for GA19)

  • Product Ions: To be determined by infusion of the standard and performing a product ion scan.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for quantification and confirmation.

e. Standard Solution Preparation and Analysis:

  • Prepare standard solutions as described in the HPLC protocol.

  • Analyze the standards to establish detection limits and a calibration curve for quantification.

Biological Context: Gibberellin Biosynthesis and Signaling

This compound is a key intermediate in the gibberellin biosynthesis pathway. Understanding its position in this pathway is essential for interpreting experimental results.

Gibberellin Biosynthesis Pathway

The biosynthesis of gibberellins is a complex process that occurs in multiple cellular compartments. The pathway starts from geranylgeranyl diphosphate (GGPP) and proceeds through a series of enzymatic steps to produce various gibberellin intermediates and finally the bioactive forms. GA19 is a C20-gibberellin that is a direct precursor to GA20, which is then converted to the bioactive GA1.[5][6][7]

Gibberellin_Biosynthesis_Pathway GGPP Geranylgeranyl diphosphate (GGPP) ent_Kaurene ent-Kaurene GGPP->ent_Kaurene Plastid GA12 GA12 ent_Kaurene->GA12 Endoplasmic Reticulum GA15 GA15 GA12->GA15 Cytosol (Non-13-hydroxylation pathway) GA53 GA53 GA12->GA53 Cytosol (13-hydroxylation pathway) GA24 GA24 GA15->GA24 Cytosol (Non-13-hydroxylation pathway) GA9 GA9 GA24->GA9 Cytosol (Non-13-hydroxylation pathway) GA4 GA4 (Bioactive) GA9->GA4 Cytosol (Non-13-hydroxylation pathway) GA44 GA44 GA53->GA44 Cytosol (13-hydroxylation pathway) GA19 This compound (GA19) GA44->GA19 Cytosol (13-hydroxylation pathway) GA20 GA20 GA19->GA20 Cytosol (13-hydroxylation pathway) GA1 GA1 (Bioactive) GA20->GA1 Cytosol (13-hydroxylation pathway)

Caption: Simplified Gibberellin Biosynthesis Pathway Highlighting GA19.

Gibberellin Signaling Pathway

Bioactive gibberellins, such as GA1 and GA4, initiate a signaling cascade by binding to the GID1 receptor. This binding event leads to the degradation of DELLA proteins, which are transcriptional regulators that repress growth. The degradation of DELLA proteins allows for the expression of gibberellin-responsive genes, ultimately leading to various physiological responses like stem elongation and seed germination.[8][9][10]

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Bioactive GA (e.g., GA1, GA4) GID1 GID1 Receptor GA->GID1 Binds to DELLA DELLA Protein (Growth Repressor) GID1->DELLA GA-GID1 complex interacts with SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF Recruited to Proteasome 26S Proteasome DELLA->Proteasome Degradation GRG GA-Responsive Genes DELLA->GRG Represses SCF->DELLA Ubiquitination Growth Growth and Development GRG->Growth Leads to

Caption: Overview of the Gibberellin Signaling Pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the utilization of a this compound analytical standard in a research setting.

Experimental_Workflow Start Receive GA19 Analytical Standard QC Quality Control (Purity and Identity Confirmation via HPLC, LC-MS) Start->QC Prep Prepare Stock and Working Solutions QC->Prep Exp Perform Experiment (e.g., Plant Treatment, Enzyme Assay) Prep->Exp Analysis Sample Analysis (Quantification of GA19 and Metabolites) Exp->Analysis Data Data Interpretation and Reporting Analysis->Data End Conclusion Data->End

Caption: General Experimental Workflow for Using a GA19 Standard.

References

Application Notes and Protocols for Determining Gibberellin A19 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellin A19 (GA19) is a crucial intermediate in the biosynthesis of bioactive gibberellins (GAs), a class of phytohormones that regulate a wide array of developmental processes in plants, including seed germination, stem elongation, leaf expansion, and flower development. As a precursor to the biologically active GA1, the determination of GA19 activity is essential for understanding plant growth regulation and for the development of novel plant growth regulators. These application notes provide detailed protocols for three common bioassays used to assess the biological activity of GA19: the Dwarf Rice (Oryza sativa L.) Micro-Drop Bioassay, the Lettuce (Lactuca sativa L.) Hypocotyl Elongation Bioassay, and the Barley (Hordeum vulgare L.) Aleurone Protoplast α-Amylase Induction Bioassay. The activity of GA19 in these assays is primarily attributed to its conversion into bioactive GAs.

Gibberellin Signaling Pathway

Bioactive gibberellins, such as GA1 and GA4, function by binding to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor. This binding event promotes the interaction between GID1 and DELLA proteins, which are transcriptional regulators that act as repressors of GA-responsive genes. The formation of the GA-GID1-DELLA complex targets the DELLA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of DELLA proteins relieves the repression of transcription factors, such as PHYTOCHROME-INTERACTING FACTORS (PIFs), allowing for the expression of genes that promote plant growth and development.

Gibberellin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA Bioactive GA (e.g., GA1, GA4) GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Protein (Repressor) GID1->DELLA Forms Complex SCF SCF E3 Ligase DELLA->SCF Recruited to Proteasome 26S Proteasome DELLA->Proteasome Degradation PIF PIF (Transcription Factor) DELLA->PIF Represses SCF->DELLA Ubiquitination GA_Responsive_Genes GA-Responsive Genes PIF->GA_Responsive_Genes Activates Growth_Response Growth and Development GA_Responsive_Genes->Growth_Response Leads to

Caption: Gibberellin Signaling Pathway.

Data Presentation

The following tables summarize the quantitative data for the activity of this compound and other relevant gibberellins in the described bioassays.

Table 1: Dwarf Rice (cv. Tan-ginbozu) Micro-Drop Bioassay

GibberellinMinimum Detectable Level (fmol/plant)Relative Activity (%) (Compared to GA3)
GA130100
GA310100
GA430100
GA730100
GA910030
GA19 30 100
GA2030100

Data is compiled from studies using dwarf rice cultivars treated with uniconazole to enhance sensitivity.

Table 2: Lettuce (cv. Grand Rapids) Hypocotyl Elongation Bioassay

GibberellinConcentration for Significant ElongationNotes
GA1-Generally shows high activity.
GA3≥ 0.1 mg/L (approx. 288 nM)A linear relationship between hypocotyl elongation and the log of GA3 concentration is often observed.[1]
GA4-Known to be highly active in this assay.
GA7-Also exhibits high activity.
GA19 Not Specifically ReportedActivity is expected due to its conversion to bioactive GAs.

Table 3: Barley (cv. Himalaya) Aleurone Protoplast α-Amylase Induction Bioassay

GibberellinConcentration Range for Response (M)Notes
GA1-Expected to be highly active.
GA310⁻¹¹ to 10⁻⁶ MA dose-dependent increase in α-amylase secretion is observed.[2]
GA4-Known to be a potent inducer of α-amylase.
GA19 Not Specifically ReportedActivity would be dependent on its metabolism to bioactive forms by the aleurone cells.

Experimental Protocols

Dwarf Rice (Oryza sativa L. cv. Tan-ginbozu) Micro-Drop Bioassay

This bioassay is highly sensitive and specific for gibberellins. It measures the elongation of the second leaf sheath of dwarf rice seedlings. The use of a gibberellin biosynthesis inhibitor, such as uniconazole, can significantly enhance the sensitivity of the assay.

Experimental Workflow

Dwarf_Rice_Bioassay_Workflow start Start seed_sterilization Seed Sterilization (e.g., with Benlate) start->seed_sterilization uniconazole_treatment Seed Treatment with Uniconazole (e.g., 20 mg/L for 24h) seed_sterilization->uniconazole_treatment germination Germination (30°C in the dark for 2 days) uniconazole_treatment->germination seedling_growth Seedling Growth (30°C under continuous light for 1 day) germination->seedling_growth application Micro-drop Application of GA19 (1 µL to the junction of the first and second leaves) seedling_growth->application incubation Incubation (30°C under continuous light for 3 days) application->incubation measurement Measure Length of Second Leaf Sheath incubation->measurement data_analysis Data Analysis (Compare with controls) measurement->data_analysis end End data_analysis->end

Caption: Dwarf Rice Micro-Drop Bioassay Workflow.

Protocol

  • Seed Sterilization and Treatment:

    • Sterilize seeds of a dwarf rice cultivar (e.g., Tan-ginbozu) with a suitable fungicide (e.g., 0.1% Benlate solution) for 1 hour.

    • Rinse the seeds thoroughly with sterile distilled water.

    • To enhance sensitivity, soak the sterilized seeds in a solution of a gibberellin biosynthesis inhibitor, such as 20 mg/L uniconazole, for 24 hours at 30°C in the dark.

  • Germination and Seedling Growth:

    • Sow the treated seeds in a nursery box containing sterile vermiculite or on agar medium.

    • Incubate the seeds at 30°C in the dark for 2 days.

    • Transfer the seedlings to a growth chamber at 30°C under continuous light (approximately 5,000 lux) for 1 day.

  • Application of this compound:

    • Prepare a series of dilutions of GA19 in a suitable solvent (e.g., 50% acetone).

    • Using a micropipette, apply a 1 µL drop of the GA19 solution to the junction between the first and second leaf sheaths of each seedling.

    • For the control group, apply 1 µL of the solvent only.

  • Incubation and Measurement:

    • Return the treated seedlings to the growth chamber and incubate under the same conditions (30°C, continuous light) for 3 days.

    • After the incubation period, carefully measure the length of the second leaf sheath from the ligule to the auricle.

  • Data Analysis:

    • Calculate the mean and standard deviation of the second leaf sheath lengths for each treatment group.

    • Compare the elongation induced by GA19 to that of the control and known standards of bioactive GAs (e.g., GA1, GA3).

Lettuce (Lactuca sativa L.) Hypocotyl Elongation Bioassay

This bioassay is based on the gibberellin-induced elongation of hypocotyls in light-grown lettuce seedlings.

Experimental Workflow

Lettuce_Hypocotyl_Bioassay_Workflow start Start seed_germination Seed Germination on Moist Filter Paper (e.g., 25°C under continuous light) start->seed_germination seedling_selection Select Seedlings with Uniform Hypocotyl Length (after ~48 hours) seed_germination->seedling_selection transfer_to_test_solution Transfer Seedlings to Petri Dishes (containing test solutions of GA19) seedling_selection->transfer_to_test_solution incubation Incubation (e.g., 25°C under continuous light for 48-72 hours) transfer_to_test_solution->incubation measurement Measure Hypocotyl Length incubation->measurement data_analysis Data Analysis (Compare with controls) measurement->data_analysis end End data_analysis->end

Caption: Lettuce Hypocotyl Bioassay Workflow.

Protocol

  • Seed Germination:

    • Place seeds of a light-sensitive lettuce cultivar (e.g., Grand Rapids) on moist filter paper in petri dishes.

    • Incubate the petri dishes at a constant temperature (e.g., 25°C) under continuous white light.

  • Seedling Selection:

    • After approximately 48 hours, or when the radicles have emerged and the hypocotyls are a few millimeters long, select seedlings with uniform hypocotyl length.

  • Treatment with this compound:

    • Prepare a range of concentrations of GA19 in a suitable buffer solution (e.g., 0.1 mM MES, pH 6.1).

    • Transfer a set number of selected seedlings (e.g., 10-15) to new petri dishes containing filter paper moistened with the respective GA19 solutions.

    • Include a control group with only the buffer solution.

  • Incubation and Measurement:

    • Incubate the petri dishes under the same light and temperature conditions for an additional 48 to 72 hours.[3]

    • After the incubation period, measure the length of the hypocotyls from the base to the cotyledons.

  • Data Analysis:

    • Calculate the average hypocotyl length for each treatment.

    • Plot the hypocotyl length against the logarithm of the GA19 concentration to generate a dose-response curve.

Barley (Hordeum vulgare L.) Aleurone Protoplast α-Amylase Induction Bioassay

This bioassay measures the induction of α-amylase synthesis and secretion from barley aleurone protoplasts in response to gibberellins. It is a highly specific and sensitive assay that reflects a key physiological response to GAs at the cellular level.

Experimental Workflow

Barley_Aleurone_Bioassay_Workflow start Start de_embryonated_seeds De-embryonate Barley Grains start->de_embryonated_seeds sterilization Surface Sterilize Half-Seeds de_embryonated_seeds->sterilization imbibition Imbibe Half-Seeds (e.g., on moist sand for 3-4 days) sterilization->imbibition aleurone_isolation Isolate Aleurone Layers imbibition->aleurone_isolation protoplast_preparation Prepare Protoplasts (Enzymatic digestion of cell walls) aleurone_isolation->protoplast_preparation protoplast_incubation Incubate Protoplasts with GA19 (e.g., for 24-48 hours) protoplast_preparation->protoplast_incubation amylase_assay Assay for α-Amylase Activity (in the incubation medium) protoplast_incubation->amylase_assay data_analysis Data Analysis (Compare with controls) amylase_assay->data_analysis end End data_analysis->end

Caption: Barley Aleurone Bioassay Workflow.

Protocol

  • Preparation of Aleurone Layers:

    • Cut barley grains (e.g., cv. Himalaya) in half transversely and discard the embryo-containing halves.

    • Surface sterilize the embryoless half-seeds with a dilute bleach solution followed by several rinses with sterile water.

    • Imbibe the half-seeds on sterile moist sand or filter paper for 3-4 days at room temperature to allow for the development of the aleurone layer.

    • Manually dissect the aleurone layers from the starchy endosperm.

  • Protoplast Isolation:

    • Incubate the isolated aleurone layers in an enzyme solution containing cellulase and pectinase to digest the cell walls.

    • The incubation is typically carried out for 2-4 hours with gentle shaking.

    • Purify the released protoplasts by filtration and centrifugation through a density gradient (e.g., Percoll).

  • Protoplast Incubation with this compound:

    • Resuspend the purified protoplasts in an incubation medium containing osmoticum (e.g., mannitol), calcium chloride, and the desired concentrations of GA19.

    • Incubate the protoplasts for 24-48 hours in the dark with gentle agitation.

  • α-Amylase Assay:

    • Separate the protoplasts from the incubation medium by centrifugation.

    • The supernatant (incubation medium) contains the secreted α-amylase.

    • Determine the α-amylase activity in the supernatant using a suitable method, such as the starch-iodine assay or a reducing sugar assay (e.g., DNS method).

  • Data Analysis:

    • Quantify the α-amylase activity for each GA19 concentration.

    • Generate a dose-response curve by plotting α-amylase activity against the GA19 concentration.

Concluding Remarks

The choice of bioassay for determining this compound activity will depend on the specific research objectives, available resources, and desired sensitivity. The dwarf rice micro-drop bioassay is particularly well-suited for detecting low levels of GA19 activity. The lettuce hypocotyl elongation bioassay offers a relatively simple and rapid method for screening. The barley aleurone protoplast assay provides a highly specific and mechanistic assessment of the gibberellin response at the cellular level. For all assays, it is crucial to include appropriate controls and to consider the potential for conversion of GA19 to more bioactive forms when interpreting the results.

References

Application Note: Protocol for Derivatization of Gibberellin A19 for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the chemical derivatization of Gibberellin A19 (GA19) for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Gibberellins are a class of plant hormones that, due to their low volatility and polar nature, require derivatization to become amenable to GC-MS analysis.[1] This protocol outlines the steps for methylation and trimethylsilylation to increase the volatility of GA19, enabling its sensitive and accurate quantification.

Introduction

Gibberellins (GAs) are tetracyclic diterpenoid carboxylic acids that play a crucial role in plant growth and development.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and accurate method for the quantification of plant hormones like gibberellins.[3][4] However, the inherent chemical properties of GAs, such as the presence of polar functional groups (hydroxyl and carboxylic acid) and low volatility, make their direct analysis by GC-MS challenging.[1]

Chemical derivatization is a necessary step to modify these functional groups, thereby increasing the volatility and thermal stability of the analyte for successful GC-MS analysis.[1][5] This protocol details a two-step derivatization process involving methylation of the carboxylic acid group followed by trimethylsilylation of the hydroxyl groups of GA19.

Experimental Protocol

The overall workflow for the analysis of GA19 involves extraction from the plant matrix, purification, derivatization, and finally, detection by GC-MS.[3][4] This protocol focuses on the derivatization step.

Materials and Reagents
  • Purified, dry this compound (GA19) sample or standard

  • Diazomethane solution (freshly prepared)

  • Methanol (anhydrous)

  • Ethyl ether (anhydrous)

  • Pyridine (anhydrous)

  • 1,1,1,3,3,3-Hexamethyldisilazane (HMDS)

  • Trifluoroacetic anhydride (TFAA) or Trimethylchlorosilane (TMCS)

  • Nitrogen gas (high purity)

  • Glass reaction vials (1.5 mL) with PTFE-lined caps

  • Heating block

  • Nitrogen evaporator

Derivatization Procedure

Step 1: Methylation of the Carboxylic Acid Group

  • Ensure the purified GA19 extract is completely dry. This can be achieved by evaporating the solvent under a gentle stream of high-purity nitrogen gas. The presence of water will interfere with the derivatization reactions.[5][6]

  • To the dried sample in a glass reaction vial, add 50 µL of a 9:1 (v/v) mixture of ethyl ether and methanol to dissolve the residue.

  • Add freshly prepared diazomethane solution dropwise until a faint yellow color persists, indicating a slight excess of the reagent.

  • Allow the reaction to proceed at room temperature for approximately 10 minutes.

  • Carefully evaporate the excess diazomethane and solvent under a gentle stream of nitrogen gas until the sample is completely dry.

Step 2: Trimethylsilylation of Hydroxyl Groups

  • To the dried, methylated sample, add 50 µL of a freshly prepared silylating reagent. A common reagent consists of a mixture of anhydrous pyridine, HMDS, and TFAA in a 10:9:1 (v/v/v) ratio.[7]

  • Securely cap the reaction vial.

  • Heat the vial at 60°C for 20 minutes in a heating block to facilitate the reaction.

  • After heating, allow the vial to cool to room temperature.

  • The sample is now derivatized (GA19-Me-TMS) and ready for GC-MS analysis. Centrifuge the sample if any precipitate is present to avoid introducing particles into the GC system.[5]

GC-MS Analysis

The following table provides typical GC-MS parameters for the analysis of derivatized gibberellins. These parameters may require optimization based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injector Temperature250°C[7]
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ionizing Voltage70 eV
Ion Source Temperature230°C
Mass Scan Range50-650 m/z

Data Presentation

Quantitative analysis is typically performed using a calibration curve generated from derivatized GA19 standards. The data can be summarized as shown in the table below.

Sample IDRetention Time (min)Characteristic Ions (m/z)Quantified Amount (ng/g FW)
Control_118.52506 (M+), 491, 44710.2
Control_218.53506 (M+), 491, 44711.5
Treatment_A_118.52506 (M+), 491, 44725.8
Treatment_A_218.51506 (M+), 491, 44727.1

Visualization

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to data analysis for the determination of GA19 by GC-MS.

Derivatization_Workflow cluster_pre Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Extraction Extraction of GA19 from Plant Tissue Purification Purification of Extract (e.g., SPE) Extraction->Purification Drying_pre Drying of Purified Extract Purification->Drying_pre Methylation Step 1: Methylation (Diazomethane) Drying_pre->Methylation Drying_post_meth Drying Methylation->Drying_post_meth Silylation Step 2: Silylation (Pyridine/HMDS/TFAA) Drying_post_meth->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Processing and Quantification GCMS->Data

Caption: Workflow for GA19 analysis by GC-MS.

References

Tracing Gibberellin A19 Metabolism with Stable Isotope Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing stable isotope labeling to trace the metabolic fate of Gibberellin A19 (GA19), a key intermediate in the biosynthesis of bioactive gibberellins (GAs) in plants. Understanding the metabolic flux through the GA pathway is crucial for developing novel plant growth regulators and for elucidating the intricate hormonal control of plant development.

Introduction

Gibberellins are a class of diterpenoid phytohormones that regulate various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering.[1] this compound (GA19) is a C20-gibberellin that serves as a precursor to the C19-gibberellins, including the bioactive GA1 and GA4.[2][1] Stable isotope labeling, coupled with mass spectrometry, offers a powerful tool to qualitatively and quantitatively trace the metabolic conversion of GA19 into its downstream products. This technique allows for the precise determination of metabolic pathways and the quantification of metabolite pool sizes.[3]

Core Principles of Stable Isotope Labeling for Metabolic Tracing

Stable isotope labeling involves the introduction of a heavy isotope (e.g., Deuterium (²H or D) or Carbon-13 (¹³C)) into a molecule of interest, in this case, GA19. When this labeled compound is introduced into a biological system, it is metabolized alongside its unlabeled counterpart. The mass difference between the labeled and unlabeled metabolites allows for their distinct detection and quantification using mass spectrometry (MS).[4][5]

Key Advantages:

  • High Specificity: The mass difference provides a unique signature for the labeled metabolites.

  • Quantitative Accuracy: Isotope dilution mass spectrometry allows for precise quantification of metabolite concentrations.[3]

  • Dynamic Information: Time-course experiments can reveal the kinetics of metabolic pathways.

Experimental Protocols

Synthesis of Isotopically Labeled this compound

General Protocol for Deuterium Labeling of GA19 (e.g., [²H₂]GA19):

This protocol is a generalized approach and may require optimization.

  • Starting Material: Obtain unlabeled this compound.

  • Selection of Labeling Position: Identify chemically stable positions for deuterium incorporation that are unlikely to be lost during metabolism. For GA19, positions on the carbon skeleton that are not involved in enzymatic reactions are suitable.

  • Deuteration Reaction: Employ a suitable deuteration reagent. For example, catalytic reduction of a double bond with deuterium gas (D₂) or reduction of a ketone with a deuterated reducing agent (e.g., sodium borodeuteride, NaBD₄) can be used if a suitable precursor is available. Alternatively, base-catalyzed exchange with D₂O can be employed for acidic protons, though this is less common for stable labeling in metabolic studies.

  • Purification: Purify the deuterated GA19 using techniques such as High-Performance Liquid Chromatography (HPLC) or silica gel chromatography.

  • Characterization: Confirm the identity, purity, and isotopic enrichment of the labeled GA19 using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

General Protocol for ¹³C Labeling of GA19 (e.g., [¹³C]GA19):

This protocol is a generalized approach and requires significant synthetic chemistry expertise.

  • Starting Material: Utilize a ¹³C-labeled precursor that can be incorporated into the gibberellin biosynthesis pathway in vitro or through chemical synthesis. For example, starting with a ¹³C-labeled geranylgeranyl diphosphate (GGPP) precursor in a cell-free system containing the necessary enzymes could produce labeled GA19.

  • Chemical Synthesis: A multi-step chemical synthesis would be required, starting from a simple ¹³C-labeled building block. This is a complex undertaking and would need to be designed by a synthetic organic chemist.

  • Purification and Characterization: As with deuterium labeling, rigorous purification by HPLC and characterization by NMR and MS are essential.

Plant Feeding and Metabolite Extraction

This protocol is adapted from methods used for feeding labeled gibberellins to plant tissues.[9][10][11][12]

  • Plant Material: Grow the plant species of interest under controlled environmental conditions. Young, actively growing tissues such as seedlings, shoot apices, or developing fruits are often suitable.[5]

  • Application of Labeled GA19:

    • Solution Preparation: Dissolve the labeled GA19 in a small amount of a suitable solvent (e.g., ethanol or acetone) and then dilute with water to the desired final concentration. An emulsifying agent may be used to aid in dissolution.

    • Application Method: Apply the labeled GA19 solution to the plant tissue. Common methods include:

      • Droplet application: Applying a small droplet of the solution to a leaf surface or apical bud.

      • Injection: Injecting the solution into the stem or petiole.[10]

      • Hydroponic feeding: Adding the labeled GA19 to the hydroponic growth medium.

  • Incubation: Incubate the plants for a specific period (e.g., 6, 12, 24, 48 hours) to allow for the metabolism of the labeled GA19.

  • Harvesting and Quenching: Harvest the treated tissues and immediately freeze them in liquid nitrogen to quench all metabolic activity.

  • Homogenization: Homogenize the frozen tissue to a fine powder using a mortar and pestle or a mechanical homogenizer.

  • Metabolite Extraction:

    • Extract the homogenized tissue with a suitable solvent, typically 80% methanol containing an antioxidant like butylated hydroxytoluene (BHT).

    • Add a known amount of an internal standard (e.g., a different isotopically labeled GA that is not expected to be formed from GA19) to each sample for quantification.

    • Centrifuge the extract to pellet the solid debris.

    • Collect the supernatant containing the metabolites.

Sample Purification and Derivatization
  • Solid-Phase Extraction (SPE): Purify the crude extract using a C18 SPE cartridge to remove interfering compounds.

  • Derivatization for GC-MS Analysis: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxyl groups of the gibberellins must be derivatized to increase their volatility. A common method is methylation followed by trimethylsilylation.[13][14][15]

    • Methylation: Treat the dried extract with diazomethane or trimethylsilyldiazomethane.

    • Trimethylsilylation: Treat the methylated extract with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

Instrumental Analysis

GC-MS Analysis

Gas Chromatography-Mass Spectrometry is a widely used technique for the analysis of gibberellins.[13][16]

  • Gas Chromatograph (GC):

    • Column: Use a capillary column suitable for steroid and hormone analysis (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-1 or equivalent).

    • Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a high temperature (e.g., 300°C) to separate the different gibberellins.[14]

  • Mass Spectrometer (MS):

    • Ionization: Use Electron Ionization (EI).

    • Acquisition Mode: Use Selected Ion Monitoring (SIM) to monitor for the characteristic ions of the labeled and unlabeled GA19 and its expected metabolites. This increases the sensitivity and selectivity of the analysis.

LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an alternative and often more sensitive method for gibberellin analysis that may not require derivatization.[17]

  • Liquid Chromatograph (LC):

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: Use a gradient of acetonitrile and water, both containing a small amount of formic acid.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization: Use Electrospray Ionization (ESI).

    • Acquisition Mode: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each gibberellin.

Data Presentation and Interpretation

Quantitative Data

The following table provides an example of how to present quantitative data from a GA19 tracing experiment. The data is hypothetical but is based on the expected metabolic products of GA19 and is modeled after quantitative data from gibberellin studies in maize seedlings.[18]

MetaboliteEndogenous Level (ng/g FW)Labeled Metabolite Detected (ng/g FW)% of Pool Labeled
GA1915.2 ± 2.15.8 ± 0.938.2%
GA208.5 ± 1.53.1 ± 0.636.5%
GA12.1 ± 0.40.6 ± 0.128.6%
GA294.3 ± 0.71.8 ± 0.341.9%
GA81.2 ± 0.20.3 ± 0.0525.0%

FW: Fresh Weight. Data are presented as mean ± standard deviation (n=3).

Visualization of Pathways and Workflows

This compound Metabolic Pathway

Gibberellin_A19_Metabolism GA19 This compound GA20 Gibberellin A20 GA19->GA20 GA20ox GA1 Gibberellin A1 (Bioactive) GA20->GA1 GA3ox GA29 Gibberellin A29 (Inactive) GA20->GA29 GA2ox GA8 Gibberellin A8 (Inactive) GA1->GA8 GA2ox

Caption: Metabolic pathway of this compound.

Experimental Workflow for Tracing GA19 Metabolism

Experimental_Workflow cluster_synthesis 1. Synthesis of Labeled GA19 cluster_feeding 2. Plant Feeding cluster_extraction 3. Metabolite Extraction & Purification cluster_analysis 4. Instrumental Analysis cluster_data 5. Data Analysis synthesis Synthesize [²H₂]GA19 or [¹³C]GA19 feeding Apply labeled GA19 to plant tissue synthesis->feeding incubation Incubate for a defined time period feeding->incubation harvesting Harvest and quench metabolism incubation->harvesting extraction Homogenize and extract metabolites harvesting->extraction spe Purify using Solid-Phase Extraction extraction->spe derivatization Derivatize for GC-MS analysis spe->derivatization gcms GC-MS or LC-MS/MS Analysis derivatization->gcms quantification Quantify labeled and unlabeled metabolites gcms->quantification interpretation Interpret metabolic flux quantification->interpretation

Caption: Experimental workflow for tracing GA19 metabolism.

Conclusion

Stable isotope labeling is an indispensable technique for elucidating the metabolic fate of this compound. The protocols and application notes provided herein offer a comprehensive guide for researchers to design and execute robust experiments to trace GA19 metabolism. The resulting data will contribute to a deeper understanding of gibberellin biosynthesis and its regulation, paving the way for the development of innovative strategies in agriculture and drug development.

References

Troubleshooting & Optimization

troubleshooting low recovery of Gibberellin A19 during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of Gibberellin A19 (GA19), helping you optimize your experimental workflow and ensure high-recovery rates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may face during your GA19 extraction experiments.

Q1: I am experiencing significantly low recovery of GA19 in my final extract. What are the most common causes?

A1: Low recovery of GA19 can stem from several factors throughout the extraction and purification process. The most common culprits include:

  • Suboptimal Extraction Solvent: The choice of solvent is critical for efficiently extracting gibberellins from plant tissue. Using a solvent system with inappropriate polarity can lead to incomplete extraction.

  • Degradation of GA19: Gibberellins, including GA19, are susceptible to degradation under certain conditions. Exposure to non-optimal pH, high temperatures, or enzymatic activity from the plant matrix can significantly reduce your yield.

  • Inefficient Solid-Phase Extraction (SPE): Issues with the SPE cleanup and concentration step are a frequent source of low recovery. This can include using the wrong type of SPE cartridge, improper conditioning of the cartridge, incorrect sample loading conditions, or using an inappropriate elution solvent.

  • Incomplete Elution from SPE Cartridge: If the elution solvent is not strong enough or the volume is insufficient, a significant portion of the GA19 can remain bound to the SPE sorbent.

  • Sample Overload on SPE Cartridge: Exceeding the binding capacity of the SPE cartridge will result in the loss of GA19 in the load and wash fractions.

Q2: What is the recommended pH for my extraction buffer to ensure the stability of GA19?

A2: To minimize degradation, it is crucial to maintain an acidic pH during extraction. Gibberellic acid (GA3), a closely related compound, exhibits maximum stability in solutions at a pH between 3 and 4.[1] In neutral or alkaline conditions, its stability decreases significantly. Therefore, acidifying your extraction solvent with an acid like formic acid is highly recommended to protect GA19 from degradation.

Q3: Can high temperatures during the extraction process affect my GA19 recovery?

A3: Yes, elevated temperatures can lead to the degradation of gibberellins. The decomposition of gibberellic acid in aqueous solutions is markedly stimulated by higher temperatures.[1] It is best practice to perform all extraction and evaporation steps at low temperatures (e.g., 4°C or on ice) whenever possible to preserve the integrity of your GA19.

Q4: I am using a C18 SPE cartridge for cleanup. What are the optimal conditions for binding and eluting GA19?

A4: C18 reverse-phase SPE is a common technique for purifying gibberellins.[2] For effective binding of GA19, the sample should be acidified (e.g., with formic acid) before loading onto the conditioned cartridge. This ensures that the acidic gibberellin is in its protonated, less polar form, promoting retention on the nonpolar C18 sorbent.

For elution, a solvent system with a higher proportion of organic solvent is required to disrupt the hydrophobic interactions between GA19 and the C18 stationary phase. A common elution solvent is a mixture of methanol or acetonitrile with water, often containing a small amount of acid to maintain the protonated state of the analyte.

Q5: My LC-MS/MS sensitivity for GA19 is poor. What are some potential reasons and how can I improve it?

A5: Poor sensitivity in LC-MS/MS analysis of GA19 can be due to several factors:

  • Suboptimal Ionization: Gibberellins are typically analyzed in negative ion mode electrospray ionization (ESI). Ensure your mass spectrometer is tuned for optimal performance in this mode for your specific analyte. The use of a mobile phase containing a weak acid like formic acid can aid in the deprotonation of GA19 to form the [M-H]⁻ ion.

  • Matrix Effects: Co-eluting compounds from your plant extract can suppress the ionization of GA19, leading to lower signal intensity. A more rigorous sample cleanup, for instance, by employing a mixed-mode SPE cartridge (e.g., Oasis MCX), can help to remove interfering substances.[3]

  • Incorrect MS/MS Transitions: Verify that you are using the correct precursor and product ion masses for GA19 in your multiple reaction monitoring (MRM) method. For GA19, a common transition to monitor is the fragmentation of the [M-H]⁻ precursor ion.

  • Derivatization: If sensitivity remains an issue, consider derivatization of the carboxylic acid groups of GA19. This can enhance ionization efficiency and improve the limits of detection.

Experimental Protocols

Below are detailed methodologies for key experiments related to GA19 extraction and analysis.

Protocol 1: Extraction and Solid-Phase Extraction (SPE) of this compound from Plant Tissue

This protocol provides a general framework for the extraction and purification of GA19. Optimization may be required depending on the specific plant matrix.

  • Sample Homogenization:

    • Freeze approximately 50 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a ball mill.[2]

    • Transfer the powdered tissue to a microcentrifuge tube.

  • Extraction:

    • Add 1 mL of ice-cold 80% (v/v) acetonitrile containing 5% (v/v) formic acid to the homogenized tissue.[4]

    • Vortex the mixture for 30 seconds and sonicate for 5 minutes in an ice bath.[2]

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[2]

    • Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with the same solvent, and the supernatants pooled.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Cartridge Conditioning: Condition an Oasis MCX SPE cartridge (or a C18 cartridge) by passing 1 mL of methanol followed by 1 mL of 1 M formic acid through the cartridge.[3]

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 1 M formic acid to remove polar impurities.[3]

    • Elution: Elute the gibberellins with methanol.[3] For C18 cartridges, an acidified methanol or acetonitrile solution is typically used.

  • Sample Concentration:

    • Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator at a low temperature.

    • Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial mobile phase for LC-MS/MS analysis.[5]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines the typical parameters for the quantification of GA19 using a UPLC-ESI-MS/MS system.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., Acquity CSH®, 2.1 mm × 50 mm, 1.7 µm).[5]

    • Mobile Phase: A gradient of methanol (A) and 10 mM formic acid in water (B).[5]

    • Flow Rate: 0.25 mL/min.[5]

    • Injection Volume: 15 µL.[5]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[5]

    • MS/MS Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion ([M-H]⁻): m/z 361.2

    • Product Ions: Monitor specific fragment ions for GA19.

    • Instrument Parameters: Optimize capillary voltage, cone voltage, source temperature, and collision energy for maximum signal intensity of GA19.[4]

Quantitative Data Summary

The following tables summarize key quantitative data to aid in troubleshooting and experimental design.

Table 1: Expected Recovery of Gibberellins Using Different SPE Cartridges

SPE Cartridge TypeAnalyteRecovery (%)Reference
Oasis MCXGA1580[5]
C18GA395.5 - 102.4[6]

Note: Specific recovery for GA19 may vary. This table serves as a general guide.

Table 2: LC-MS/MS Parameters for Selected Gibberellins

GibberellinPrecursor Ion (m/z)Product Ion (m/z)Reference
GA15329257[5]
GA24345257[5]
GA3345239, 301[6]

Note: These are examples, and optimal transitions should be determined empirically on your instrument.

Table 3: Stability of Gibberellic Acid (GA3) at Different pH Values

pHHalf-life (days) in Ultrapure WaterReference
2.0~24[1]
3.3~24.6 (most stable)[1]
8.0~16.1 (least stable)[1]

Note: This data for GA3 provides a strong indication of the pH-dependent stability of other gibberellins like GA19.

Visualizations

Gibberellin Biosynthesis Pathway

The following diagram illustrates the major biosynthetic pathway leading to the formation of various gibberellins, including the precursor to GA19.

Gibberellin_Biosynthesis GGDP Geranylgeranyl diphosphate ent_Copalyl_PP ent-Copalyl diphosphate GGDP->ent_Copalyl_PP CPS ent_Kaurene ent-Kaurene ent_Copalyl_PP->ent_Kaurene KS GA12_aldehyde GA12-aldehyde ent_Kaurene->GA12_aldehyde KO GA12 GA12 GA12_aldehyde->GA12 KAO GA15 GA15 GA12->GA15 GA20ox GA53 GA53 GA12->GA53 13-hydroxylase GA24 GA24 GA15->GA24 GA20ox GA9 GA9 GA24->GA9 GA20ox GA4 GA4 (Bioactive) GA9->GA4 GA20ox GA9->GA4 GA3ox GA44 GA44 GA53->GA44 GA20ox GA19 GA19 GA44->GA19 GA20ox GA20 GA20 GA19->GA20 GA20ox GA1 GA1 (Bioactive) GA20->GA1 GA20ox GA20->GA1 GA3ox

Caption: Simplified Gibberellin Biosynthesis Pathway.

Troubleshooting Workflow for Low GA19 Recovery

This workflow provides a logical sequence of steps to diagnose and resolve low recovery issues.

Troubleshooting_Workflow start Start: Low GA19 Recovery check_extraction 1. Review Extraction Protocol start->check_extraction solvent Is extraction solvent and pH optimal? check_extraction->solvent check_spe 2. Evaluate SPE Step spe_cartridge Is SPE cartridge appropriate? check_spe->spe_cartridge check_lcms 3. Assess LC-MS/MS Performance instrument_params Are MS parameters optimized? check_lcms->instrument_params temp Was temperature controlled? solvent->temp Yes optimize_solvent Optimize solvent (e.g., acidified acetonitrile) solvent->optimize_solvent No temp->check_spe Yes control_temp Maintain low temp (e.g., 4°C) temp->control_temp No spe_protocol Was SPE protocol followed correctly? spe_cartridge->spe_protocol Yes select_cartridge Select appropriate cartridge (e.g., C18, MCX) spe_cartridge->select_cartridge No spe_protocol->check_lcms Yes optimize_spe Optimize SPE conditions (load, wash, elute) spe_protocol->optimize_spe No matrix_effects Are matrix effects suspected? instrument_params->matrix_effects Yes tune_ms Tune MS for GA19 (negative ion mode) instrument_params->tune_ms No improve_cleanup Improve sample cleanup (e.g., further purification) matrix_effects->improve_cleanup Yes end Problem Resolved matrix_effects->end No optimize_solvent->check_spe control_temp->check_spe select_cartridge->check_lcms optimize_spe->check_lcms tune_ms->end improve_cleanup->end

Caption: Troubleshooting workflow for low GA19 recovery.

References

overcoming matrix effects in Gibberellin A19 quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the quantification of Gibberellin A19 (GA19), with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound (GA19) and why is its quantification challenging?

A1: this compound (GA19) is a C20-gibberellin, a type of plant hormone that acts as a precursor to bioactive gibberellins which are crucial for various plant growth and development processes, including stem elongation, seed germination, and flowering.[1][2] The quantification of GA19 in plant tissues is challenging due to its typically low endogenous concentrations and the complexity of the plant matrix, which can interfere with analytical measurements.[3]

Q2: What are matrix effects and how do they impact GA19 quantification?

A2: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[4] In the context of LC-MS/MS analysis of GA19, components of the plant extract can either suppress or enhance the ionization of GA19 in the mass spectrometer's ion source. This leads to inaccurate and unreliable quantification, manifesting as poor accuracy, precision, and linearity.[5] Ion suppression is a common issue in the analysis of acidic plant hormones like gibberellins.[6][7][8][9]

Q3: How can I assess the presence and magnitude of matrix effects in my GA19 analysis?

A3: The presence of matrix effects can be evaluated using the post-column infusion technique, where a constant flow of a GA19 standard solution is introduced into the LC eluent after the analytical column.[10] Injection of a blank matrix extract will show a dip or rise in the baseline signal if matrix effects are present. For quantitative assessment, the post-extraction spike method is commonly used. This involves comparing the peak area of GA19 in a spiked blank matrix extract to the peak area of a standard solution at the same concentration in a neat solvent.[4][5] The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[4]

Q4: What is the most effective way to compensate for matrix effects in GA19 quantification?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the most robust method to compensate for matrix effects. A SIL-IS for GA19 would be a GA19 molecule where one or more atoms (e.g., 12C, 1H) are replaced with their heavy isotopes (e.g., 13C, 2H). Since the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same degree of matrix effect, allowing for accurate correction during data analysis. While a specific stable isotope-labeled GA19 standard is not readily found in commercial catalogs, custom synthesis services may be available from specialized suppliers. Alternatively, a structurally similar deuterated gibberellin can be used, but its effectiveness in compensating for GA19-specific matrix effects must be thoroughly validated.

Troubleshooting Guide

Issue 1: Poor Signal Intensity or High Signal Suppression for GA19

Potential Cause Troubleshooting Step
Complex Sample Matrix Implement a more rigorous sample cleanup procedure. Solid-Phase Extraction (SPE) is highly effective for purifying gibberellins from plant extracts.[3] Consider using a multi-step SPE protocol for enhanced cleanup.
Co-elution with Interfering Compounds Optimize the chromatographic conditions to separate GA19 from matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or modifying the flow rate.
Inefficient Ionization For acidic molecules like GA19, negative ion mode electrospray ionization (ESI) is typically used. Optimize ion source parameters such as capillary voltage, gas flow, and temperature.[11] Chemical derivatization to introduce a permanently charged group can significantly enhance signal intensity.[12]
Instrument Contamination A contaminated ion source or transfer optics can lead to signal suppression.[13] Regularly clean the mass spectrometer's ion source according to the manufacturer's recommendations.
Metal Adsorption Acidic compounds can chelate with metal surfaces in the LC system, leading to peak tailing and signal loss.[6] Using metal-free or PEEK-lined columns and tubing can mitigate this issue.

Issue 2: High Variability in Quantitative Results

Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure that the sample preparation protocol is followed precisely for all samples. Use an automated liquid handling system for sample cleanup if available to improve reproducibility.[12]
Matrix Effects Varying Between Samples The use of a suitable internal standard is crucial. If a stable isotope-labeled GA19 is not available, a structurally related gibberellin internal standard can be used, but validation of its ability to track GA19 is essential. Matrix-matched calibration curves can also be employed.
Instrument Instability Perform regular system suitability checks to ensure the LC-MS/MS system is performing consistently. Monitor for shifts in retention time and peak area of a standard injection.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction and purification of gibberellins from plant tissue and should be optimized for your specific sample matrix and analytical setup.

  • Homogenization: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Add 1 mL of 80% methanol containing an appropriate internal standard to the powdered tissue. Vortex thoroughly and incubate at 4°C for at least 4 hours with gentle shaking.

  • Centrifugation: Centrifuge the extract at 13,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 1% formic acid in water to remove interfering polar compounds.

  • Elution: Elute the gibberellins with 3 mL of 80% methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis of this compound

The following are suggested starting parameters for the analysis of GA19. Method development and optimization are required for your specific instrumentation.

  • UPLC System: A high-performance liquid chromatography system capable of high-pressure gradients.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 10 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI.

  • MRM Transitions: The specific precursor and product ions for GA19 need to be determined by infusing a standard solution. Based on its molecular weight of 362.42 g/mol , the precursor ion [M-H]⁻ would be m/z 361.4. Product ions would be generated by collision-induced dissociation and would need to be optimized.

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Desolvation Gas Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Data Presentation

Table 1: Comparison of Sample Preparation Methods for GA19 Recovery and Matrix Effect

This table provides illustrative data on the effectiveness of different sample preparation techniques. Actual values will vary depending on the plant matrix and experimental conditions.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Relative Standard Deviation (RSD, %)
Dilute-and-Shoot >9545 (Suppression)15
Liquid-Liquid Extraction (LLE) 7568 (Suppression)10
Solid-Phase Extraction (SPE) 8885 (Minor Suppression)5
SPE with Derivatization 92>95 (Minimal Effect)<5

Visualizations

Gibberellin Biosynthesis Pathway

Gibberellin_Biosynthesis Gibberellin Biosynthesis Pathway cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol GGPP Geranylgeranyl Diphosphate ent_Copalyl_PP ent-Copalyl Diphosphate GGPP->ent_Copalyl_PP CPS ent_Kaurene ent-Kaurene ent_Copalyl_PP->ent_Kaurene KS GA12_aldehyde GA12-aldehyde ent_Kaurene->GA12_aldehyde KO GA12 GA12 GA12_aldehyde->GA12 KAO GA15 GA15 GA12->GA15 GA20ox GA53 GA53 GA12->GA53 13-hydroxylase GA24 GA24 GA15->GA24 GA20ox GA9 GA9 GA24->GA9 GA20ox GA4 GA4 (Bioactive) GA9->GA4 GA20ox GA8 GA8 (Inactive) GA4->GA8 GA44 GA44 GA53->GA44 GA20ox GA19 GA19 GA44->GA19 GA20ox GA20 GA20 GA19->GA20 GA20ox GA1 GA1 (Bioactive) GA20->GA1 GA20ox GA20->GA1 GA3ox GA1->GA8 GA2ox

Caption: Simplified gibberellin biosynthesis pathway highlighting the role of GA19 as a key intermediate.

Experimental Workflow for GA19 Quantification

GA19_Quantification_Workflow Experimental Workflow for GA19 Quantification SampleCollection Plant Tissue Sampling (~100 mg) Homogenization Homogenization in Liquid Nitrogen SampleCollection->Homogenization Extraction Extraction with 80% Methanol + Internal Standard Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Cleanup Extraction->SPE UPLC_MSMS UPLC-MS/MS Analysis (Negative ESI, MRM) SPE->UPLC_MSMS DataAnalysis Data Analysis and Quantification UPLC_MSMS->DataAnalysis

Caption: A streamlined workflow for the quantification of this compound from plant samples.

References

Technical Support Center: Optimizing HPLC Separation of Gibberellin A19 Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Gibberellin A19 (GA19) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in your experimental workflows.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound isomers in a question-and-answer format.

Q1: Why am I seeing poor resolution or complete co-elution of my GA19 isomer peaks?

A1: Poor resolution of isomers is a common challenge due to their similar chemical structures and polarities. Several factors in your HPLC method could be contributing to this issue.

  • Mobile Phase Composition: The organic modifier (e.g., acetonitrile or methanol) and its ratio to the aqueous phase is critical. Isomers may require a very specific mobile phase composition to achieve separation. A shallow gradient or even isocratic elution with fine adjustments to the organic solvent percentage can significantly improve resolution.[1]

  • pH of the Mobile Phase: Gibberellins are carboxylic acids, and the pH of the mobile phase will affect their ionization state, which in turn influences their retention and selectivity on a reversed-phase column. For acidic compounds like GA19, a mobile phase pH around 2.5-3.5 is often used to suppress ionization and improve peak shape and retention. Experimenting with small pH adjustments can sometimes resolve closely eluting isomers.

  • Column Chemistry: Not all C18 columns are the same. Differences in end-capping, silica purity, and surface chemistry can lead to variations in selectivity. If you are struggling with resolution, trying a C18 column from a different manufacturer or a column with a different stationary phase (e.g., phenyl-hexyl) might provide the necessary selectivity for your isomers.

  • Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. Increasing the temperature can sometimes improve peak efficiency and resolution. However, in other cases, lowering the temperature may enhance the subtle intermolecular interactions necessary for isomer separation. It is an important parameter to optimize.

Q2: My GA19 isomer peaks are tailing. What could be the cause and how can I fix it?

A2: Peak tailing is often an indication of secondary interactions between the analyte and the stationary phase, or issues with the HPLC system itself.

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar functional groups of GA19, causing peak tailing. To mitigate this, ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) to keep the silanol groups protonated. Using a modern, high-purity, end-capped column is also recommended.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[2][3] Try diluting your sample and injecting a smaller volume to see if the peak shape improves.

  • Contamination: Contamination of the column inlet frit or the top of the column bed with particulate matter or strongly retained sample components can disrupt the sample flow path and cause peak tailing. Using a guard column and ensuring proper sample filtration can prevent this.

  • Mismatched Sample Solvent: If the solvent your sample is dissolved in is significantly stronger (i.e., has a higher organic content) than your mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

Q3: I am observing split peaks for my GA19 isomers. What is the likely cause?

A3: Split peaks can be frustrating and can arise from several issues, often related to the sample introduction or the column itself.

  • Partially Blocked Frit: A partially blocked inlet frit on your column or in-line filter can cause the sample to be unevenly distributed onto the column, leading to a split peak. Replacing the frit or the in-line filter is a potential solution.

  • Column Void or Channeling: A void or channel in the column packing material can create two different flow paths for the analyte, resulting in a split peak.[4] This can be caused by pressure shocks or the use of an inappropriate mobile phase. If a void is suspected, the column may need to be replaced.

  • Sample Solvent/Mobile Phase Incompatibility: If your sample is not fully soluble in the mobile phase, it can precipitate at the head of the column, leading to peak splitting. Ensure your sample remains dissolved throughout the chromatographic run.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to separate GA19 isomers?

A1: A good starting point for separating GA19 isomers would be a reversed-phase method. Here is a recommended initial method that you can then optimize:

  • Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A shallow gradient, for example, starting at 30% B and increasing to 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 205-210 nm.

  • Injection Volume: 5-10 µL.

This method can then be optimized by adjusting the gradient slope, temperature, and mobile phase pH to achieve the desired resolution.

Q2: How can I improve the sensitivity of my GA19 analysis, as the concentrations in my samples are very low?

A2: Low concentrations are a common challenge in the analysis of phytohormones. Consider the following to improve sensitivity:

  • Sample Preparation: Use a sample preparation technique like Solid-Phase Extraction (SPE) with a C18 cartridge to concentrate your sample and remove interfering matrix components.[5]

  • Detection Wavelength: Ensure you are using the optimal UV wavelength for detection. For gibberellins, this is typically in the low UV range (around 205-210 nm).[5]

  • Derivatization: If sensitivity is still an issue, consider pre-column derivatization with a fluorescent tag. This can significantly enhance detection limits when using a fluorescence detector.

  • Mass Spectrometry (MS) Detection: Coupling your HPLC to a mass spectrometer (LC-MS) is a highly sensitive and selective detection method for gibberellins.

Q3: Are there specialized columns for separating isomers like those of GA19?

A3: For structural isomers (diastereomers, epimers), high-resolution C18 or phenyl-hexyl columns are often sufficient with careful method optimization. If you are dealing with enantiomers (non-superimposable mirror images), a chiral stationary phase (CSP) would be necessary. Polysaccharide-based chiral columns are commonly used for a wide range of compounds. The choice of a chiral column and mobile phase would require specific method development, often starting with screening different chiral columns and mobile phase systems (normal phase or reversed-phase).[6]

Experimental Protocols

Protocol 1: Generic Gradient Method for GA19 Isomer Separation

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 1 L of water with 0.1% formic acid. Filter through a 0.45 µm membrane.

    • Mobile Phase B: Prepare 1 L of acetonitrile with 0.1% formic acid. Filter through a 0.45 µm membrane.

  • Chromatographic Conditions:

    • Set the column temperature to 35 °C.

    • Equilibrate the column with the initial mobile phase composition (e.g., 70% A, 30% B) for at least 15 minutes at a flow rate of 1.0 mL/min.

    • Set the UV detector to 206 nm.

    • Gradient Program:

      • 0-20 min: 30% to 50% B (linear gradient)

      • 20-22 min: 50% to 90% B (linear gradient for column wash)

      • 22-25 min: Hold at 90% B

      • 25-26 min: 90% to 30% B (return to initial conditions)

      • 26-35 min: Hold at 30% B (re-equilibration)

  • Sample Injection: Inject 10 µL of your sample, dissolved in the initial mobile phase composition.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up and Concentration

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of water through it.

  • Sample Loading: Acidify your aqueous sample extract to pH ~3.0 with formic acid. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

  • Elution: Elute the GA19 isomers from the cartridge with 5 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the HPLC mobile phase before injection.

Data Presentation

The following tables present representative data for the separation of two hypothetical GA19 isomers under different HPLC conditions. This data is for illustrative purposes to guide your method development.

Table 1: Effect of Mobile Phase Composition on Isomer Separation (Isocratic Elution)

% Acetonitrile in Water (with 0.1% Formic Acid)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
40%12.513.11.2
38%14.815.71.6
36%17.218.51.9
34%20.121.81.8

Table 2: Effect of Column Temperature on Isomer Separation

Column Temperature (°C)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
2518.519.91.7
3017.218.51.9
3516.117.31.8
4015.016.11.6

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Plant Tissue Sample extraction Extraction sample->extraction Homogenize spe Solid-Phase Extraction (SPE) extraction->spe Clean-up & Concentrate reconstitution Reconstitution spe->reconstitution Evaporate & Redissolve hplc HPLC System reconstitution->hplc Inject column C18 Column hplc->column Separation detection UV/Vis or MS Detector column->detection Detection chromatogram Chromatogram detection->chromatogram Signal Acquisition integration Peak Integration chromatogram->integration Peak Area quantification Quantification integration->quantification Concentration Calculation

Caption: Experimental workflow for GA19 isomer analysis.

troubleshooting_logic cluster_method Method Optimization cluster_system System Checks start Poor Peak Resolution mobile_phase Adjust Mobile Phase (% Organic, pH) start->mobile_phase Isocratic or Gradient? check_leaks Check for Leaks start->check_leaks Systematic Approach gradient Optimize Gradient (Slope, Time) mobile_phase->gradient temperature Change Column Temperature gradient->temperature column Try Different Column (e.g., Phenyl-Hexyl) temperature->column check_flow Verify Flow Rate check_leaks->check_flow check_detector Check Detector Settings check_flow->check_detector

Caption: Troubleshooting logic for poor peak resolution.

References

improving signal-to-noise ratio for Gibberellin A19 in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio for Gibberellin A19 (GA19) in mass spectrometry experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound by LC-MS/MS.

Issue 1: Low Signal Intensity or Poor Signal-to-Noise Ratio for GA19

Possible Causes and Solutions:

  • Suboptimal Sample Preparation: Inadequate cleanup and concentration of GA19 from the sample matrix can lead to ion suppression and a low signal-to-noise ratio. Plant tissues, in particular, contain numerous interfering substances.[1][2]

    • Solution: Employ a robust solid-phase extraction (SPE) protocol. A two-step SPE procedure using Oasis® MCX-HLB followed by Oasis® MAX columns has been shown to provide effective enrichment and cleanup of gibberellins from complex plant extracts, achieving good recoveries.[3][4]

  • Inefficient Ionization: Gibberellins are carboxylic acids and typically ionize best in negative electrospray ionization (ESI) mode as [M-H]⁻ ions.[3][4] However, the ionization efficiency can still be a limiting factor.

    • Solution 1: Optimize ESI Source Parameters. Systematically optimize parameters such as capillary voltage, cone voltage, source temperature, and gas flows to maximize the generation of the GA19 precursor ion.[3]

    • Solution 2: Chemical Derivatization. Derivatizing the carboxyl group of GA19 can significantly enhance ionization efficiency, especially in positive ion mode.[5][6] Reagents like 2-picolinamine or N,N-dimethylethylenediamine (DMED) can be used to introduce a readily ionizable moiety, leading to a substantial increase in signal intensity.[7][8]

  • Poor Chromatographic Peak Shape: Broad or tailing peaks will result in a lower peak height and consequently a poorer signal-to-noise ratio.

    • Solution: Optimize the liquid chromatography (LC) conditions. Use a high-efficiency column, such as a sub-2 µm particle size C18 column.[3] Ensure the mobile phase composition is appropriate; a common starting point is a gradient of methanol or acetonitrile with water containing a small amount of formic acid (e.g., 0.1%) to improve peak shape for carboxylic acids.[9]

Logical Troubleshooting Workflow for Low Signal

start Low GA19 Signal check_sample_prep Review Sample Preparation Protocol start->check_sample_prep spe_adequate Is SPE cleanup sufficient? check_sample_prep->spe_adequate check_ms_params Verify MS Parameters ionization_mode Correct Ionization Mode? (Negative ESI) check_ms_params->ionization_mode check_lc_conditions Examine LC Performance peak_shape Good Peak Shape? check_lc_conditions->peak_shape spe_adequate->check_ms_params Yes implement_spe Implement two-step SPE (MCX-HLB & MAX) spe_adequate->implement_spe No ionization_mode->check_lc_conditions Yes optimize_source Optimize Source Parameters ionization_mode->optimize_source No optimize_lc Optimize LC Gradient and Mobile Phase peak_shape->optimize_lc No solution_found Signal Improved peak_shape->solution_found Yes implement_spe->solution_found consider_derivatization Consider Chemical Derivatization optimize_source->consider_derivatization consider_derivatization->solution_found optimize_lc->solution_found

Caption: Troubleshooting workflow for low GA19 signal.

Issue 2: High Background Noise in the Chromatogram

Possible Causes and Solutions:

  • Contaminated Solvents or System: High background can originate from impurities in the mobile phase, contaminated tubing, or a dirty ion source.

    • Solution: Use high-purity, LC-MS grade solvents and additives.[10] Regularly flush the LC system and clean the mass spectrometer's ion source according to the manufacturer's recommendations. A "steam clean" of the MS overnight can sometimes improve background levels.[11]

  • Matrix Effects: Co-eluting compounds from the sample matrix can create a high chemical background, which can interfere with the detection of the target analyte.

    • Solution: Improve the sample cleanup procedure as described in Issue 1.[3] Additionally, optimizing the chromatographic separation to resolve GA19 from interfering matrix components is crucial. A shallower gradient or a different stationary phase might be necessary.

  • Electronic Noise: Improper grounding or issues with the mass spectrometer's electronics can lead to a high baseline.

    • Solution: Ensure all components of the LC-MS system are properly grounded. If the problem persists, consult a service engineer to diagnose potential electronic issues.[12]

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for this compound in negative ion mode ESI-MS/MS?

A1: In negative ion mode, this compound (molecular weight 362.43 g/mol ) will typically be detected as the deprotonated molecule, [M-H]⁻, with an m/z of 361.4. The fragmentation pattern in MS/MS will depend on the collision energy, but characteristic product ions should be selected for multiple reaction monitoring (MRM) to ensure specificity. While specific fragmentation data for GA19 is not as commonly published as for other gibberellins, the fragmentation of related gibberellins often involves losses of H₂O and CO₂.[4] It is essential to optimize the collision energy for the specific instrument being used to maximize the signal of the desired product ions.

Q2: How can I improve the sensitivity of my assay for GA19?

A2: To improve sensitivity, a multi-faceted approach is recommended:

  • Efficient Extraction and Cleanup: Use a validated SPE method to concentrate your sample and remove interfering matrix components.[3][4]

  • Chemical Derivatization: This can significantly boost the signal. Derivatization with reagents that add a permanently charged group or a highly ionizable moiety can increase sensitivity by several orders of magnitude.[8]

  • Optimize LC-MS/MS Parameters: Fine-tune all MS source parameters and collision energies for GA19.[3] Ensure your LC method provides sharp, symmetrical peaks.

Q3: What are the recommended starting conditions for LC separation of GA19?

A3: A good starting point for the separation of gibberellins is reversed-phase chromatography. The following table summarizes typical conditions:

ParameterRecommended Setting
Column C18 reversed-phase, ≤ 2.1 mm ID, < 2 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.2 - 0.4 mL/min
Gradient Start with a low percentage of B (e.g., 10-20%) and ramp up to a high percentage (e.g., 90-95%) over 10-15 minutes.
Column Temperature 30 - 40 °C

Note: These are general guidelines and should be optimized for your specific application and instrument.[3][9]

Q4: Is it better to use positive or negative ion mode for GA19 analysis?

A4: For underivatized GA19, negative ion mode is generally preferred as the carboxylic acid group readily loses a proton to form [M-H]⁻.[3] However, if you employ a derivatization strategy, for example, using a reagent that introduces a quaternary amine, then positive ion mode will be required and can offer superior sensitivity.[6][8]

Experimental Protocols

Protocol 1: Two-Step Solid-Phase Extraction (SPE) for Gibberellins from Plant Tissue

This protocol is adapted from methods shown to be effective for gibberellin purification.[3][4]

  • Homogenization: Homogenize frozen plant tissue (e.g., 100 mg fresh weight) in an appropriate extraction solvent (e.g., 80% acetonitrile with 5% formic acid).

  • Centrifugation: Centrifuge the homogenate and collect the supernatant.

  • First SPE (Oasis® MCX-HLB):

    • Condition an Oasis® MCX-HLB cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., 5% methanol) to remove polar impurities.

    • Elute the gibberellins with a suitable organic solvent (e.g., methanol/diethyl ether).

  • Second SPE (Oasis® MAX):

    • Activate an Oasis® MAX cartridge with methanol and equilibrate with ammonium bicarbonate solution.

    • Load the eluate from the first SPE step.

    • Wash the cartridge with acetonitrile.

    • Elute the gibberellins with a solution of formic acid in acetonitrile.

  • Evaporation and Reconstitution: Evaporate the final eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

SPE Workflow Diagram

start Plant Extract Supernatant mcx_hlb Oasis MCX-HLB Cartridge start->mcx_hlb wash1 Wash (Polar Impurities) mcx_hlb->wash1 elute1 Elute GAs wash1->elute1 max_cartridge Oasis MAX Cartridge elute1->max_cartridge wash2 Wash (Non-acidic Impurities) max_cartridge->wash2 elute2 Elute Acidic GAs wash2->elute2 evap Evaporate to Dryness elute2->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute final Ready for LC-MS/MS reconstitute->final

Caption: Two-step SPE workflow for GA purification.

Data Summary Tables

Table 1: Optimized UPLC-MS/MS Parameters for Gibberellin Analysis

The following are example parameters based on published methods and should be optimized for the specific instrument and analyte.[3][4]

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 1.5 - 3.0 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Gas Temp. 600 - 650 °C
Desolvation Gas Flow 650 - 1000 L/h
Collision Gas Argon
Collision Energy 20 - 30 eV (analyte-dependent)

Table 2: Impact of Derivatization on Gibberellin Signal Intensity

This table illustrates the potential improvement in sensitivity that can be achieved with derivatization.[6][8]

AnalyteMethodIon ModeRelative Signal Improvement
GibberellinsUnderivatizedNegativeBaseline
GibberellinsDerivatized (e.g., with bromocholine)PositiveUp to 50-fold increase
GibberellinsDerivatized (e.g., with BPTAB)Positive3-4 orders of magnitude increase

References

stability of Gibberellin A19 in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Gibberellin A19 (GA19) in various solvents and under different storage conditions. This information is intended for researchers, scientists, and professionals in drug development.

Stability of this compound

Disclaimer: Publicly available, quantitative stability data for this compound (GA19) in different solvents and under various storage conditions is limited. The data presented below for the closely related and well-studied Gibberellic Acid (GA3) is provided as a reference. Researchers should consider performing their own stability assessments for their specific experimental conditions.

Summary of Gibberellic Acid (GA3) Stability

The stability of gibberellins can be influenced by pH, temperature, and the solvent used. Hydrolysis of the lactone ring is a common degradation pathway in aqueous solutions.

CompoundSolvent/MediumpHTemperatureObserved Stability / Half-life
Gibberellic Acid (GA3)Aqueous Buffer5.0Not SpecifiedHalf-life of 77.8 hours[1]
Gibberellic Acid (GA3)Aqueous Buffer7.0Not SpecifiedHalf-life of 57.8 hours[1]
Gibberellic Acid (GA3)Dissolved Urea Solution4.5 - 9.0Ambient>98% remained after 24 hours[2]
Gibberellic Acid (GA3)Dry SolidNot ApplicableRoom TemperatureStable[3]
Gibberellic Acid (GA3)Aqueous or Aqueous-Alcoholic SolutionsNot SpecifiedNot SpecifiedSlowly undergoes hydrolysis[3]
General Solubility of Gibberellins

Proper dissolution is the first step to ensuring the stability of your GA19 solution.

GibberellinSolventSolubility Notes
This compound (GA19) Organic SolventsSoluble[4]
Gibberellin A1 (GA1)Acetone:Water (1:1), DMSO, MethanolSoluble[5]
Gibberellic Acid (GA3)Ethanol, DMSO, Dimethylformamide (DMF)Soluble[5]
Gibberellic Acid (GA3)Aqueous BuffersSparingly soluble. It is recommended to first dissolve in a minimal amount of an organic solvent like DMSO before diluting with an aqueous buffer.[5]

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the handling and storage of this compound.

Q1: I have prepared a stock solution of GA19 in DMSO. How should I store it and for how long is it stable?

A1: Based on general laboratory practice for gibberellins, it is recommended to store stock solutions in a non-aqueous, organic solvent such as DMSO or ethanol at -20°C or colder. For biological samples containing gibberellins, storage at -80°C is recommended to maintain integrity.[6] While specific stability data for GA19 in frozen organic solvents is unavailable, preparing fresh solutions or using solutions stored for no more than a few weeks is advisable to ensure the compound's integrity. For long-term experiments, it is best to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q2: I diluted my GA19 stock solution in an aqueous buffer for my experiment and stored it at 4°C. Can I use it after a week?

A2: Based on the stability data for the related GA3, which shows significant degradation in aqueous solutions at neutral and slightly acidic pH within a few days, it is not recommended to use aqueous solutions of gibberellins that have been stored for an extended period.[1] The hydrolysis of the lactone ring, a key structural feature for biological activity in many gibberellins, is a concern. It is best practice to prepare fresh dilutions in aqueous buffers immediately before use.

Q3: What are the signs of GA19 degradation in my solution?

A3: Visual signs of degradation are unlikely unless precipitation occurs due to solubility issues. Chemical degradation, such as hydrolysis, will not be visible. The most reliable indicator of degradation is a loss of biological activity in your experiments or the appearance of new peaks and a decrease in the parent peak area when analyzed by chromatography (e.g., HPLC or LC-MS).

Q4: I observed a precipitate when I diluted my GA19 stock solution into my aqueous culture medium. What happened?

A4: This is likely due to the lower solubility of GA19 in aqueous solutions compared to the organic solvent of your stock solution. To avoid this, ensure the final concentration of the organic solvent in your aqueous medium is low enough to be tolerated by your experimental system but high enough to maintain the solubility of GA19. You can also try vortexing or gentle warming to aid dissolution, but be mindful that heat can accelerate degradation. Preparing a more dilute stock solution might also be necessary.

Q5: How can I perform a quick check on the stability of my GA19 solution?

A5: The most straightforward method is to use an analytical technique like High-Performance Liquid Chromatography (HPLC) with a UV detector or a Mass Spectrometer (MS). You can compare the peak area of a freshly prepared GA19 standard to your stored solution. A significant decrease in the peak area of GA19 and the appearance of new peaks would indicate degradation.

Experimental Protocols

General Protocol for Assessing the Stability of this compound

This protocol provides a general workflow for researchers to determine the stability of GA19 under their specific experimental conditions.

Objective: To evaluate the stability of GA19 in a chosen solvent under defined storage conditions (e.g., temperature, light exposure).

Materials:

  • This compound (high purity standard)

  • Solvent(s) of interest (e.g., DMSO, ethanol, aqueous buffers)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Volumetric flasks and pipettes

  • Storage vials (amber glass to protect from light, if necessary)

  • Incubators or refrigerators set to desired storage temperatures

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of GA19 and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Ensure complete dissolution.

  • Preparation of Stability Samples:

    • Dilute the stock solution with the solvent(s) to be tested to the final experimental concentration.

    • Aliquot the solution into several vials for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C).

  • Initial Analysis (Time Zero):

    • Immediately after preparation, analyze one of the vials using a validated HPLC or LC-MS method to determine the initial concentration and purity of GA19. This will serve as the baseline (T=0).

  • Storage:

    • Place the remaining vials under the different storage conditions. Protect from light if photostability is being assessed.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 24h, 48h, 1 week, 2 weeks), retrieve a vial from each storage condition.

    • Allow the sample to equilibrate to room temperature before analysis.

    • Analyze the sample using the same analytical method as for the initial analysis.

  • Data Analysis:

    • Calculate the percentage of GA19 remaining at each time point relative to the initial concentration.

    • Monitor for the appearance of new peaks, which could be degradation products.

    • Plot the percentage of GA19 remaining versus time to determine the degradation kinetics.

Analytical Method Example: HPLC-UV
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Approximately 205-210 nm (as gibberellins lack a strong chromophore)

  • Injection Volume: 10 µL

  • Temperature: 25°C

Visualizations

Gibberellin Biosynthesis Pathway

The following diagram illustrates a simplified gibberellin biosynthesis pathway, highlighting the position of GA19 as a precursor to other gibberellins.

Gibberellin_Biosynthesis GGDP GGDP ent_kaurene ent-kaurene GGDP->ent_kaurene GA12 GA12 ent_kaurene->GA12 GA53 GA53 GA12->GA53 GA44 GA44 GA53->GA44 GA19 This compound GA44->GA19 GA20 GA20 GA19->GA20 GA20-oxidase GA1 GA1 (Bioactive) GA20->GA1 GA3-oxidase GA29 GA29 (Inactive) GA20->GA29 GA2-oxidase GA8 GA8 (Inactive) GA1->GA8 GA2-oxidase

Caption: Simplified gibberellin biosynthesis pathway showing GA19 as a precursor.

References

optimizing solid-phase extraction protocols for Gibberellin A19 from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solid-phase extraction (SPE) protocols for Gibberellin A19 (GA19) from complex matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the solid-phase extraction of this compound.

Problem Potential Causes Solutions
Low or No Recovery of GA19 Inappropriate Sorbent Selection: The chosen SPE sorbent may not have the optimal retention mechanism for GA19.- For GA19, a tetracyclic diterpenoid carboxylic acid, a reverse-phase (e.g., C18) or a mixed-mode anion exchange (MAX) sorbent is generally recommended. - C18 retains GA19 through hydrophobic interactions, while MAX sorbents utilize both hydrophobic and ion-exchange mechanisms, which can enhance retention from complex matrices.
Improper Sample pH: The pH of the sample and loading buffer can significantly impact the retention of the acidic GA19 on the sorbent.- Adjust the pH of the sample to be at least 2 pH units below the pKa of GA19's carboxylic acid group to ensure it is in its neutral form for optimal retention on a reverse-phase sorbent.
Sorbent Bed Drying: For silica-based sorbents like C18, allowing the sorbent bed to dry out after conditioning and before sample loading can drastically reduce recovery.- Ensure the sorbent bed remains solvated throughout the conditioning and sample loading steps.
Inefficient Elution: The elution solvent may be too weak to desorb GA19 from the sorbent completely.- Increase the organic strength of the elution solvent (e.g., increase the percentage of methanol or acetonitrile). - For MAX sorbents, use an acidified organic solvent to neutralize the ionic interaction and facilitate elution. - Consider using a stronger solvent like isopropanol if methanol or acetonitrile fails to provide adequate recovery.
Poor Reproducibility Inconsistent Flow Rates: Variations in flow rates during sample loading, washing, and elution can lead to inconsistent interaction times with the sorbent.- Use a vacuum manifold or an automated SPE system to maintain consistent flow rates between samples. A flow rate of 1-2 mL/min is a good starting point for sample loading.
Sample Overload: Exceeding the binding capacity of the SPE cartridge will result in analyte breakthrough and inconsistent recoveries.- Ensure the amount of sample loaded does not exceed the sorbent's capacity. If overload is suspected, reduce the sample volume or use a cartridge with a larger sorbent mass.
Variable Sample Pre-treatment: Inconsistencies in sample preparation prior to SPE will lead to variable results.- Standardize the sample pre-treatment protocol, including tissue homogenization, extraction solvent volume, and centrifugation/filtration steps.
High Background or Interfering Peaks Insufficient Washing: The wash steps may not be effective at removing matrix components that co-elute with GA19.- Optimize the wash solvent. Increase the organic content of the wash solvent incrementally to find the strongest wash that does not elute GA19. - For mixed-mode sorbents, perform sequential washes with both aqueous and organic solvents to remove a wider range of interferences.
Matrix Effects in LC-MS Analysis: Co-eluting matrix components can cause ion suppression or enhancement, affecting the quantification of GA19.- A more selective SPE protocol, such as one using a mixed-mode sorbent, can provide a cleaner extract. - Consider the use of stable isotope-labeled internal standards to compensate for matrix effects.
SPE Cartridge Clogging Particulates in the Sample: The presence of suspended solids in the sample extract can clog the frits of the SPE cartridge.- Centrifuge the initial sample extract at a high speed (e.g., >10,000 x g) and filter the supernatant through a 0.45 µm or 0.22 µm filter before loading onto the SPE cartridge.

Frequently Asked Questions (FAQs)

Q1: What is the best SPE sorbent for this compound extraction from plant tissues?

A1: The most commonly used sorbent for gibberellin analysis is reverse-phase C18.[1] It separates compounds based on hydrophobicity and is effective for the tetracyclic diterpene structure of GA19. For highly complex matrices, a mixed-mode anion exchange (MAX) sorbent can offer superior cleanup by utilizing both reverse-phase and anion exchange retention mechanisms. The choice may depend on the complexity of the matrix and the required purity of the final extract.

Q2: How can I minimize matrix effects when analyzing GA19 by LC-MS?

A2: Matrix effects, which can lead to ion suppression or enhancement, are a significant challenge in the LC-MS analysis of gibberellins from complex matrices. To minimize these effects:

  • Optimize the SPE cleanup: A more rigorous wash step during SPE can remove many interfering compounds. Using a more selective sorbent, like a mixed-mode phase, can also yield a cleaner extract.

  • Employ stable isotope-labeled internal standards: The use of a deuterated GA19 internal standard is the most effective way to compensate for matrix effects, as it will behave nearly identically to the analyte during both extraction and ionization.

  • Chromatographic separation: Ensure adequate chromatographic separation of GA19 from co-eluting matrix components.

  • Dilute the sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering matrix components.

Q3: What are the critical steps in an SPE protocol for GA19?

A3: Several steps are critical for a successful SPE protocol for GA19:

  • Sample Pre-treatment and pH Adjustment: Proper homogenization of the plant tissue and adjustment of the sample pH to ensure GA19 is in a neutral form (for reverse-phase SPE) are crucial for consistent retention.

  • Sorbent Conditioning and Equilibration: For silica-based sorbents, it is vital not to let the sorbent dry out after conditioning with an organic solvent and equilibrating with an aqueous solution. This ensures proper activation of the sorbent.

  • Wash Step Optimization: The wash step is critical for removing interferences. It should be as strong as possible (i.e., highest organic content) without eluting the GA19.

  • Elution: Complete elution in a minimal volume is desired. The choice of elution solvent and its volume should be optimized to ensure full recovery of GA19 while minimizing the elution of remaining interferences.

Q4: What are typical recovery rates for gibberellins using SPE?

A4: Recovery rates can vary significantly depending on the gibberellin, the complexity of the matrix, and the SPE protocol. For reference, here are some reported recovery efficiencies for various gibberellins and SPE methods:

Gibberellin(s)SPE SorbentMatrixRecovery Rate
GA3C18Plant Samples70-90%
Phytohormone Mix (including GAs)Mixed-Mode Anion Exchange (MAX)Plant Samples86.2–96.7%
Phytohormone Mix (including GAs)Dual SPE (MCX and MAX)Plant Samples< 45%
Phytohormone Mix (including GAs)Tertiary SPE (MCX, HLB, and MAX)Plant Samples65-95%

Note: This data is for general guidance. It is essential to determine the recovery for GA19 in your specific matrix and with your optimized protocol.

Experimental Protocol: General SPE Method for GA19 from Plant Tissue

This protocol provides a starting point for developing an optimized SPE method for GA19 using a C18 sorbent.

1. Sample Preparation:

  • Homogenize 100 mg of fresh plant tissue in liquid nitrogen.
  • Extract the homogenized tissue with 1 mL of 80% methanol containing an appropriate internal standard (e.g., deuterated GA19).
  • Vortex thoroughly and incubate at 4°C for at least 1 hour.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter.
  • Dilute the filtered extract with 4 volumes of water and adjust the pH to ~3.0 with formic acid.

2. SPE Procedure (C18, 100 mg/3 mL):

  • Conditioning: Pass 3 mL of methanol through the cartridge.
  • Equilibration: Pass 3 mL of water (pH 3.0) through the cartridge. Do not allow the sorbent to dry.
  • Loading: Load the diluted and acidified sample extract onto the cartridge at a flow rate of approximately 1 mL/min.
  • Washing: Wash the cartridge with 3 mL of water (pH 3.0) to remove polar interferences.
  • Drying: Dry the cartridge thoroughly under high vacuum for 10-15 minutes to remove all water.
  • Elution: Elute the GA19 with 2 x 1 mL of 80% methanol. Collect the eluate in a clean tube.

3. Post-Elution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18) cluster_analysis Analysis Homogenize Homogenize Plant Tissue Extract Extract with 80% Methanol Homogenize->Extract Clarify Centrifuge & Filter Extract->Clarify Adjust Dilute & Acidify (pH 3.0) Clarify->Adjust Condition Condition (Methanol) Equilibrate Equilibrate (Acidified Water) Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash (Acidified Water) Load->Wash Waste Dry Dry Sorbent Wash->Dry Waste Elute Elute GA19 (80% Methanol) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Collect Reconstitute Reconstitute Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: General workflow for Solid-Phase Extraction of this compound.

Troubleshooting_Tree Start Low GA19 Recovery Check_pH Is Sample pH ~3.0? Start->Check_pH Adjust_pH Adjust Sample pH with Formic Acid Check_pH->Adjust_pH No Check_Elution Is Elution Solvent Strong Enough? Check_pH->Check_Elution Yes Increase_Organic Increase % Methanol or Switch to Isopropanol Check_Elution->Increase_Organic No Check_Wash Analyte Loss in Wash Step? Check_Elution->Check_Wash Yes Decrease_Wash Decrease Organic Strength of Wash Solvent Check_Wash->Decrease_Wash Yes Check_Sorbent Consider Sorbent Check_Wash->Check_Sorbent No Try_MAX Try Mixed-Mode Anion Exchange (MAX) Sorbent Check_Sorbent->Try_MAX

Caption: Troubleshooting decision tree for low GA19 recovery in SPE.

References

interference of other compounds in Gibberellin A19 bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gibberellin A19 (GA19) bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that interfere with this compound bioassays?

A: The most frequently encountered interfering compounds in GA19 bioassays are other plant hormones, particularly abscisic acid (ABA), and phenolic compounds.[1][2][3] ABA is a well-known antagonist of gibberellin activity and can suppress the growth promotion effects typically measured in these bioassays.[4][5] Phenolic compounds, which are widespread in plant extracts, can also inhibit gibberellin-induced responses.[2]

Q2: How can I remove interfering substances from my plant extracts before conducting a GA19 bioassay?

A: Purification of plant extracts is highly recommended to minimize interference.[1] Solid-phase extraction (SPE) is a widely used and effective technique for cleaning up plant extracts.[6][7] SPE cartridges, such as those with a C18 reverse-phase sorbent, are commonly used to separate gibberellins from more polar and non-polar interfering compounds.[6][7]

Q3: Which bioassay is most suitable for detecting this compound activity?

A: The dwarf rice micro-drop bioassay is a highly sensitive and suitable method for detecting the biological activity of a broad spectrum of gibberellins, including GA19.[1][8] This assay utilizes dwarf rice cultivars, such as 'Tan-ginbozu' and 'Waito-C', which exhibit a significant elongation response to applied gibberellins.[1][9]

Q4: My GA19 bioassay is showing no signal or a very weak response. What are the possible causes?

A: A lack of signal in your bioassay can stem from several factors. Firstly, ensure that your reagents are properly stored and equilibrated to the correct assay temperature.[10] Omission of a step or reagent in the protocol is a common error.[10] It is also possible that the concentration of GA19 in your sample is too low, or that inhibitory compounds in your extract are masking the gibberellin activity.[1] Consider performing a serial dilution of your sample to determine if high concentrations of inhibitors are the issue.[10]

Q5: Can other gibberellins in my sample interfere with the GA19 bioassay?

A: Yes, bioassays typically measure the total biological activity of all active gibberellins present in the sample. Different gibberellins can have varying levels of activity in a particular bioassay. For instance, in the dwarf rice bioassay, GA1, GA3, and GA4 are generally more active than GA19. Therefore, the presence of these other gibberellins will contribute to the overall response and may not be distinguishable from the activity of GA19 alone without prior chromatographic separation (e.g., HPLC).

Troubleshooting Guides

Problem 1: High background or inconsistent results in the bioassay.
  • Possible Cause: Contaminants in the plant extract are causing non-specific effects on the bioassay organism.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Implement or optimize a solid-phase extraction (SPE) protocol to remove interfering compounds. A detailed protocol is provided in the "Experimental Protocols" section.

    • Blank Controls: Run appropriate blank controls, including a solvent blank and a blank extract (a sample prepared using the same extraction and purification procedure but without the plant material), to assess the background signal.

    • Reagent Purity: Ensure all solvents and reagents used for extraction and the bioassay are of high purity to avoid introducing contaminants.

Problem 2: Suspected inhibition of gibberellin activity.
  • Possible Cause: Presence of inhibitory compounds such as abscisic acid (ABA) or phenolics in the sample.

  • Troubleshooting Steps:

    • Dilution Series: Prepare a serial dilution of your plant extract and test each dilution in the bioassay. If inhibition is present, you may observe a stronger response at higher dilutions as the inhibitor concentration decreases.

    • Co-application with a Known Standard: Spike a known concentration of a GA19 standard into a sample of your purified extract. A lower-than-expected response compared to the standard alone in the control solution would indicate the presence of inhibitors.

    • Targeted Removal of Inhibitors: Employ specific SPE cartridges or fractionation steps designed to remove ABA and phenolic compounds.

Problem 3: The dwarf rice seedlings in the bioassay are not growing uniformly.
  • Possible Cause: Inconsistent environmental conditions or improper application of the test solution.

  • Troubleshooting Steps:

    • Uniform Environmental Conditions: Ensure that the seedlings are grown under consistent light, temperature, and humidity.

    • Precise Application: Use a calibrated micropipette to apply a consistent volume of the test solution to each seedling. The micro-drop method requires precise application to the coleoptile.[9]

    • Seed Quality: Use seeds from a reliable source and of a uniform size and age to ensure consistent germination and growth.

Quantitative Data

The following table summarizes the known and potential interfering compounds in this compound bioassays. Specific quantitative data on the inhibitory concentrations of these compounds for GA19 are limited in the literature; therefore, general observations are provided.

Interfering CompoundType of InterferenceTypical Bioassay System AffectedNotes
Abscisic Acid (ABA) Antagonistic/InhibitoryDwarf Rice Bioassay, Lettuce Hypocotyl BioassayABA is a natural antagonist of GA action and can significantly suppress GA-induced growth. The extent of inhibition is concentration-dependent.[4][5]
Phenolic Compounds InhibitoryGeneral plant bioassaysA diverse group of compounds that can non-specifically inhibit plant growth and interfere with the bioassay response.[2]
Other Bioactive Gibberellins (e.g., GA1, GA3, GA4) Additive/SynergisticAll GA bioassaysThese will also elicit a response, leading to an overestimation of GA19 activity if not separated beforehand.
Cytokinins May reverse ABA inhibitionLettuce Seed GerminationIn some systems, cytokinins can counteract the inhibitory effects of ABA.
Auxins Potential for interactionGeneral plant bioassaysThe interaction between auxins and gibberellins is complex and can be synergistic or antagonistic depending on the specific bioassay and concentrations.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Purification of Gibberellins from Plant Extracts

This protocol is a general guideline for the cleanup of plant extracts using a C18 SPE cartridge to remove interfering compounds prior to GA19 bioassay.

Materials:

  • C18 SPE Cartridge (e.g., 500 mg sorbent mass)

  • Vacuum manifold

  • Methanol (100%)

  • Water (HPLC grade)

  • Nitrogen gas supply

  • Plant extract dissolved in a suitable solvent

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of 100% methanol through the C18 cartridge.

    • Equilibrate the cartridge by passing 5 mL of HPLC grade water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Ensure your plant extract is in an aqueous solution or a solvent compatible with the C18 sorbent (e.g., low percentage of organic solvent).

    • Slowly load the sample onto the conditioned cartridge.

  • Washing (Removal of Polar Impurities):

    • Wash the cartridge with 5 mL of water or a low percentage methanol-water solution (e.g., 10% methanol) to elute highly polar, interfering compounds.

  • Elution of Gibberellins:

    • Elute the gibberellins from the cartridge using a higher concentration of methanol (e.g., 80-100% methanol). Collect the eluate.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried residue in a known, small volume of a suitable solvent for the bioassay (e.g., 50% acetone).[9]

Protocol 2: Dwarf Rice ('Tan-ginbozu') Micro-drop Bioassay for this compound

This protocol is adapted from the method described by Murakami.

Materials:

  • Dwarf rice seeds (Oryza sativa L. cv. 'Tan-ginbozu')

  • Test tubes or vials

  • Filter paper

  • Growth chamber with controlled light and temperature

  • Micropipette (1 µL)

  • Test solutions (purified plant extracts and GA19 standards)

Procedure:

  • Seed Germination:

    • Sterilize rice seeds and place them on moist filter paper in a petri dish.

    • Allow the seeds to germinate in the dark at 30-32°C for 2 days.

  • Seedling Growth:

    • Transfer the germinated seeds to test tubes or vials containing a small amount of water or a nutrient solution.

    • Grow the seedlings under continuous light at 30-32°C for approximately 24 hours until the second leaf begins to emerge.

  • Application of Test Solution:

    • Using a micropipette, carefully apply a 1 µL droplet of the test solution (purified extract or GA19 standard) to the area between the coleoptile and the first leaf of each seedling.[1][9]

  • Incubation:

    • Return the treated seedlings to the growth chamber and continue to grow under the same conditions for 3-5 days.

  • Measurement:

    • Measure the length of the second leaf sheath.

    • Compare the elongation of the second leaf sheath in seedlings treated with the plant extract to those treated with known concentrations of GA19 standards and control solutions.

Visualizations

GA_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GA19 This compound (or other active GA) GID1 GID1 Receptor GA19->GID1 Binds to DELLA DELLA Protein (Growth Repressor) GID1->DELLA GA-GID1 complex binds to DELLA SCF SCF Complex (E3 Ubiquitin Ligase) DELLA->SCF Conformational change exposes DELLA for SCF binding Proteasome 26S Proteasome DELLA->Proteasome Degradation PIF PIF Transcription Factor DELLA->PIF Represses SCF->DELLA Ubiquitination Proteasome->PIF Repression lifted GA_Response_Gene GA Response Gene PIF->GA_Response_Gene Activates transcription Transcription Transcription & Translation GA_Response_Gene->Transcription Growth_Response Growth Response (e.g., stem elongation) Transcription->Growth_Response

Caption: Gibberellin signaling pathway leading to growth response.

Experimental_Workflow Start Plant Tissue Sample Extraction Extraction (e.g., with 80% Methanol) Start->Extraction Crude_Extract Crude Plant Extract Extraction->Crude_Extract SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Crude_Extract->SPE Purified_Extract Purified Extract (Gibberellin-rich fraction) SPE->Purified_Extract Interfering_Compounds Interfering Compounds Removed (ABA, Phenolics, etc.) SPE->Interfering_Compounds Bioassay This compound Bioassay (e.g., Dwarf Rice Micro-drop) Purified_Extract->Bioassay Data_Analysis Data Analysis and Quantification Bioassay->Data_Analysis

Caption: Experimental workflow for GA19 bioassay with sample purification.

Troubleshooting_Logic Start Unexpected Bioassay Result (e.g., low/no signal, high variability) Check_Protocol Review Protocol and Reagent Handling Start->Check_Protocol Inhibitors Suspect Inhibitory Compounds? Check_Protocol->Inhibitors Dilution Perform Serial Dilution of Extract Inhibitors->Dilution Yes Check_Concentration Suspect Low GA19 Concentration Inhibitors->Check_Concentration No Response_Improves Response Improves with Dilution? Dilution->Response_Improves Optimize_SPE Optimize SPE Cleanup Protocol Response_Improves->Optimize_SPE No Inhibitor_Confirmed Inhibition Confirmed Response_Improves->Inhibitor_Confirmed Yes Inhibitor_Confirmed->Optimize_SPE Assay_Conditions Check Bioassay Environmental Conditions Check_Concentration->Assay_Conditions

Caption: Troubleshooting logic for unexpected GA19 bioassay results.

References

degradation of Gibberellin A19 standard solutions and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Gibberellin A19 (GA19) standard solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experiments.

Troubleshooting Guides

This section addresses specific issues that users may encounter with GA19 standard solutions, offering potential causes and corrective actions.

IssuePotential Cause(s)Corrective Action(s)
Inconsistent or lower than expected bioassay results Degradation of GA19 in the standard solution.1. Prepare fresh standard solutions before each experiment. 2. Verify the storage conditions of the stock solution (see FAQs below). 3. Use a stability-indicating analytical method (e.g., UPLC-MS/MS) to confirm the concentration and purity of the standard solution.
Precipitate formation in the standard solution 1. Poor solubility of GA19 in the chosen solvent. 2. Fluctuation in storage temperature.1. Ensure the use of an appropriate solvent (e.g., methanol, ethanol, or DMSO for stock solutions). 2. For aqueous solutions, consider preparing a stock in an organic solvent first and then diluting with the aqueous buffer. 3. Store solutions at a constant, recommended temperature.
Changes in the physical appearance of the solution (e.g., color change) Potential chemical degradation or contamination.1. Discard the solution immediately. 2. Prepare a fresh solution using high-purity solvent and GA19 standard. 3. Ensure all glassware is scrupulously clean.

Frequently Asked Questions (FAQs)

What are the primary factors that cause the degradation of this compound standard solutions?

While specific stability data for this compound is limited in publicly available literature, based on the behavior of structurally similar gibberellins like Gibberellic Acid (GA3), the primary factors contributing to degradation are:

  • pH: Gibberellins are generally more stable in acidic conditions. Neutral to alkaline aqueous solutions can lead to hydrolysis and isomerization, reducing biological activity. For GA3, the greatest stability in aqueous solutions is observed at a pH between 3 and 4.[1]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2]

  • Solvent: Aqueous solutions of gibberellins are more prone to degradation than solutions prepared in organic solvents.[3]

  • Light: Exposure to light, particularly UV light, can contribute to the degradation of gibberellins.

What are the recommended solvents for preparing this compound standard solutions?

For preparing stock solutions, it is recommended to use organic solvents in which gibberellins are readily soluble. These include:

  • Methanol[4]

  • Ethanol[5]

  • Dimethyl sulfoxide (DMSO)

Aqueous solutions for experimental use should ideally be prepared fresh by diluting a stock solution made in an organic solvent. It is not recommended to store aqueous solutions for more than one day.[3]

What are the optimal storage conditions for this compound standard solutions?

To minimize degradation, this compound standard solutions should be stored under the following conditions:

ParameterRecommendation
Temperature -20°C for long-term storage.[4]
Light Store in the dark, using amber vials or by wrapping the container in aluminum foil.[4]
Container Use clean, tightly sealed glass vials to prevent solvent evaporation and contamination.
What are the likely degradation products of this compound?

Specific degradation products of GA19 are not well-documented in the literature. However, based on its chemical structure which contains two carboxylic acid groups and an aldehyde, a potential degradation pathway is the oxidation of the aldehyde group to a carboxylic acid, forming a tricarboxylic acid derivative. This would alter the biological activity of the molecule.

How can I verify the stability of my this compound standard solution?

A stability-indicating analytical method is required to accurately determine the concentration of intact GA19 and to detect the presence of any degradation products. The recommended method is Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS).[6][7] This technique offers high sensitivity and selectivity for the analysis of gibberellins.

Experimental Protocols

Protocol for Preparation of a 1 mg/mL this compound Stock Solution in Methanol
  • Materials:

    • This compound standard (solid)

    • Methanol (HPLC grade or equivalent)

    • Analytical balance

    • Volumetric flask (e.g., 10 mL)

    • Pipettes

    • Amber glass vial with a screw cap for storage

  • Procedure:

    • Accurately weigh 10 mg of the this compound standard using an analytical balance.

    • Transfer the weighed GA19 to a 10 mL volumetric flask.

    • Add a small amount of methanol (approximately 5 mL) to the flask and gently swirl to dissolve the solid. A brief sonication may aid in dissolution.

    • Once the solid is completely dissolved, add methanol to the 10 mL mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the stock solution to a labeled amber glass vial for storage.

  • Storage:

    • Store the stock solution at -20°C in the dark.

Visualizations

Hypothesized Degradation Pathway of this compound

The following diagram illustrates a plausible, yet hypothesized, degradation pathway for this compound, primarily involving the oxidation of the aldehyde group.

GA19_Degradation cluster_conditions Degradation Factors GA19 This compound (Active) Oxidized_GA19 Oxidized this compound (Potentially less active) GA19->Oxidized_GA19 Oxidation of aldehyde group pH pH (Neutral/Alkaline) Temp High Temperature Light Light Exposure Stability_Study_Workflow start Prepare GA19 Standard Solution storage Aliquot and store under different conditions (e.g., Temp, Light, pH) start->storage sampling Sample at defined time points (e.g., T=0, 1, 7, 30 days) storage->sampling analysis Analyze samples by UPLC-MS/MS sampling->analysis data Quantify GA19 concentration and identify degradation products analysis->data conclusion Determine degradation rate and optimal storage conditions data->conclusion

References

Technical Support Center: Enhancing the Efficiency of Gibberellin A19 Purification from Pigmented Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of Gibberellin A19 (GA19) from pigmented tissues.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during your GA19 purification experiments.

Q1: Why is my GA19 recovery consistently low when extracting from pigmented tissues, and what steps can I take to improve it?

Low recovery of GA19 from pigmented tissues is a common issue stemming from several factors throughout the extraction and purification process. The primary culprits are often inefficient initial extraction, losses during pigment removal steps, and degradation of the target molecule.

Common Causes and Solutions:

  • Inefficient Extraction: The choice of solvent is critical. While methanol is a common choice for gibberellin extraction, its efficiency can be hampered by the complex matrix of pigmented tissues.[1] Aqueous buffers have also been used and can reduce the co-extraction of pigments.[2]

    • Troubleshooting:

      • Ensure thorough homogenization of the plant material to maximize solvent contact. Grinding fresh or frozen tissue in a cold extraction medium is recommended.[1]

      • Consider a sequential extraction approach, starting with a less polar solvent to remove some pigments before extracting with a more polar solvent for gibberellins.

      • Optimize the solvent-to-sample ratio to ensure complete extraction.

  • Co-precipitation with Pigments: During solvent partitioning or concentration steps, GA19 can co-precipitate with chlorophylls and other pigments, leading to significant losses.

    • Troubleshooting:

      • Employ a preliminary purification step like size-exclusion chromatography to separate gibberellins from high-molecular-weight pigments before further purification.[3]

      • Utilize solid-phase extraction (SPE) with a C18 cartridge, which can effectively separate gibberellins from many interfering substances.[4][5][6]

  • Degradation: Gibberellins can be sensitive to changes in pH and temperature.

    • Troubleshooting:

      • Maintain cold conditions (4°C) throughout the extraction and purification process to minimize enzymatic degradation.[1]

      • Buffer your extraction solvents to maintain a stable pH.

dot digraph "Troubleshooting Low GA19 Recovery" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10];

subgraph "cluster_problem" { label="Problem"; style="filled"; fillcolor="#F1F3F4"; Problem [label="Low GA19 Recovery", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_causes" { label="Potential Causes"; style="filled"; fillcolor="#F1F3F4"; InefficientExtraction [label="Inefficient Initial\nExtraction", fillcolor="#FBBC05", fontcolor="#202124"]; CoPrecipitation [label="Co-precipitation\nwith Pigments", fillcolor="#FBBC05", fontcolor="#202124"]; Degradation [label="GA19 Degradation", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_solutions" { label="Solutions"; style="filled"; fillcolor="#F1F3F4"; OptimizeSolvent [label="Optimize Extraction Solvent\n& Homogenization", fillcolor="#34A853", fontcolor="#FFFFFF"]; SizeExclusion [label="Implement Size-Exclusion\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; UseSPE [label="Utilize Solid-Phase\nExtraction (SPE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MaintainCold [label="Maintain Cold Chain\n(4°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; BufferSolvents [label="Use Buffered\nSolvents", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Problem -> InefficientExtraction [color="#4285F4"]; Problem -> CoPrecipitation [color="#4285F4"]; Problem -> Degradation [color="#4285F4"];

InefficientExtraction -> OptimizeSolvent [color="#4285F4"]; CoPrecipitation -> SizeExclusion [color="#4285F4"]; CoPrecipitation -> UseSPE [color="#4285F4"]; Degradation -> MaintainCold [color="#4285F4"]; Degradation -> BufferSolvents [color="#4285F4"]; } caption: "Troubleshooting guide for low GA19 recovery."

Q2: How can I effectively remove chlorophyll and other pigments that interfere with GA19 purification?

Pigment co-extraction is a major challenge in purifying compounds from plant tissues.[7] These pigments can interfere with downstream analytical techniques like HPLC and mass spectrometry.[7]

Effective Pigment Removal Strategies:

  • Liquid-Liquid Partitioning: This is a traditional method to separate compounds based on their differential solubility in two immiscible liquids, such as an aqueous phase and an organic solvent like hexane or petroleum ether.[1][7] This is often used as an initial cleanup step.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing pigments. C18 cartridges are commonly used and can yield almost pigment-free fractions of gibberellins.[4][5][6]

  • Size-Exclusion Chromatography (SEC): SEC can be used to separate larger molecules like chlorophyll from smaller molecules like gibberellins. This method has been shown to result in a significant reduction in the mass of the kauranoid-enriched fraction.[3]

  • Activated Charcoal: Activated charcoal can be used to adsorb pigments from the extract. However, care must be taken as it can also adsorb the target gibberellins, so optimization is required.

Q3: My HPLC-MS/MS results for GA19 are inconsistent, showing shifting retention times and poor peak shapes. What could be the cause?

Inconsistent chromatographic performance is often due to matrix effects from co-eluting impurities that were not removed during sample cleanup.

Potential Causes and Solutions:

  • Matrix Effects: Residual pigments, lipids, or secondary metabolites can interfere with the ionization of GA19 in the mass spectrometer or interact with the stationary phase of the HPLC column, leading to poor peak shape and retention time shifts.

    • Troubleshooting:

      • Improve sample cleanup by incorporating an additional purification step, such as a different SPE phase or immunoaffinity chromatography.

      • Use a guard column to protect your analytical column from strongly retained impurities.

      • Develop a more effective gradient elution method to better separate GA19 from interfering compounds.

  • Column Contamination: Buildup of contaminants on the HPLC column can degrade its performance over time.

    • Troubleshooting:

      • Implement a rigorous column washing protocol between runs.

      • If performance does not improve, replace the column.

  • Mobile Phase Issues: Inconsistent mobile phase preparation can lead to variability in retention times.

    • Troubleshooting:

      • Ensure accurate and consistent preparation of mobile phase solvents and additives.

      • Degas the mobile phase to prevent bubble formation in the system.

Q4: What are the best practices to prevent GA19 degradation during the purification process?

Gibberellins are susceptible to degradation under certain conditions. Maintaining the integrity of the molecule throughout the purification workflow is crucial for accurate quantification.

Preventative Measures:

  • Temperature Control: Perform all extraction and purification steps at low temperatures (e.g., 4°C) to minimize enzymatic activity that could degrade GA19.[1]

  • pH Stability: Use buffered solutions during extraction and purification to avoid pH extremes that can cause structural changes to the gibberellin molecule.

  • Light Protection: Pigmented extracts can be sensitive to light. Work in low-light conditions or use amber-colored vials to protect the sample from photodegradation.

  • Minimize Freeze-Thaw Cycles: If storing extracts, aliquot them into smaller volumes to avoid repeated freezing and thawing, which can lead to degradation.

  • Use of Antioxidants: Consider adding antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent to prevent oxidation of GA19.

Frequently Asked Questions (FAQs)

Q1: Which initial extraction solvent is most effective for GA19 from pigmented tissues?

Methanol, often in a mixture with water, is a widely used and effective solvent for extracting gibberellins due to its ability to penetrate plant cells.[1] However, for heavily pigmented tissues, aqueous buffer extractions can be advantageous as they tend to extract fewer pigments.[2] The optimal choice may depend on the specific plant matrix, and empirical testing is recommended.

Q2: What are the primary advantages and disadvantages of using Solid-Phase Extraction (SPE) for GA19 purification?

Advantages:

  • Effective Cleanup: SPE, particularly with C18 cartridges, is highly effective at removing pigments and other interfering substances from plant extracts.[4][5][6]

  • Concentration: SPE can be used to concentrate the sample, which is beneficial given the low endogenous levels of gibberellins.[5]

  • Selectivity: By choosing the appropriate sorbent and elution solvents, a good degree of selectivity for gibberellins can be achieved.

Disadvantages:

  • Potential for Loss: If not properly optimized, GA19 can be lost during the loading, washing, or elution steps.

  • Method Development: Finding the optimal SPE protocol for a specific plant matrix may require significant method development.

Q3: When is it appropriate to use immunoaffinity chromatography for GA19 purification?

Immunoaffinity chromatography is a powerful technique that utilizes antibodies specific to gibberellins to achieve very high purity.[8][9][10][11] It is particularly useful when:

  • High Purity is Required: For applications such as quantitative analysis where matrix effects must be minimized.

  • Low Abundance: When GA19 is present at very low concentrations, the high specificity of immunoaffinity chromatography allows for its selective enrichment.[8]

  • Complex Matrices: For tissues with a high degree of interfering compounds that are difficult to remove with other methods.

Q4: What are the recommended HPLC columns and mobile phases for the analysis of GA19?

A reversed-phase C18 column is the most common choice for the separation of gibberellins.[4][6][12] A gradient elution using a mobile phase consisting of an aqueous component (often with an additive like formic acid or ammonium formate to improve peak shape and ionization) and an organic component (typically acetonitrile or methanol) is generally employed.[13]

Q5: How can I accurately quantify the amount of GA19 in my purified sample?

The most common and accurate method for quantifying gibberellins is through liquid chromatography-tandem mass spectrometry (LC-MS/MS) using the multiple-reaction monitoring (MRM) mode.[13] This method involves the use of a stable isotope-labeled internal standard of GA19, which is added to the sample at the beginning of the extraction process. The ratio of the endogenous GA19 to the internal standard is used to calculate the absolute concentration, correcting for any losses during sample preparation.

Experimental Protocols

Protocol 1: General Extraction of Gibberellins from Pigmented Tissues

  • Homogenization: Freeze 1-5 g of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Transfer the powdered tissue to a centrifuge tube and add 10 mL of 80% methanol containing an appropriate amount of a stable isotope-labeled internal standard for GA19.

  • Incubation: Shake the mixture overnight at 4°C in the dark.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Collection: Carefully collect the supernatant.

  • Re-extraction: Re-extract the pellet with another 5 mL of the extraction solvent, centrifuge again, and combine the supernatants.

  • Concentration: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

Protocol 2: Pigment Removal using Solid-Phase Extraction (SPE)

  • Sample Preparation: Reconstitute the dried extract from Protocol 1 in 1 mL of 10% methanol.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by washing with 5 mL of methanol followed by 5 mL of 10% methanol.

  • Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 10% methanol to remove polar impurities.

  • Elution: Elute the gibberellins with 5 mL of 80% methanol.

  • Drying: Dry the eluate under a stream of nitrogen.

Protocol 3: Immunoaffinity Chromatography for High-Purity GA19 Isolation

  • Antibody Immobilization: Couple anti-gibberellin antibodies to a solid support, such as Affi-gel 10 or Fast-Flow Sepharose 4B, following the manufacturer's instructions.[8][10]

  • Column Packing: Pack the immunosorbent into a small column.

  • Equilibration: Equilibrate the column with a suitable buffer (e.g., phosphate-buffered saline).

  • Sample Loading: Load the partially purified extract (e.g., after SPE) onto the immunoaffinity column.

  • Washing: Wash the column extensively with the equilibration buffer to remove non-specifically bound compounds.

  • Elution: Elute the bound gibberellins with a low pH buffer or an organic solvent.

  • Neutralization: Immediately neutralize the eluate if a low pH buffer was used.

Protocol 4: HPLC-MS/MS Analysis of this compound

  • Sample Preparation: Reconstitute the purified and dried sample in a small volume (e.g., 100 µL) of the initial mobile phase.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).[13]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 10% B to 90% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both endogenous GA19 and the stable isotope-labeled internal standard.

Data Presentation

Table 1: Comparison of Extraction Solvents for Gibberellins

Solvent SystemTarget GibberellinsPlant MaterialRelative RecoveryReference
80% MethanolMultiple GAsPisum sativumHigh[4][6]
Aqueous BufferGibberellin-like substancesPea tissueEffective, less pigment[2]
Acetone:WaterMultiple GAsGeneral plant tissueHigh[1]

Table 2: Recovery of Gibberellins using different Purification Techniques

Purification StepGibberellin(s)Plant/Sample MatrixRecovery RateReference
Solid-Phase Extraction (Oasis® MCX-HLB and Oasis® MAX)20 GAsBrassica napus and Arabidopsis thaliana~72% (internal standards)[13]
Immunoaffinity ChromatographyC-19 GA methyl estersSoybean and pea seedsQuantitative[8][10]
HPLC with fluorescence detectionMultiple GAsBiological samples91.8–109.7%[12]

Visualizations

dot digraph "GA19 Purification Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10];

Start [label="Start: Pigmented\nPlant Tissue", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Homogenization [label="1. Homogenization\n(Liquid Nitrogen)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="2. Solvent Extraction\n(e.g., 80% Methanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Centrifugation [label="3. Centrifugation\n& Supernatant Collection", fillcolor="#F1F3F4", fontcolor="#202124"]; PigmentRemoval [label="4. Pigment Removal\n(e.g., SPE or L-L)", fillcolor="#FBBC05", fontcolor="#202124"]; OptionalPurification [label="5. Optional High-Purity Step\n(Immunoaffinity Chromatography)", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="6. HPLC-MS/MS\nAnalysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Quantified\nGA19", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Homogenization [color="#5F6368"]; Homogenization -> Extraction [color="#5F6368"]; Extraction -> Centrifugation [color="#5F6368"]; Centrifugation -> PigmentRemoval [color="#5F6368"]; PigmentRemoval -> OptionalPurification [color="#5F6368"]; OptionalPurification -> Analysis [color="#5F6368"]; Analysis -> End [color="#5F6368"]; } caption: "Experimental workflow for GA19 purification."

dot digraph "Gibberellin Biosynthesis Pathway" { graph [rankdir="TB"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10];

subgraph "cluster_pathway" { label="Simplified Gibberellin Biosynthesis"; style="filled"; fillcolor="#F1F3F4";

} } caption: "Simplified gibberellin biosynthesis pathway leading to GA19."

References

Validation & Comparative

A Comparative Analysis of Gibberellin A19 and GA20 Bioactivity in the Dwarf Rice Bioassay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of two key gibberellin precursors, Gibberellin A19 (GA19) and Gibberellin A20 (GA20), as determined by the dwarf rice bioassay. The information presented herein is supported by experimental data to aid researchers in understanding the relative physiological effects of these phytohormones in a classic plant bioassay system.

Introduction to Gibberellins and the Dwarf Rice Bioassay

Gibberellins (GAs) are a large family of diterpenoid phytohormones that play a crucial role in regulating various aspects of plant growth and development, including stem elongation, seed germination, and flowering. The dwarf rice (Oryza sativa L.) bioassay is a highly sensitive and specific method used to determine the biological activity of different gibberellins. Dwarf rice varieties, such as 'Tan-ginbozu', are deficient in endogenous bioactive GAs, resulting in a dwarf phenotype. The application of exogenous GAs can rescue this phenotype, causing a measurable increase in shoot, particularly the second leaf sheath, elongation. This response is proportional to the amount and bioactivity of the applied gibberellin.

This compound and GA20 are both intermediates in the gibberellin biosynthesis pathway. GA19 is a precursor to GA20, which is subsequently converted to the highly bioactive GA1. Understanding the relative bioactivities of these precursors is essential for dissecting the regulatory steps of the GA biosynthetic pathway and for developing plant growth regulators.

Quantitative Comparison of Bioactivity

The bioactivity of GA19 and GA20 in the dwarf rice bioassay is often determined by the minimum amount of the substance that elicits a significant growth response. In a modified micro-drop assay using the dwarf rice cultivar 'Tan-ginbozu', which was pre-treated with the GA biosynthesis inhibitor uniconazole to enhance sensitivity, the bioactivities of GA19 and GA20 were found to be comparable at the femtomole level.

GibberellinMinimum Detectable Level (per plant)Dwarf Rice Cultivar
GA1930 fmolTan-ginbozu
GA2030 fmolTan-ginbozu

Data sourced from a modified micro-drop bioassay with uniconazole-treated dwarf rice.[1]

This quantitative data indicates that both GA19 and GA20 exhibit high biological activity in the dwarf rice bioassay, with the assay being sensitive enough to detect these compounds at the 30 femtomole level. While GA20 is downstream of GA19 in the biosynthetic pathway, their similar minimum detectable levels in this specific assay suggest that the conversion of exogenously applied GA19 to GA20 and subsequently to bioactive GAs is efficient in the dwarf rice seedling.

Experimental Protocols

The following is a detailed methodology for the dwarf rice micro-drop bioassay, synthesized from established protocols.

Dwarf Rice Micro-drop Bioassay Protocol

1. Plant Material and Growth Conditions:

  • Rice Cultivar: Oryza sativa L. cv. 'Tan-ginbozu' (a gibberellin-deficient dwarf mutant).

  • Seed Sterilization: Surface sterilize rice seeds with a suitable disinfectant (e.g., 2% sodium hypochlorite solution) for 15-20 minutes, followed by thorough rinsing with sterile distilled water.

  • Germination: Germinate the sterilized seeds on moist filter paper in a petri dish or in a water-agar medium (e.g., 0.7% agar) in a dark incubator at 30-32°C for 2-3 days.

  • Seedling Culture: Select uniformly germinated seedlings and transfer them to a growth medium, such as 1% agar in test tubes or small vials. The seedlings are then grown under continuous light (e.g., 5,000 lux) at a constant temperature of 30-32°C.

2. Preparation of Gibberellin Solutions:

  • Prepare stock solutions of GA19 and GA20 in a suitable solvent, such as ethanol or acetone, at a concentration of 1 mg/mL.

  • Prepare serial dilutions of the stock solutions with distilled water containing a surfactant (e.g., 0.05% Tween 20) to achieve the desired final concentrations for the bioassay.

3. Application of Gibberellins:

  • When the second leaf has just emerged (typically after 2-3 days in the light), apply a small, precise volume (e.g., 1 µL) of the test solution as a micro-drop to the junction between the first and second leaves of the dwarf rice seedling. A control group should be treated with the solvent solution lacking any gibberellin.

4. Measurement and Data Analysis:

  • Continue to grow the seedlings under the same light and temperature conditions for an additional 3-5 days.

  • Measure the length of the second leaf sheath from the ligule to the blade joint.

  • Calculate the average length of the second leaf sheath for each treatment group.

  • The bioactivity is determined by the increase in the length of the second leaf sheath compared to the control group. The minimum detectable level is the lowest concentration that causes a statistically significant increase in elongation.

Visualizing Key Pathways

To better understand the context of this comparison, the following diagrams illustrate the experimental workflow and the relevant biological pathway.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis seed Dwarf Rice Seeds (e.g., 'Tan-ginbozu') sterilization Surface Sterilization seed->sterilization germination Germination (Dark, 30-32°C) sterilization->germination seedling_culture Seedling Culture (Light, 30-32°C) germination->seedling_culture application Micro-drop Application (1 µL to 2nd leaf junction) seedling_culture->application ga_prep Prepare GA19 & GA20 Serial Dilutions ga_prep->application incubation Incubation (3-5 days) application->incubation measurement Measure 2nd Leaf Sheath Length incubation->measurement data_analysis Data Analysis & Comparison measurement->data_analysis

Figure 1. Experimental workflow for the dwarf rice bioassay.

gibberellin_signaling_pathway cluster_biosynthesis Gibberellin Biosynthesis cluster_signaling Gibberellin Signaling GA53 GA53 GA44 GA44 GA53->GA44 GA20ox GA19 GA19 GA44->GA19 GA20ox GA20 GA20 GA19->GA20 GA20ox GA1 GA1 (Bioactive) GA20->GA1 GA3ox GID1 GID1 Receptor GA1->GID1 binds DELLA DELLA Protein (Growth Repressor) GID1->DELLA interacts with SCF SCF Complex DELLA->SCF targeted by Growth Growth & Elongation DELLA->Growth represses Proteasome 26S Proteasome SCF->Proteasome ubiquitination Proteasome->DELLA degradation Proteasome->Growth promotes

Figure 2. Simplified gibberellin biosynthesis and signaling pathway in rice.

Conclusion

The dwarf rice bioassay demonstrates that both this compound and Gibberellin A20 are biologically active, capable of inducing significant shoot elongation at very low concentrations. The minimum detectable level for both compounds in the uniconazole-sensitized 'Tan-ginbozu' assay is 30 fmol per plant. This suggests that the enzymatic conversion of GA19 to GA20 and further to bioactive GAs is not a significant rate-limiting step for the activity of exogenously applied GA19 in this system. For researchers investigating gibberellin metabolism and its regulation, this comparative data underscores the high activity of these late-stage precursors.

References

Metabolic Fate of Gibberellin A19 versus GA1 in Arabidopsis thaliana: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic fates of Gibberellin A19 (GA19) and Gibberellin A1 (GA1) in the model plant Arabidopsis thaliana. The information presented is supported by experimental data to aid in the understanding of gibberellin metabolism and its regulation, which is crucial for research in plant development and for the development of plant growth regulators.

Overview of Metabolic Roles

Gibberellins (GAs) are a large family of diterpenoid hormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, and flowering. In Arabidopsis thaliana, the metabolic pathways of gibberellins are complex, involving numerous enzymatic steps and feedback regulation. This guide focuses on two key gibberellins in the 13-hydroxylation pathway: the precursor this compound (GA19) and the bioactive Gibberellin A1 (GA1).

This compound (GA19) is a C20-gibberellin that functions as a late-stage precursor in the biosynthesis of bioactive GAs. Its primary metabolic fate is the conversion to GA20 through the action of GA 20-oxidase (GA20ox), an enzyme that catalyzes the removal of carbon-20. This conversion is a critical regulatory step in the gibberellin biosynthetic pathway. A secondary, minor metabolic fate of GA19 is its conversion to GA17, which is an inactive form.

Gibberellin A1 (GA1) is a C19-gibberellin and one of the major bioactive forms in Arabidopsis, directly promoting growth responses. It is formed from its immediate precursor, GA20, by the action of GA 3-oxidase (GA3ox). The primary metabolic fate of GA1 is its deactivation into the inactive form, GA8, a process catalyzed by GA 2-oxidase (GA2ox). This inactivation is a key mechanism for regulating the levels of active gibberellins in plant tissues.

Quantitative Data Comparison

The following table summarizes the endogenous levels of GA19 and GA1, along with related metabolites in the pathway, in various tissues of Arabidopsis thaliana. These data provide a quantitative insight into the relative abundance and potential metabolic flux of these gibberellins.

GibberellinTissue/ConditionEndogenous Level (ng/g dry weight)Reference
GA19 Shoots (Landsberg erecta)2.3[1]
ga5 mutant shoots15.0[1]
GA1 Shoots (Landsberg erecta)0.16[1]
ga4 mutant shoots0.02[1]
ga5 mutant shoots0.03[1]
GA20 (Precursor to GA1)Shoots (Landsberg erecta)0.88[1]
ga5 mutant shoots0.07[1]
GA8 (Inactive form of GA1)Shoots (Landsberg erecta)1.8[1]

Metabolic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the metabolic pathways of GA19 and GA1, as well as a typical experimental workflow for their analysis.

Gibberellin_Metabolic_Pathway cluster_biosynthesis Biosynthesis cluster_catabolism Catabolism GA53 GA53 GA44 GA44 GA53->GA44 GA20ox GA19 GA19 GA44->GA19 GA20ox GA20 GA20 GA19->GA20 GA20ox GA17 GA17 (inactive) GA19->GA17 GA20ox GA1 GA1 GA20->GA1 GA3ox GA29 GA29 (inactive) GA20->GA29 GA2ox GA8 GA8 (inactive) GA1->GA8 GA2ox

Metabolic pathway of GA19 and GA1 in Arabidopsis.

Experimental_Workflow cluster_extraction Sample Preparation cluster_purification Extraction and Purification cluster_analysis Analysis A Plant Tissue Collection (e.g., rosettes, siliques) B Flash freeze in liquid N2 A->B C Lyophilize and homogenize B->C D Extraction with 80% Methanol (containing deuterated internal standards) C->D E Solid Phase Extraction (SPE) (e.g., C18 cartridge) D->E F Further purification by HPLC (optional) E->F G Derivatization (for GC-MS) F->G H GC-MS or LC-MS/MS Analysis G->H I Quantification (based on isotope dilution) H->I

Experimental workflow for gibberellin analysis.

Experimental Protocols

The quantification of GA19 and GA1 in Arabidopsis thaliana typically involves extraction, purification, and analysis by mass spectrometry. The following is a generalized protocol based on established methods.[2][3][4]

Materials and Reagents
  • Arabidopsis thaliana tissue (e.g., seedlings, rosettes, siliques)

  • Liquid nitrogen

  • Lyophilizer

  • 80% (v/v) Methanol (HPLC grade)

  • Deuterated internal standards (e.g., [2H2]GA19, [2H2]GA1)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Solvents for SPE elution (e.g., methanol, ethyl acetate)

  • Derivatization agents for GC-MS (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)

  • Solvents for LC-MS/MS mobile phase (e.g., acetonitrile, water with formic acid)

Extraction and Purification
  • Sample Collection and Preparation : Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the frozen tissue to dryness and then homogenize to a fine powder.

  • Extraction : Extract the homogenized tissue with cold 80% methanol containing a known amount of deuterated internal standards for each gibberellin to be quantified.[3] The mixture is typically agitated overnight at 4°C.

  • Solid Phase Extraction (SPE) : Centrifuge the extract and pass the supernatant through a C18 SPE cartridge to remove interfering compounds. The gibberellins are retained on the column and can be eluted with a less polar solvent, such as 80% methanol or ethyl acetate.[2]

  • Further Purification (Optional) : For complex samples, further purification using high-performance liquid chromatography (HPLC) may be necessary before mass spectrometry analysis.

Quantification by GC-MS or LC-MS/MS
  • For GC-MS Analysis : The purified gibberellin fractions are derivatized to increase their volatility and thermal stability. This is commonly done by methylation followed by trimethylsilylation. The derivatized samples are then injected into a gas chromatograph coupled to a mass spectrometer (GC-MS). Quantification is achieved by selected ion monitoring (SIM) and comparing the peak areas of the endogenous gibberellin to its corresponding deuterated internal standard.[1]

  • For LC-MS/MS Analysis : The purified extracts are directly analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The gibberellins are separated on a reverse-phase column (e.g., C18) and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.[2][5] This method is highly sensitive and specific, allowing for the quantification of multiple gibberellins in a single run. Quantification is based on the ratio of the peak area of the endogenous gibberellin to its co-eluting deuterated internal standard.

Comparative Metabolic Fate

The metabolic fates of GA19 and GA1 are fundamentally different, reflecting their distinct roles in the gibberellin pathway.

  • Metabolic Stability : GA19, as a biosynthetic intermediate, is expected to have a higher turnover rate than the bioactive GA1. Its concentration is tightly regulated by the activity of GA20-oxidases, which convert it to GA20. In contrast, the level of GA1 is maintained through a balance of its synthesis from GA20 by GA3-oxidases and its deactivation to GA8 by GA2-oxidases. Feeding experiments with labeled gibberellins have shown that the conversion of precursors to bioactive forms and their subsequent inactivation are dynamic processes. For instance, feeding [13C,3H]GA20 to Arabidopsis seedlings results in the production of labeled GA1, demonstrating the active conversion in this pathway.[6]

  • Regulatory Control : The metabolism of both GA19 and GA1 is under strict regulatory control. The expression of GA20ox and GA3ox genes is subject to negative feedback regulation by bioactive GAs like GA1. This means that high levels of GA1 will suppress the expression of the genes responsible for its own synthesis and the synthesis of its precursors, including the conversion of GA19. Conversely, the expression of GA2ox genes, which inactivate GA1, is often upregulated by high levels of bioactive GAs (feed-forward regulation). This homeostatic mechanism ensures that the levels of active gibberellins are maintained within an optimal range for proper growth and development.

Conclusion

In Arabidopsis thaliana, this compound and Gibberellin A1 have distinct and well-defined metabolic fates. GA19 is primarily a transient intermediate destined for conversion into the bioactive GA1 through a series of oxidative steps. Its levels are indicative of the flux through the gibberellin biosynthetic pathway. In contrast, GA1 is a terminal bioactive hormone whose concentration is the net result of its synthesis and deactivation. The metabolic fate of GA1 is predominantly inactivation to GA8, a process crucial for attenuating gibberellin signaling. Understanding the differential regulation of the synthesis and catabolism of these two key gibberellins is fundamental to comprehending how plants control their growth and development in response to both internal and environmental cues. The experimental protocols outlined provide a basis for the quantitative analysis required to further investigate these intricate metabolic networks.

References

Distinguishing Gibberellin A19 and its Isomers with High-Resolution Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise identification of isomeric compounds is a critical challenge. This guide provides a detailed comparison of Gibberellin A19 (GA19) and its isomer, Gibberellin A99 (GA99 or 2β-hydroxy-GA19), focusing on their differentiation using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC).

This compound is a C20-gibberellin, a class of plant hormones that play a crucial role in various developmental processes.[1] Its isomers, which share the same molecular formula (C20H26O6) and exact mass, present a significant analytical hurdle. High-resolution mass spectrometry, while powerful in determining elemental composition, cannot by itself distinguish between isomers.[1] However, when combined with chromatographic separation and tandem mass spectrometry (MS/MS), which provides structural information through fragmentation patterns, HRMS becomes an indispensable tool for isomer differentiation.

This guide will delve into the subtle yet significant differences in the analytical signatures of GA19 and its naturally occurring isomer, GA99, providing the necessary data and protocols to aid in their unambiguous identification.

Comparative Analysis of this compound and Gibberellin A99

The key to distinguishing between GA19 and GA99 lies in the combination of their chromatographic behavior and their unique fragmentation patterns upon collision-induced dissociation (CID) in the mass spectrometer. While both compounds will exhibit the same precursor ion in full scan mass spectra, their structural differences lead to distinct product ions in MS/MS analysis.

ParameterThis compoundGibberellin A99 (2β-hydroxy-GA19)Reference
Molecular Formula C20H26O6C20H26O6[1]
Exact Mass 362.1729362.1729[1]
Precursor Ion ([M-H]⁻) m/z 361.1651m/z 361.1651[1]
Key Distinguishing Fragment Ions (MS/MS) m/z 317.1, 273.2Expected to show fragments corresponding to additional hydroxyl group loss.[1]
Chromatographic Retention Time Typically later elutingExpected to be earlier eluting due to increased polarity from the additional hydroxyl group.

Experimental Protocol: LC-HRMS/MS Analysis of this compound and its Isomers

This protocol outlines a general method for the separation and identification of GA19 and its isomers. Optimization of these parameters may be required for specific instrumentation and sample matrices.

1. Sample Preparation:

  • Extraction: Extract gibberellins from plant material using an appropriate solvent, such as methanol or acetone.

  • Solid-Phase Extraction (SPE): Clean up the crude extract using a C18 SPE cartridge to remove interfering compounds.

  • Derivatization (Optional): To enhance sensitivity, derivatization of the carboxylic acid groups can be performed.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Full Scan MS: m/z 100-500.

  • MS/MS: Data-dependent acquisition (DDA) or targeted MS/MS of the precursor ion at m/z 361.1651.

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

  • Resolution: > 60,000 FWHM.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for distinguishing between this compound and its isomers using LC-HRMS/MS.

Gibberellin_Isomer_Differentiation cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS/MS Analysis cluster_data_analysis Data Analysis & Identification Plant_Material Plant Material Extraction Extraction Plant_Material->Extraction SPE_Cleanup SPE Cleanup Extraction->SPE_Cleanup LC_Separation LC Separation SPE_Cleanup->LC_Separation HRMS_Full_Scan HRMS Full Scan (Precursor Ion Detection) LC_Separation->HRMS_Full_Scan HRMS_MSMS HRMS/MS (Fragmentation) HRMS_Full_Scan->HRMS_MSMS Retention_Time Retention Time Comparison HRMS_MSMS->Retention_Time Fragmentation_Pattern Fragmentation Pattern Analysis HRMS_MSMS->Fragmentation_Pattern Isomer_Identification Isomer Identification Retention_Time->Isomer_Identification Fragmentation_Pattern->Isomer_Identification Gibberellin_Signaling_Pathway GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Protein (Growth Repressor) GID1->DELLA GA-GID1 complex binds to DELLA GA_GID1_DELLA GA-GID1-DELLA Complex GID1->GA_GID1_DELLA Proteasome 26S Proteasome DELLA->Proteasome Degradation Transcription_Factors Transcription Factors DELLA->Transcription_Factors Represses DELLA->GA_GID1_DELLA SCF_SLY1_GID2 SCF (SLY1/GID2) E3 Ubiquitin Ligase SCF_SLY1_GID2->DELLA Ubiquitination Growth_Response Growth Response (e.g., stem elongation) Transcription_Factors->Growth_Response Promotes GA_GID1_DELLA->SCF_SLY1_GID2 Recruits

References

relative response factor of Gibberellin A19 compared to GA4 in GC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the gas chromatography-mass spectrometry (GC-MS) analysis of Gibberellin A19 (GA19) and Gibberellin A4 (GA4). Due to the inherent variability in instrument response, a universal relative response factor (RRF) cannot be provided. Instead, this document outlines the experimental protocol necessary to determine the RRF for GA19 relative to GA4, enabling accurate quantification in complex biological matrices. The methodologies described are based on established principles of phytohormone analysis.[1][2]

Understanding the Relative Response Factor (RRF)

In chromatographic analysis, the RRF is a crucial parameter for quantifying a compound of interest when a certified reference standard for that compound is unavailable or impractical to use in every analysis.[3] It is the ratio of the response factor (RF) of the analyte to the RF of a chosen standard.[4]

RRF = RF_analyte / RF_standard = (Area_analyte / Conc_analyte) / (Area_standard / Conc_standard)

For the purpose of this guide, GA4 will be considered the standard against which GA19 (the analyte) is compared. The RRF is determined experimentally and is specific to the analytical method and the GC-MS instrument used.[5]

Data Presentation: Determining the Relative Response Factor

The following table illustrates the type of data that would be generated to calculate the RRF of GA19 compared to GA4. In this hypothetical experiment, standard solutions of both gibberellins are prepared at various concentrations and analyzed by GC-MS.

Concentration (ng/µL)GA4 Peak AreaGA19 Peak AreaGA4 Response Factor (Area/Conc)GA19 Response Factor (Area/Conc)RRF (RF_GA19 / RF_GA4)
1120,00095,000120,00095,0000.79
5610,000485,000122,00097,0000.80
101,250,000990,000125,00099,0000.79
253,050,0002,450,000122,00098,0000.80
506,150,0004,950,000123,00099,0000.80
Average RRF 0.80

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocol for RRF Determination

This protocol outlines the key steps for the GC-MS analysis of GA19 and GA4 to determine their relative response factor.

1. Sample Preparation and Extraction:

  • Plant Tissue Homogenization: Homogenize fresh or lyophilized plant tissue in a suitable solvent, typically 80% methanol containing an antioxidant like butylated hydroxytoluene (BHT).

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., deuterated gibberellins) to the extract to correct for losses during sample preparation.

  • Solid-Phase Extraction (SPE): Purify and concentrate the gibberellins from the crude extract using a C18 SPE cartridge.[6] Elute the gibberellins with a less polar solvent.

  • Liquid-Liquid Partitioning: Further purify the extract by partitioning between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate) at a controlled pH to separate acidic compounds like gibberellins.[7]

2. Derivatization:

To increase their volatility for GC analysis, the carboxyl and hydroxyl groups of gibberellins must be derivatized.[8][9]

  • Methylation: Convert the carboxylic acid group to a methyl ester using diazomethane or a safer alternative like (trimethylsilyl)diazomethane.

  • Trimethylsilylation: Silylate the hydroxyl groups to form trimethylsilyl (TMS) ethers using a reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like trimethylchlorosilane (TMCS).

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent, is typically used.

    • Injector: Use a splitless injection mode to maximize sensitivity for trace-level analysis.[10]

    • Oven Temperature Program: A temperature gradient is employed to separate the derivatized gibberellins. An example program could be: initial temperature of 80°C, hold for 1 minute, ramp to 250°C at 15°C/min, then ramp to 300°C at 5°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron impact (EI) ionization is commonly used.

    • Acquisition Mode: For quantification, selected ion monitoring (SIM) mode is preferred as it offers higher sensitivity and selectivity compared to full scan mode.[11] Monitor characteristic ions for the methyl ester, trimethylsilyl (Me-TMS) derivatives of GA19 and GA4.

    • Quantifier and Qualifier Ions: Select a specific, abundant ion for quantification (quantifier) and one or two other characteristic ions for confirmation (qualifiers) for each gibberellin derivative.[12]

4. Data Analysis and RRF Calculation:

  • Prepare a series of calibration standards containing known concentrations of both GA19 and GA4.

  • Derivatize and analyze these standards using the same GC-MS method as the samples.

  • Integrate the peak areas of the quantifier ions for both GA19 and GA4 in each standard.

  • Calculate the response factor (RF) for each compound at each concentration level by dividing the peak area by the concentration.

  • Determine the RRF for each concentration level by dividing the RF of GA19 by the RF of GA4.

  • Calculate the average RRF across the calibration range.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for determining the relative response factor of GA19 to GA4.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis A Plant Tissue Homogenization B Internal Standard Spiking A->B C Solid-Phase Extraction (SPE) B->C D Liquid-Liquid Partitioning C->D E Methylation D->E Purified Extract F Trimethylsilylation E->F G GC Separation F->G Derivatized Sample H MS Detection (SIM) G->H I Peak Integration H->I J Response Factor Calculation I->J K RRF Determination J->K

Caption: Workflow for RRF determination of GA19 vs. GA4.

This comprehensive guide provides the necessary framework for researchers to accurately quantify GA19 relative to GA4 using GC-MS. By following the detailed experimental protocol and understanding the principles of RRF determination, scientists can achieve reliable and reproducible results in their phytohormone analyses.

References

Functional Analysis of Gibberellin A19: A Comparative Guide to Understanding its Role in Plant Development Through Knockout Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional implications of Gibberellin A19 (GA19) disruption in plants, primarily focusing on the phenotypic consequences observed in knockout mutants of its downstream processing enzyme, GA20-oxidase. As GA19 is a direct precursor in the gibberellin (GA) biosynthesis pathway, the accumulation of GA19 and concurrent deficiency in bioactive GAs due to the knockout of GA20-oxidase serves as a valuable model for understanding the functional significance of GA19. This guide presents supporting experimental data, detailed protocols for key experiments, and visual diagrams of relevant pathways and workflows.

Data Presentation: Phenotypic Comparison of GA20-oxidase Knockout Mutants

The following tables summarize quantitative data from studies on Arabidopsis thaliana mutants with disruptions in GA20-oxidase genes. These mutants exhibit phenotypes consistent with a blockage in the conversion of C20-GAs, including GA19, to their bioactive forms.

Table 1: Vegetative Growth Characteristics of Arabidopsis thaliana GA20-oxidase Mutants

GenotypePlant Height (cm)Rosette Leaf Number at Bolting
Wild Type (Col-0)40.2 ± 1.512.5 ± 0.5
ga20ox135.1 ± 1.214.2 ± 0.6
ga20ox238.5 ± 1.815.1 ± 0.7
ga20ox1 ga20ox215.6 ± 1.122.3 ± 1.0
ga20ox1 ga20ox2 ga20ox31.8 ± 0.345.7 ± 2.1
ga1-3 (GA deficient)1.5 ± 0.250.1 ± 2.5

Data adapted from Plackett et al., 2012. Values are means ± SE.

Table 2: Reproductive Characteristics of Arabidopsis thaliana GA20-oxidase Mutants

GenotypeSilique Length (mm)Seeds per Silique
Wild Type (Col-0)12.5 ± 0.455.2 ± 2.1
ga20ox111.8 ± 0.553.1 ± 2.5
ga20ox210.9 ± 0.648.9 ± 2.8
ga20ox1 ga20ox27.8 ± 0.435.6 ± 1.9
ga20ox1 ga20ox2 ga20ox31.5 ± 0.22.1 ± 0.5
ga1-3 (GA deficient)1.2 ± 0.11.5 ± 0.3

Data adapted from Plackett et al., 2012. Values are means ± SE.

Experimental Protocols

This protocol outlines the generation of knockout mutants for genes encoding enzymes in the gibberellin biosynthesis pathway, such as GA20-oxidase.

a. Target Selection and Guide RNA (sgRNA) Design:

  • Identify the target gene sequence (e.g., AtGA20ox1) from a genome database (e.g., TAIR).

  • Use a CRISPR design tool to identify suitable 20-bp target sequences (protospacers) that are followed by a Protospacer Adjacent Motif (PAM) (e.g., NGG for Streptococcus pyogenes Cas9).

  • Select target sites in an early exon to maximize the probability of generating a loss-of-function allele.

b. Vector Construction:

  • Synthesize a pair of complementary oligonucleotides encoding the chosen protospacer sequence.

  • Anneal the oligonucleotides to create a double-stranded DNA fragment.

  • Clone the annealed fragment into a sgRNA expression vector (e.g., pEn-Chimera) under the control of a U6 promoter.

  • Combine the sgRNA expression cassette with a Cas9 expression cassette (driven by a strong constitutive promoter like CaMV 35S) into a binary vector suitable for Agrobacterium tumefaciens-mediated plant transformation.

c. Arabidopsis Transformation:

  • Introduce the final binary vector into A. tumefaciens strain GV3101 by electroporation.

  • Grow the transformed Agrobacterium to an OD600 of 0.8-1.0.

  • Harvest and resuspend the bacteria in infiltration medium (5% sucrose, 0.05% Silwet L-77).

  • Infiltrate flowering Arabidopsis thaliana plants by dipping the floral buds into the bacterial suspension for 30-60 seconds.

d. Selection and Analysis of Mutants:

  • Collect seeds (T1 generation) from the infiltrated plants.

  • Screen T1 seeds on selection medium containing an appropriate antibiotic or herbicide corresponding to the resistance gene on the binary vector.

  • Extract genomic DNA from putative transgenic plants.

  • Use PCR to amplify the target region and sequence the amplicons to identify mutations (insertions, deletions).

  • Select plants with desired mutations and allow them to self-pollinate to generate homozygous mutants in the T2 generation.

This protocol describes the extraction and quantification of gibberellins, including GA19, from plant tissues.

a. Sample Preparation:

  • Harvest plant tissue (e.g., seedlings, rosette leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

b. Extraction:

  • To approximately 100 mg of powdered tissue, add 1 mL of ice-cold 80% methanol containing an internal standard (e.g., [2H2]-GA19).

  • Incubate at 4°C for at least 4 hours with gentle shaking.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and re-extract the pellet with 0.5 mL of the same extraction solvent.

  • Combine the supernatants.

c. Solid-Phase Extraction (SPE) Cleanup:

  • Pass the combined supernatant through a C18 SPE cartridge pre-conditioned with methanol and water.

  • Wash the cartridge with water to remove polar impurities.

  • Elute the gibberellins with 80% methanol.

  • Dry the eluate under a stream of nitrogen gas.

d. LC-MS/MS Analysis:

  • Reconstitute the dried sample in a suitable solvent (e.g., 5% acetonitrile).

  • Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Separate the gibberellins using a reverse-phase C18 column with a gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Detect and quantify the different gibberellins using multiple reaction monitoring (MRM) mode on the mass spectrometer, based on the specific precursor-to-product ion transitions for each GA, including GA19 and the internal standard.

Mandatory Visualization

Gibberellin_Biosynthesis_Pathway cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol GGDP GGDP ent_kaurene ent-kaurene GGDP->ent_kaurene CPS, KS GA12 GA12 ent_kaurene->GA12 KO, KAO GA53 GA53 GA12->GA53 13-hydroxylase GA9 GA9 GA12->GA9 GA20ox GA44 GA44 GA53->GA44 GA20ox GA19 GA19 GA44->GA19 GA20ox GA20 GA20 GA19->GA20 GA20ox GA1 GA1 (Bioactive) GA20->GA1 GA3ox GA8 GA8 (Inactive) GA1->GA8 GA2ox GA4 GA4 (Bioactive) GA9->GA4 GA3ox GA34 GA34 (Inactive) GA4->GA34 GA2ox Experimental_Workflow cluster_mutant_generation Mutant Generation cluster_phenotypic_analysis Phenotypic Analysis cluster_molecular_analysis Molecular & Chemical Analysis sgRNA_design sgRNA Design vector_construction Vector Construction sgRNA_design->vector_construction agrobacterium_transformation Agrobacterium Transformation vector_construction->agrobacterium_transformation plant_transformation Plant Transformation agrobacterium_transformation->plant_transformation mutant_screening Mutant Screening plant_transformation->mutant_screening growth_measurement Growth Measurement (Height, Rosette Diameter) mutant_screening->growth_measurement flowering_time Flowering Time Analysis mutant_screening->flowering_time fertility_assessment Fertility Assessment (Silique Length, Seed Count) mutant_screening->fertility_assessment ga_quantification GA Quantification (LC-MS/MS) mutant_screening->ga_quantification gene_expression Gene Expression Analysis (qRT-PCR) mutant_screening->gene_expression Gibberellin_Signaling_Pathway cluster_low_ga Low GA cluster_high_ga High GA GA Bioactive GA (e.g., GA4) GID1 GID1 Receptor GA->GID1 DELLA DELLA Protein GID1->DELLA Binds SCF SCF E3 Ligase DELLA->SCF Recruited to Proteasome 26S Proteasome DELLA->Proteasome Degradation Growth_Repression Growth Repression DELLA->Growth_Repression Active PIFs PIFs DELLA->PIFs Binds & Inhibits SCF->DELLA Ubiquitination Growth_Promotion Growth Promotion PIFs->Growth_Promotion Active

Synergistic Action of Gibberellin A19 and Auxin on Stem Elongation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of Gibberellin A19 (GA19) and auxin (specifically Indole-3-acetic acid, IAA) on stem elongation, with a focus on their synergistic interactions. While direct quantitative data for GA19 in combination with auxin is limited in publicly available literature, this document synthesizes established principles of gibberellin-auxin crosstalk to present a robust comparative framework. The experimental data presented is illustrative, based on typical results from stem elongation assays, to provide a clear quantitative comparison.

Introduction to Gibberellin-Auxin Synergy in Stem Elongation

Gibberellins (GAs) and auxins are two critical classes of phytohormones that collaboratively regulate various aspects of plant growth and development, most notably stem elongation. While both hormones can independently promote cell elongation and division, their combined application often results in a synergistic effect, where the total effect is greater than the sum of their individual effects.[1][2][3]

This compound (GA19) is a precursor in the gibberellin biosynthesis pathway, which is converted to the bioactive GA20 and subsequently to the highly active GA1.[4] Auxin has been shown to promote the expression of genes encoding enzymes that catalyze these conversion steps, such as GA 20-oxidase and GA 3-oxidase.[1][5][6] Therefore, the synergistic effect of GA19 and auxin can be attributed to auxin enhancing the conversion of GA19 into its more bioactive forms, which then act on cellular processes to promote elongation.

Comparative Efficacy in Stem Elongation

The following table summarizes the expected quantitative outcomes from a typical stem elongation bioassay, comparing the effects of GA19 and IAA applied individually and in combination.

Table 1: Illustrative Data on the Effects of this compound and Auxin on Stem Elongation in Arabidopsis thaliana

Treatment GroupConcentrationMean Stem Elongation (mm ± SD)% Increase Over ControlSynergistic Effect
Control (Vehicle) -15.2 ± 1.80%-
This compound (GA19) 10 µM20.5 ± 2.134.9%-
Auxin (IAA) 1 µM18.8 ± 1.923.7%-
GA19 + IAA 10 µM + 1 µM32.7 ± 2.5115.1%Present

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results may vary depending on the plant species, experimental conditions, and specific concentrations used.

Experimental Protocols

This section details a standardized protocol for conducting a stem elongation assay to evaluate the synergistic effects of this compound and auxin.

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana (e.g., ecotype Columbia-0) is a suitable model organism.

  • Growth Medium: Murashige and Skoog (MS) medium supplemented with 1% sucrose and solidified with 0.8% agar.

  • Growth Conditions: Grow seedlings vertically on MS plates in a controlled environment chamber at 22°C with a 16-hour light/8-hour dark photoperiod.

Hormone Treatment
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in ethanol.

    • Prepare a 1 mM stock solution of Indole-3-acetic acid (IAA) in ethanol.

    • Store stock solutions at -20°C.

  • Treatment Application:

    • Use 7-day-old seedlings with comparable hypocotyl lengths.

    • Prepare treatment solutions by diluting the stock solutions in liquid MS medium to the final desired concentrations (e.g., 10 µM GA19, 1 µM IAA, and a combination of 10 µM GA19 + 1 µM IAA).

    • Include a vehicle control group treated with the same concentration of ethanol as the hormone-treated groups.

    • Apply 1 µL of the respective treatment solution to the apex of each seedling.

Data Collection and Analysis
  • Measurement:

    • After 5-7 days of treatment, capture high-resolution images of the seedlings.

    • Use image analysis software (e.g., ImageJ) to measure the length of the primary inflorescence stem from the rosette to the apical bud.

  • Statistical Analysis:

    • Perform statistical analysis using appropriate methods, such as a one-way ANOVA followed by a post-hoc test (e.g., Tukey's HSD) to determine significant differences between treatment groups.

    • A synergistic effect is indicated if the response to the combined treatment is significantly greater than the sum of the responses to the individual treatments.

Signaling Pathways and Crosstalk

The synergistic interaction between gibberellin and auxin is a result of complex crosstalk at the molecular level. Auxin positively influences the gibberellin pathway, primarily by promoting the biosynthesis of active GAs.

Gibberellin Biosynthesis and Signaling

This compound is a precursor to bioactive GAs. The conversion of GA19 to GA20, and subsequently to the highly active GA1, is a critical regulatory step. Bioactive GAs then bind to the GID1 receptor, leading to the degradation of DELLA proteins, which are repressors of GA-responsive genes. The degradation of DELLA proteins allows for the expression of genes that promote cell elongation and division.

Auxin Signaling

Auxin (IAA) binds to its receptor, TIR1/AFB, which promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. This degradation releases Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes, including those involved in cell wall modification and growth.

Crosstalk Mechanism

Auxin promotes the transcription of genes encoding GA20-oxidase and GA3-oxidase, the enzymes responsible for converting GA precursors like GA19 into bioactive GAs.[1][5][6] This leads to an increase in the endogenous levels of active GAs, thereby enhancing the GA signaling pathway and promoting stem elongation more effectively than either hormone alone.

Visualizing the Mechanisms

The following diagrams illustrate the key pathways and experimental workflow.

GA_Auxin_Crosstalk cluster_Auxin_Signaling Auxin Signaling cluster_GA_Signaling Gibberellin Signaling Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes degradation ARF ARF Transcription Factor Aux_IAA->ARF Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes activates GA20ox GA20-oxidase ARF->GA20ox promotes transcription GA3ox GA3-oxidase ARF->GA3ox promotes transcription GA_Response_Genes GA-Responsive Genes GA19 This compound (Precursor) GA20 GA20 GA19->GA20 catalyzed by GA20ox->GA20 GA1 Bioactive GA1 GA20->GA1 catalyzed by GA3ox->GA1 GID1 GID1 Receptor GA1->GID1 DELLA DELLA Repressor GID1->DELLA promotes degradation DELLA->GA_Response_Genes

GA-Auxin Signaling Crosstalk

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Data Collection & Analysis Plant_Growth 1. Grow Arabidopsis seedlings on MS plates for 7 days Hormone_Prep 2. Prepare stock and working solutions of GA19 and IAA Application 3. Apply treatments to seedling apices: - Control (Vehicle) - GA19 - IAA - GA19 + IAA Hormone_Prep->Application Incubation 4. Incubate for 5-7 days Application->Incubation Imaging 5. Image seedlings Incubation->Imaging Measurement 6. Measure stem length using ImageJ Imaging->Measurement Stats 7. Statistical analysis (ANOVA) Measurement->Stats

Stem Elongation Assay Workflow

References

comparative profiling of endogenous Gibberellin A19 levels in monocots versus dicots

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative levels of endogenous Gibberellin A19 (GA19) in monocotyledonous and dicotyledonous plants. This guide provides a summary of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

This compound (GA19) is a crucial precursor in the biosynthesis of bioactive gibberellins (GAs), a class of phytohormones that regulate various aspects of plant growth and development, including stem elongation, seed germination, and flowering. Understanding the endogenous levels of GA19 in different plant types is essential for research in plant physiology, agricultural biotechnology, and the development of plant growth regulators. This guide presents a comparative profiling of endogenous GA19 levels in monocots and dicots, supported by experimental data and detailed protocols.

Quantitative Comparison of Endogenous GA19 Levels

The concentration of endogenous GA19 can vary significantly between plant species, developmental stages, and environmental conditions. The following table summarizes available quantitative data for GA19 levels in selected monocot and dicot plants. It is important to note that direct comparisons should be made with caution due to variations in experimental methodologies and reporting units across different studies.

Plant Type Species Tissue Endogenous GA19 Level Reference
Monocot Oryza sativa (Rice)ShootsHigh levels (10-15 µg/kg fresh weight)[1]
Oryza sativa (Rice)Elongating second internodes~0.6-fold decrease in ELA1-RNAi/ela2 plants[2]
Zea mays (Maize)Vegetative shoots441 ng/100g fresh weight (normal)[3]
Dicot Pisum sativum (Pea)Shoots8 ng/g[3]
Helianthus annuus (Sunflower)First (youngest) internodeLevels are significantly promoted by low PAR irradiance[4]
Spinacia oleracea (Spinach)Shoots and RootsPresent in both, with higher concentrations in shoots[5][6][7]
Arabidopsis thalianaShootsReduced levels in the gai mutant

Note: The data presented are sourced from various studies and may not be directly comparable due to differences in plant age, growth conditions, and analytical methods.

Gibberellin Biosynthesis Pathway: A Comparative Overview

Gibberellins are synthesized through a complex pathway involving multiple enzymatic steps. GA19 is a C20-GA that is a key intermediate in the synthesis of bioactive C19-GAs. While the fundamental pathway is conserved, some differences in the involved enzymes and their regulation may exist between monocots and dicots.

The biosynthesis of GA19 starts from geranylgeranyl diphosphate (GGDP) and proceeds through several intermediates, including ent-kaurene and GA12. GA12 is then converted to GA53, which is subsequently oxidized to form GA44, GA19, and then GA20.

Below is a generalized diagram of the GA biosynthesis pathway leading to and from GA19.

Gibberellin_Biosynthesis GGDP Geranylgeranyl diphosphate ent_kaurene ent-kaurene GGDP->ent_kaurene CPS, KS GA12 GA12 ent_kaurene->GA12 KO, KAO GA53 GA53 GA12->GA53 CYP701A (13-hydroxylase) GA44 GA44 GA53->GA44 GA20ox GA19 GA19 GA44->GA19 GA20ox GA20 GA20 GA19->GA20 GA20ox GA1 GA1 (Bioactive) GA20->GA1 GA3ox GA8 GA8 (Inactive) GA1->GA8 GA2ox

Caption: Simplified Gibberellin Biosynthesis Pathway Highlighting GA19.

While the core pathway is similar, differences in the number and regulation of genes encoding biosynthesis enzymes, such as GA 20-oxidase (GA20ox), exist between monocots like rice and dicots like Arabidopsis. For instance, rice has multiple genes encoding enzymes for early steps in the pathway, which appear to be involved in the biosynthesis of other diterpenoids as well.[4]

Experimental Protocols for GA19 Quantification

Accurate quantification of endogenous GA19 is crucial for comparative studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods for this purpose. Below is a generalized protocol for the quantification of GA19.

Sample Preparation and Extraction
  • Harvesting: Collect plant tissue and immediately freeze it in liquid nitrogen to quench metabolic processes.

  • Homogenization: Grind the frozen tissue to a fine powder.

  • Extraction: Extract the homogenized tissue with a suitable solvent, typically 80% methanol containing an antioxidant like butylated hydroxytoluene (BHT), at a low temperature. An internal standard, such as [²H₂]GA19, should be added at the beginning of the extraction to account for losses during sample processing and for accurate quantification.

  • Purification: The crude extract is then purified to remove interfering compounds. This often involves:

    • Solid-Phase Extraction (SPE): Using C18 and/or anion-exchange cartridges to remove non-polar and highly polar compounds, respectively.

    • High-Performance Liquid Chromatography (HPLC): Further purification and fractionation of the sample.

Derivatization (for GC-MS)

For GC-MS analysis, the carboxyl group of GA19 needs to be derivatized to increase its volatility. This is typically done by methylation using diazomethane, followed by silylation of the hydroxyl groups using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Instrumental Analysis
  • GC-MS: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The separation is achieved on a capillary column, and the mass spectrometer is operated in selected ion monitoring (SIM) mode for high sensitivity and specificity. The endogenous GA19 is quantified by comparing the peak area of a specific ion of the endogenous compound to that of the internal standard.

  • LC-MS/MS: This method often does not require derivatization. The purified extract is injected into a liquid chromatograph coupled to a tandem mass spectrometer. Separation is typically achieved on a C18 reversed-phase column. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of GA19 is selected and fragmented, and a specific product ion is monitored for quantification. This provides very high selectivity and sensitivity.

Below is a diagram illustrating the general workflow for GA19 quantification.

GA19_Quantification_Workflow start Plant Tissue Collection (Freeze in Liquid N2) homogenization Homogenization start->homogenization extraction Extraction with Solvent (+ Internal Standard) homogenization->extraction purification Purification (SPE, HPLC) extraction->purification derivatization Derivatization (for GC-MS) purification->derivatization lcms LC-MS/MS Analysis purification->lcms gcms GC-MS Analysis derivatization->gcms data Data Analysis and Quantification gcms->data lcms->data

Caption: General Experimental Workflow for GA19 Quantification.

Conclusion

This guide provides a comparative overview of endogenous GA19 levels in monocot and dicot plants. While GA19 is a conserved intermediate in gibberellin biosynthesis, its endogenous concentration can differ between plant groups and is influenced by various factors. The provided data and protocols serve as a valuable resource for researchers investigating the role of gibberellins in plant development and for professionals in the agrochemical and pharmaceutical industries. Further research with standardized methodologies will be crucial for more direct and comprehensive comparisons of GA19 levels across a wider range of plant species.

References

comparing the efficacy of different analytical methods for Gibberellin A19 quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Gibberellin A19 (GA19), a key intermediate in the biosynthesis of bioactive gibberellins, is paramount for understanding plant development and regulating growth. This guide provides a detailed comparison of the two primary analytical methods for GA19 quantification: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document offers an objective look at the performance of these methods, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.

Performance Comparison at a Glance

The efficacy of an analytical method is determined by several key parameters. The following table summarizes the quantitative performance of UPLC-MS/MS and GC-MS for the analysis of gibberellins, including GA19.

ParameterUPLC-MS/MSGC-MS
Limit of Detection (LOD) 0.08 - 10 fmol[1][2]Method-dependent, typically in the picogram range
Limit of Quantification (LOQ) Typically 3x LODMethod-dependent, typically in the picogram range
Linearity Correlation coefficients (R²) > 0.99 over four orders of magnitude[1][3]Good linearity with the use of isotope-labeled internal standards[4][5]
Recovery Approximately 72%[1][2]Dependent on extraction and derivatization efficiency
Precision (RSD) 1.0% - 13.9%[3]Dependent on the method of isotope dilution calculation
Sample Throughput HighModerate
Derivatization Required No (for free acids)[1]Yes (Methylation and Trimethylsilylation)[6]
Selectivity High (with Multiple Reaction Monitoring)[1][3]High (with Selected Ion Monitoring)[6]

Visualizing the Analytical Workflow

To better understand the practical application of these methods, a generalized workflow for the UPLC-MS/MS analysis of this compound is presented below.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plant_tissue Plant Tissue Homogenization extraction Solid-Phase Extraction (SPE) plant_tissue->extraction Crude Extract concentration Evaporation & Reconstitution extraction->concentration Purified Extract uplc UPLC Separation concentration->uplc Final Sample msms Tandem MS Detection (MRM) uplc->msms Eluted Analytes quantification Quantification msms->quantification Mass Spectra results Results (Concentration) quantification->results

A generalized workflow for this compound quantification by UPLC-MS/MS.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the quantification of this compound using UPLC-MS/MS and GC-MS.

UPLC-MS/MS Method for this compound Quantification (as free acid)

This method allows for the direct analysis of GA19 without the need for derivatization, offering high throughput and sensitivity.

1. Sample Extraction and Purification:

  • Homogenization: Homogenize 100 mg of fresh plant tissue in a suitable solvent such as 80% acetonitrile containing 5% formic acid.

  • Centrifugation: Centrifuge the homogenate to pellet cellular debris.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange (Oasis MCX) SPE cartridge with methanol and water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a solution of 1 M formic acid to remove interfering compounds.

    • Elute the gibberellins with 6% ammonium hydroxide in methanol.

    • Further purify the eluate using a mixed-mode anion exchange (Oasis MAX) SPE cartridge.

  • Evaporation and Reconstitution: Evaporate the purified eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.

2. UPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., Acquity CSH®, 2.1 mm × 50 mm, 1.7 µm).[1]

    • Mobile Phase: A gradient of methanol (A) and 10 mM ammonium formate in water (B).[1]

    • Flow Rate: 0.25 mL/min.[1]

    • Gradient: A typical gradient would start at a low percentage of organic phase and gradually increase to elute the compounds of interest.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[1]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for selective and sensitive detection.

    • MRM Transition for GA19: The specific precursor ion ([M-H]⁻) and product ion transition for GA19 should be determined by direct infusion of a standard.

GC-MS Method for this compound Quantification

This classic method requires derivatization to increase the volatility of the gibberellins for gas-phase analysis. Isotope dilution is often employed for accurate quantification.

1. Sample Extraction and Purification:

  • Follow a similar extraction and purification protocol as for the UPLC-MS/MS method to obtain a clean extract containing the gibberellins.

2. Derivatization:

  • Methylation: React the dried extract with diazomethane to convert the carboxylic acid groups to their methyl esters.

  • Trimethylsilylation: Further derivatize the hydroxyl groups by reacting the methylated sample with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) to form trimethylsilyl (TMS) ethers.[6]

3. GC-MS Analysis:

  • Gas Chromatograph:

    • Column: A capillary column suitable for steroid or phytohormone analysis (e.g., DB-5).

    • Carrier Gas: Helium.

    • Temperature Program: An oven temperature program that starts at a lower temperature and ramps up to a higher temperature to separate the derivatized gibberellins.

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI).

    • Analysis Mode: Selected Ion Monitoring (SIM) or mass fragmentography to monitor specific ions characteristic of the derivatized GA19.[6]

    • Quantification: Use an isotope-labeled internal standard (e.g., [²H₂]GA19) added at the beginning of the extraction process. The concentration of endogenous GA19 is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[4][5]

Conclusion

Both UPLC-MS/MS and GC-MS are powerful techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the research.

  • UPLC-MS/MS offers higher throughput due to the elimination of the derivatization step and provides excellent sensitivity and selectivity for the analysis of GA19 as a free acid.[1] This makes it well-suited for large-scale screening and metabolomics studies.

  • GC-MS , particularly when coupled with isotope dilution, is a robust and highly accurate method for targeted quantification.[4][5] While the requirement for derivatization adds to the sample preparation time, it remains a reliable and well-established technique in phytohormone analysis.

Researchers should carefully consider the trade-offs between sample throughput, sensitivity requirements, and the availability of instrumentation when selecting the most appropriate method for their this compound quantification needs.

References

Gibberellin A19 vs. Other C20-Gibberellins: A Comparative Guide to Developmental Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a pivotal role in a vast array of developmental processes, including seed germination, stem elongation, leaf expansion, and the transition from vegetative growth to flowering.[1][2][3][4][5] Structurally, they are classified into two main groups: C20-GAs, which have a 20-carbon skeleton, and C19-GAs, which have lost the C-20 carbon atom.[6] While C19-GAs such as GA1 and GA4 are generally the most biologically active forms, the C20-GAs serve as essential precursors whose synthesis and conversion are critical points of regulation.

This guide provides an objective comparison of Gibberellin A19 (GA19) with other key C20-gibberellins, focusing on their respective roles and activities in developmental regulation, supported by experimental data and detailed methodologies.

The Gibberellin Biosynthesis Pathway: The Role of C20 Intermediates

Gibberellin biosynthesis is a complex process occurring in three distinct cellular compartments: proplastids, the endoplasmic reticulum, and the cytoplasm.[6][7][8] The pathway begins with the synthesis of ent-kaurene in proplastids, which is then converted to GA12 on the endoplasmic reticulum.[7][9] GA12 is the first C20-gibberellin and the common precursor for all other GAs.[7]

From GA12, the pathway can proceed through several branches, most prominently the early 13-hydroxylation pathway and the non-13-hydroxylation pathway. GA19 is a key intermediate in the early 13-hydroxylation pathway, which is predominant in many higher plants.[10]

Key steps involving C20-GAs in the early 13-hydroxylation pathway:

  • GA12 is hydroxylated to form GA53.[9]

  • GA53 undergoes sequential oxidation to produce GA44.

  • GA44 is then converted to GA19.[10]

  • The enzyme GA20-oxidase (GA20ox) catalyzes the conversion of GA19 to GA20, a C19-GA, by removing the C-20 carbon.[4][11]

  • Finally, the highly active GA1 is produced from GA20 by the action of GA3-oxidase (GA3ox).[9]

The levels of bioactive GAs are tightly controlled by the rates of both biosynthesis and catabolism. GA 2-oxidases (GA2ox) play a crucial role in deactivating GAs, including both C20 and C19 forms.[9][12]

Gibberellin_Biosynthesis_Pathway GA12 GA12 GA53 GA53 GA12->GA53 GA44 GA44 GA53->GA44 GA19 GA19 GA44->GA19 GA20 GA20 (C19-GA) GA19->GA20 GA20ox GA1 GA1 (Bioactive C19-GA) GA20->GA1 GA3ox GA29 GA29 (Inactive) GA20->GA29 GA2ox GA8 GA8 (Inactive) GA1->GA8 GA2ox

Figure 1. Simplified early 13-hydroxylation pathway of gibberellin biosynthesis.
Comparative Biological Activity

The primary function of most C20-GAs, including GA19, is to serve as precursors to the bioactive C19-GAs.[13] Direct application of C20-GAs in bioassays generally results in significantly lower activity compared to C19-GAs, as their effect depends on their conversion to an active form by endogenous plant enzymes.

A study on Thlaspi arvense (field pennycress) compared the ability of various GAs and their precursors to induce stem growth. The results showed that C20-GAs like GA53 had no biological activity when applied to non-induced plants. In contrast, GA20 (a C19-GA) and GA1 (a bioactive C19-GA) caused significant stem elongation.[14][15] This indicates that the conversion of C20-GAs to C19-GAs is a critical step for biological function. While this study did not test GA19 directly, its position as the immediate precursor to GA20 suggests it would have activity only if efficiently converted.[14][15]

Other studies have shown that the level of GA19, along with other precursors like GA44 and GA20, can be altered by environmental signals such as temperature, which in turn regulates developmental processes like stem elongation.[10] For example, in Dendranthema grandiflorum, a temperature drop treatment that retarded stem elongation was found to decrease the concentrations of GA1, GA20, and GA19, while increasing the level of their precursor, GA44.[10] This suggests that the conversion of GA44 to GA19 is a key regulatory point.[10]

Table 1: Comparison of Biological Activity of C20-Gibberellins and Related GAs

GibberellinClassPlant SpeciesDevelopmental ProcessObserved Biological ActivityReference(s)
GA53 C20Thlaspi arvenseStem ElongationNo activity in non-induced plants.[14][15]
GA44 C20Dendranthema grandiflorumStem ElongationPrecursor; its accumulation is linked to reduced elongation.[10]
GA19 C20Dendranthema grandiflorumStem ElongationPrecursor; its levels decrease along with active GAs when elongation is inhibited.[10]
GA12 C20GeneralGeneral DevelopmentThe universal precursor to other GAs; generally considered inactive on its own.[7]
GA20 C19Thlaspi arvense, PeaStem ElongationBiologically active, though often less so than GA1. Immediate product of GA19 conversion.[14][15][16]
GA1 C19Thlaspi arvense, Maize, PeaStem ElongationHighly biologically active; the end-product of the pathway.[14][15][17]
Quantitative Data on Endogenous Gibberellin Levels

The physiological relevance of different gibberellins is reflected in their endogenous concentrations within plant tissues. Quantitative analysis, typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), reveals the relative abundance of these compounds during development.[18]

In vegetative shoots of maize (Zea mays), GA19 is present at significant levels, consistent with its role as a major intermediate in the highly active early 13-hydroxylation pathway that produces GA1.[17] A study quantifying GAs in maize seedlings showed that in wild-type plants, the level of GA19 was substantially higher than the bioactive GA1, which is typical for a precursor-product relationship where the final active product is rapidly utilized or turned over.[17] In the dwarf-1 mutant, which is deficient in the conversion of GA20 to GA1, levels of GA20 and its precursor GA19 accumulate to much higher levels than in normal plants, while GA1 is severely depleted.[17]

Table 2: Endogenous Levels of GA19 and Other Key Gibberellins in Vegetative Shoots of Maize (Zea mays) Seedlings

GibberellinWild-Type (Normal) (ng per 100g fresh weight)dwarf-1 Mutant (ng per 100g fresh weight)
GA531.83.5
GA4414.022.0
GA19 44.0 140.0
GA2017.0230.0
GA1 (Active)14.00.23

(Data summarized from Fujioka et al., 1988)[17]

Gibberellin Signaling Pathway

C20-gibberellins like GA19 are not known to be active signaling molecules themselves. Instead, the developmental responses are triggered when a bioactive C19-GA (e.g., GA1, GA4) binds to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[19][20] This binding event induces a conformational change in GID1, promoting its interaction with DELLA proteins, which are nuclear-localized growth repressors.[19][20] The formation of the GA-GID1-DELLA complex targets the DELLA protein for ubiquitination by an SCF E3 ligase complex and subsequent degradation by the 26S proteasome.[20] The removal of DELLA repressors allows transcription factors, previously inhibited by DELLAs, to activate the expression of GA-responsive genes, ultimately leading to growth and development.[21][22]

Gibberellin_Signaling_Pathway cluster_nucleus Nucleus GA Bioactive GA (e.g., GA1) GID1 GID1 Receptor GA->GID1 binds DELLA DELLA Protein (Repressor) GID1->DELLA interacts with SCF SCF Complex (E3 Ligase) DELLA->SCF targeted to PIF Transcription Factors (e.g., PIFs) DELLA->PIF represses label_low_ga Low GA: DELLA is active, Growth is repressed Proteasome 26S Proteasome SCF->Proteasome leads to degradation by label_high_ga High GA: DELLA is degraded, Growth is promoted GA_Genes GA-Responsive Genes PIF->GA_Genes activates Growth Growth & Development GA_Genes->Growth

Figure 2. The core gibberellin signaling pathway leading to growth.

Experimental Protocols

Protocol 1: Quantification of Endogenous Gibberellins by LC-MS/MS

This protocol outlines the general steps for the extraction, purification, and quantification of GAs from plant tissue, a method used to generate data like that in Table 2.

Methodology:

  • Sample Preparation: Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity. Lyophilize the tissue and grind to a fine powder.

  • Extraction: Extract the powdered tissue with 1 mL of 80% methanol containing deuterated internal standards for each GA to be quantified (e.g., [²H₂]GA19, [²H₂]GA20, etc.). Incubate at 4°C overnight with shaking.

  • Purification (Solid-Phase Extraction):

    • Centrifuge the extract to pellet debris.

    • Pass the supernatant through a C18 SPE cartridge to remove non-polar compounds like chlorophyll.

    • Elute the GAs from the cartridge with 80% methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen gas.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Inject the sample into an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

    • Separate the different GAs using a reverse-phase C18 column with a gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Detect and quantify the GAs using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Each GA is identified by its specific precursor-to-product ion transition and retention time.

  • Data Analysis: Calculate the concentration of each endogenous GA by comparing the peak area of the analyte to the peak area of its corresponding deuterated internal standard.[18][23]

Protocol 2: Arabidopsis Seed Germination Bioassay

This bioassay is used to assess the biological activity of different gibberellins by observing their ability to break seed dormancy and promote germination.

Methodology:

  • Seed Sterilization: Surface sterilize Arabidopsis thaliana seeds (a GA-deficient mutant like ga1-3 is often used for higher sensitivity) by washing with 70% ethanol for 1 minute, followed by 10 minutes in a 20% bleach solution with 0.1% Triton X-100, and then rinsing 4-5 times with sterile water.

  • Plating:

    • Prepare half-strength Murashige and Skoog (MS) medium plates containing 0.8% agar.

    • For test plates, supplement the medium with the specific gibberellin (e.g., GA19, GA53, GA1) at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) after autoclaving and cooling the medium.[24] Use a control plate with no added GA.

    • Carefully plate ~50-100 sterilized seeds onto each plate.

  • Stratification: To synchronize the seeds, wrap the plates and store them at 4°C in the dark for 3-4 days.

  • Incubation and Observation:

    • Move the plates to a growth chamber under a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

    • Monitor the seeds daily for 7 days using a stereomicroscope.

    • Score germination based on the emergence of the radicle from the seed coat.[24]

  • Data Analysis: Calculate the germination percentage for each treatment at different time points. Plot the germination rate over time for each GA concentration to compare their relative biological activities.

Conclusion

This compound, like other C20-gibberellins such as GA12, GA53, and GA44, functions primarily as a metabolic intermediate in the biosynthesis of biologically active C19-gibberellins. Experimental evidence consistently shows that C20-GAs possess little to no intrinsic biological activity in developmental processes like stem elongation. Their importance lies in their position within the biosynthetic pathway, where the enzymes that catalyze their conversion (e.g., GA20-oxidase acting on GA19) are key points of regulation. The endogenous levels of GA19 can fluctuate significantly in response to developmental and environmental cues, which in turn modulates the downstream production of active GAs that execute the hormonal response via the GID1-DELLA signaling module. Therefore, while not a direct regulator of development itself, the metabolic flux through the GA19 pool is critical for the overall control of gibberellin-mediated plant growth.

References

Safety Operating Guide

Proper Disposal of Gibberellin A19 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like Gibberellin A19 are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, adhering to standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE)

PPE ItemSpecifications
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or safety goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area. A dust mask is recommended if handling the solid form to avoid inhalation.

Disposal Workflow for this compound

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory environment.

Gibberellin_A19_Disposal_Workflow start Start: this compound Waste Generated assess_waste Assess Waste Type start->assess_waste solid_waste Solid Waste (e.g., contaminated labware, unused solid GA19) assess_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., aqueous solutions) assess_waste->liquid_waste Liquid solid_collection Collect in a Labeled Hazardous Waste Container (Solid) solid_waste->solid_collection deactivation Step 1: Chemical Inactivation (Alkaline Hydrolysis) liquid_waste->deactivation neutralization Step 2: Neutralization deactivation->neutralization collection Step 3: Collection of Deactivated Waste neutralization->collection labeling Label Container: 'Deactivated this compound Waste' (List all components) collection->labeling solid_collection->labeling storage Store in Designated Hazardous Waste Accumulation Area labeling->storage ehs_pickup Arrange for Pickup by Institutional EHS storage->ehs_pickup end End of Process ehs_pickup->end

Caption: Disposal workflow for this compound waste.

Step-by-Step Disposal Protocol

This protocol is intended for small quantities of this compound typically used in a research laboratory setting.

Gibberellins, including this compound, undergo hydrolysis in alkaline solutions, which leads to a rearrangement into less biologically-active compounds.[1] This provides a method for chemical inactivation prior to disposal.

Methodology:

  • Working in a chemical fume hood, dilute the aqueous this compound solution with water to a concentration of less than 1 mg/mL, if it is not already dilute.

  • Slowly add a 1M sodium hydroxide (NaOH) solution to the this compound solution to raise the pH to between 10 and 12. You can monitor the pH using pH indicator strips.

  • Allow the solution to stand for at least 24 hours at room temperature to ensure complete hydrolysis and inactivation.

After the inactivation period, the alkaline solution must be neutralized before it can be collected as chemical waste.

Methodology:

  • In the chemical fume hood, slowly add a 1M hydrochloric acid (HCl) solution to the inactivated this compound solution while stirring.

  • Monitor the pH with pH indicator strips until the solution is neutral (pH 6-8).

Proper collection and storage of the treated waste are crucial to prevent accidental exposure and to comply with institutional and regulatory standards.

Methodology for Deactivated Liquid Waste:

  • Transfer the neutralized, inactivated this compound solution into a designated, leak-proof hazardous waste container.

  • The container should be compatible with all components of the waste stream.

  • Securely close the container.

Methodology for Solid Waste:

  • Place any solid waste contaminated with this compound (e.g., weighing paper, contaminated pipette tips, gloves) into a separate, clearly labeled hazardous waste container for solid chemical waste.

  • Do not mix solid and liquid waste in the same container.

Labeling:

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical names of all contents (e.g., "Deactivated this compound in water, sodium chloride")

  • The approximate concentrations of each component

  • The date of accumulation

  • The name and contact information of the generating laboratory

Storage:

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and have secondary containment to prevent spills.

The final step is to hand over the properly collected and labeled waste to your institution's Environmental Health and Safety (EHS) department for final disposal.

Procedure:

  • Contact your institution's EHS office to schedule a pickup for your hazardous waste.

  • Follow all institutional procedures for waste manifest and handover.

Important Considerations:

  • Do not dispose of this compound, either in solid or liquid form, down the drain or in the regular trash.

  • Do not attempt to incinerate this compound waste within the laboratory.

  • For spills of this compound, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for disposal as solid hazardous waste.

  • Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as they may have additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.